molecular formula C9H6INO B3022007 6-Iodoquinolin-4-ol CAS No. 21873-51-8

6-Iodoquinolin-4-ol

Cat. No.: B3022007
CAS No.: 21873-51-8
M. Wt: 271.05 g/mol
InChI Key: ZAZOVHUNVUSQMU-UHFFFAOYSA-N
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Description

6-Iodoquinolin-4-ol is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZOVHUNVUSQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413268
Record name 6-iodoquinolin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342617-07-6
Record name 6-iodoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Molecular Identity: Structure, Tautomerism, and Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Iodoquinolin-4-ol for Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the synthesis and application of novel heterocyclic compounds. We will provide a detailed examination of this compound, a key intermediate whose strategic importance lies in its versatile quinoline core and the reactive iodine substituent, which permits extensive chemical diversification. This document moves beyond a simple recitation of facts to explain the causality behind its synthesis and the strategic rationale for its use in modern drug discovery programs.

A foundational understanding of a molecule's structure is paramount to predicting its reactivity and biological interactions. This compound presents a noteworthy case due to its tautomeric nature, which directly influences its chemical behavior.

Chemical Structure

This compound is a heteroaromatic compound built upon a quinoline scaffold. Its key structural features are:

  • A quinoline ring system , which is a bicyclic aromatic structure formed by the fusion of a benzene ring to a pyridine ring.

  • A hydroxyl group (-OH) at the 4-position, classifying it as a quinolinol.

  • An iodine atom at the 6-position of the benzene ring portion of the scaffold.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet synthetically versatile, iodine atom defines the molecule's utility as a chemical building block.

Keto-Enol Tautomerism

A critical characteristic of 4-hydroxyquinolines is their existence in a state of tautomeric equilibrium. This compound (the enol form) coexists with its keto tautomer, 6-iodoquinolin-4(1H)-one . For this class of compounds, the equilibrium overwhelmingly favors the keto form in both the solid state and in solution.[1][2][3][4] This preference is crucial for synthetic planning and for computational modeling of its interactions with biological targets, as the hydrogen bonding capacity and steric profile differ significantly between the two forms.

Tautomerism cluster_caption Enol This compound (Enol Form) Keto 6-Iodoquinolin-4(1H)-one (Keto Form) Enol->Keto caption Tautomeric equilibrium of this compound. Gould_Jacobs cluster_reactants Starting Materials cluster_caption A 4-Iodoaniline C Condensation (Nucleophilic Substitution) A->C B Diethyl Ethoxymethylenemalonate B->C D Anilinomethylenemalonate Intermediate C->D E Thermal Cyclization (High Temperature, e.g., >200°C) D->E Intramolecular Electrophilic Aromatic Substitution F Cyclized Quinoline Ester E->F G Saponification (Hydrolysis) & Decarboxylation F->G H This compound (Final Product) G->H caption Conceptual workflow of the Gould-Jacobs reaction.

Caption: Conceptual workflow of the Gould-Jacobs reaction.

Step-by-Step Methodology
  • Condensation: 4-Iodoaniline is reacted with an equivalent of diethyl ethoxymethylenemalonate. This reaction is typically performed with gentle heating. The nucleophilic amino group of the aniline attacks the electron-deficient carbon of the malonate derivative, leading to the substitution of the ethoxy group and formation of an enamine intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling, inert solvent (e.g., diphenyl ether or Dowtherm A) to temperatures often exceeding 200°C. [5]This high thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution, where the enamine system attacks the ortho-position of the aniline ring to form the second ring of the quinoline system.

  • Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate is not the final product. It undergoes saponification (ester hydrolysis) using a strong base like sodium hydroxide. Subsequent acidification and heating lead to the decarboxylation of the 3-carboxy group, yielding the desired this compound.

Protocol Validation: Each step of this synthesis can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The structural identity and purity of the final product must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Applications in Medicinal Chemistry

The value of this compound is realized in its role as a versatile intermediate for creating libraries of novel compounds. The iodine atom is not merely a structural feature but a powerful synthetic handle.

Scaffold for Biologically Active Molecules

The quinoline and quinolin-4-one scaffolds are considered "privileged structures" in medicinal chemistry. They are found in numerous approved drugs, including antibacterial agents (fluoroquinolones) and kinase inhibitors for oncology. [5]The quinolin-4-one core can act as a bioisostere for the adenine base of ATP, enabling it to bind effectively to the ATP-binding site of kinases.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient installation of a wide array of substituents, which is fundamental to Structure-Activity Relationship (SAR) studies.

Key Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reagents Reaction Components cluster_caption A This compound (Substrate) F Assemble Reaction under Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid (Coupling Partner) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Heat to Reaction Temperature (e.g., 80-100°C) F->G H Monitor Progress (TLC, LC-MS) G->H I Aqueous Workup & Extraction H->I J Purification (e.g., Column Chromatography) I->J K 6-Arylquinolin-4-ol (Product) J->K caption General workflow for a Suzuki-Miyaura cross-coupling.

Caption: General workflow for a Suzuki-Miyaura cross-coupling.

This workflow provides a self-validating system where the disappearance of the starting material and the appearance of a new, more nonpolar spot (by TLC) indicates a successful reaction. The final structure is then confirmed by spectroscopic analysis.

References

  • This compound, PubChem, N
  • This compound (C9H6INO), PubChemLite, [Link]
  • Synthesis of 6-bromo-4-iodoquinoline,
  • Synthesis of 6-bromo-4-iodoquinoline, ResearchG
  • Gould–Jacobs reaction, Wikipedia, [Link]
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity, N
  • Gould-Jacobs Reaction, Organic Chemistry Portal, [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Gould-Jacobs Quinoline-forming Reaction, Biotage, [Link]
  • Tautomerism of 4-Hydroxy-4(1H)
  • 4-Amino-6-iodoquinoline, Chem-Impex, [Link]
  • Tautomeric form of 4-quinolone (1)
  • Clioquinol, PubChem, N
  • 4,6-Dihydroxyquinoline, PubChem, N
  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1)
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production, MDPI, [Link]
  • 4-Hydroxyquinoline, PubChem, N
  • Tautomeric forms of 4-hydroxy quinoline, ResearchG
  • Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase, N
  • Mechanism of isomerization of 4-propyl-o-quinone to its tautomeric p-quinone methide, N

Sources

The Discovery and Synthesis of 6-Iodoquinolin-4-ol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among its halogenated derivatives, 6-iodoquinolin-4-ol and its related compounds represent a class of molecules with significant potential in the development of novel anticancer and antimicrobial agents. The introduction of an iodine atom at the C6 position not only modulates the electronic and lipophilic properties of the molecule but also provides a versatile handle for further synthetic elaboration through cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound derivatives. We will delve into the mechanistic intricacies of classical synthetic routes, provide detailed, field-proven experimental protocols, and discuss the rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Importance of the 6-Iodoquinolin-4-one Core

The quinoline ring system is a recurring motif in a vast number of natural products and synthetic pharmaceuticals, renowned for its diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. The quinolin-4-one tautomer, in particular, is a key pharmacophore found in numerous approved drugs.

The strategic incorporation of a halogen atom, specifically iodine, onto this scaffold offers several distinct advantages in drug design:

  • Modulation of Physicochemical Properties: The bulky and lipophilic nature of the iodine atom can significantly enhance binding affinity to target proteins and improve membrane permeability.

  • Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.

  • A Versatile Synthetic Handle: The iodine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a diverse library of analogues with modified C6 substituents.

This guide will focus on the synthesis of the this compound core, a foundational building block for a new generation of targeted therapeutics.

Synthetic Pathways to the 6-Iodoquinolin-4-one Scaffold

The synthesis of this compound is most effectively achieved by employing a substituted aniline as a key starting material, thereby ensuring the regioselective placement of the iodine atom. Two classical and robust methods, the Conrad-Limpach and the Gould-Jacobs reactions, are particularly well-suited for this purpose.

The Conrad-Limpach Synthesis: A Thermally Driven Cyclization

The Conrad-Limpach synthesis, first reported in 1887, involves the condensation of an aniline with a β-ketoester.[1][2][3] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (the kinetic product at lower temperatures) followed by a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline.[1]

Causality Behind Experimental Choices:

  • Starting Material: The use of 4-iodoaniline is the most direct strategy to introduce the iodine atom at the desired 6-position of the quinolone ring.

  • High-Temperature Cyclization: The thermal annulation step requires significant energy input (typically 250-260 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the 6-electron electrocyclization.[1][4]

  • Solvent Selection: The choice of a high-boiling, inert solvent is critical for the success of the cyclization step. Solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary high temperatures and have been shown to increase reaction yields to as high as 95%.[4][5] These solvents provide a stable medium for the high-energy intermediate and prevent decomposition.

Conrad_Limpach cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization Iodoaniline 4-Iodoaniline Intermediate β-(4-iodoanilino)acrylate (Schiff Base Intermediate) Iodoaniline->Intermediate + Ketoester β-Ketoester Ketoester->Intermediate HighTemp ~250 °C (High-Boiling Solvent) Intermediate->HighTemp Product This compound HighTemp->Product Electrocyclization

Diagram 1: The Conrad-Limpach Synthesis Workflow.

Step 1: Synthesis of Ethyl 3-(4-iodoanilino)crotonate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-iodoaniline (1 eq.) and ethyl acetoacetate (1.1 eq.).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Heat the mixture at 140-160 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization to this compound

  • In a reaction flask equipped with a thermometer and a reflux condenser, add the crude ethyl 3-(4-iodoanilino)crotonate (1 eq.).

  • Add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate from the solution.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction, reported in 1939, offers another powerful route to 4-hydroxyquinolines.[6][7] This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[6]

Causality Behind Experimental Choices:

  • Reagent Selection: DEEM is a common and effective reagent for this reaction, providing the necessary three-carbon unit for the formation of the pyridine ring of the quinolone.

  • Multi-step, One-Pot Potential: The Gould-Jacobs reaction proceeds through a series of steps: condensation, cyclization, saponification, and decarboxylation.[6] While these can be performed as discrete steps, modern adaptations often utilize microwave irradiation to drive the reaction to completion in a more efficient manner, sometimes in a one-pot fashion.[8]

  • Regioselectivity: Similar to the Conrad-Limpach reaction, starting with 4-iodoaniline ensures the desired 6-iodo substitution pattern on the final quinolone product.

Gould_Jacobs cluster_steps Gould-Jacobs Reaction Sequence Iodoaniline 4-Iodoaniline Condensation Condensation Intermediate Iodoaniline->Condensation + DEEM DEEM DEEM->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Saponification Saponification (e.g., NaOH) Cyclization->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Product This compound Decarboxylation->Product Iodination_Mechanism cluster_mechanism Radical C-H Iodination Mechanism Initiator Radical Initiator (e.g., K₂S₂O₈) IodoRadical Iodo Radical (I•) Initiator->IodoRadical Iodide Iodide Source (e.g., NaI) Iodide->IodoRadical Quinolone Quinolin-4-one RadicalIntermediate C3 Radical Intermediate Quinolone->RadicalIntermediate + I• Product 3-Iodoquinolin-4-one RadicalIntermediate->Product Oxidation

Diagram 3: Plausible Mechanism for Radical C3 Iodination.

Purification and Characterization

The purification of this compound derivatives typically involves recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF/water mixtures. For less crystalline products or to remove persistent impurities, column chromatography on silica gel is an effective method. A gradient elution system, for example, with dichloromethane and methanol, can be employed.

Spectroscopic Characterization:

The structure of the synthesized compounds must be unequivocally confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinolone ring system. The coupling patterns can help confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The signal for the carbon atom attached to the iodine (C6) will be shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the N-H/O-H bonds of the quinolin-4-one/4-hydroxyquinoline tautomers.

Therapeutic Applications and Biological Activity

Quinolin-4-one derivatives are a well-established class of therapeutic agents, with many compounds approved as antibiotics (fluoroquinolones). [7][9]The introduction of substituents, such as the 6-iodo group, has been explored to develop novel agents with enhanced or new biological activities, particularly in oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted quinolones. The proposed mechanisms of action are diverse and include:

  • Topoisomerase Inhibition: Similar to fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV, some quinolone derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells. [10][11]* Kinase Inhibition: The quinolone scaffold can serve as a template for the design of inhibitors of various protein kinases that are dysregulated in cancer.

  • Induction of Apoptosis: this compound derivatives have been shown to induce programmed cell death in cancer cell lines through various intrinsic and extrinsic pathways. [10][12]

    Compound Class Cancer Cell Line IC₅₀ (µM) Mechanism of Action
    Substituted Quinolines T47D (Breast) 0.016 - 10+ Varies with substitution
    4-Substituted Quinolines Various 5 - 50+ Induction of apoptosis, mitochondrial permeabilization

    | Fluoroquinolone Conjugates | A549 (Lung), HepG2 (Liver) | 22 - 28 | Topoisomerase I and II inhibition |

Table 1: Examples of Anticancer Activity of Quinolone Derivatives.

Antibacterial Activity

The quinolone core is the basis for the fluoroquinolone class of antibiotics. While the primary focus of this guide is on the 6-iodo derivatives for applications beyond traditional antibacterials, it is important to note that these compounds may also possess antimicrobial properties. The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [7][9]The nature and position of substituents on the quinolone ring are critical for the spectrum and potency of antibacterial activity.

Challenges and Troubleshooting in Synthesis

While the Conrad-Limpach and Gould-Jacobs reactions are generally reliable, researchers may encounter certain challenges:

  • Low Yields in Cyclization: The high-temperature cyclization step can sometimes lead to decomposition and the formation of tar-like side products, resulting in low yields. [8] * Troubleshooting: Ensure the use of a high-purity, inert, high-boiling solvent. The reaction temperature and time should be carefully optimized. Microwave-assisted synthesis can often improve yields and reduce reaction times. [8]* Purification Difficulties: The final products can sometimes be challenging to purify due to low solubility or the presence of closely related impurities.

    • Troubleshooting: A combination of recrystallization from different solvent systems and column chromatography may be necessary. The use of a mixed solvent system for recrystallization can sometimes be beneficial.

  • Incomplete Reactions: The initial condensation step may not go to completion.

    • Troubleshooting: Ensure the effective removal of water or alcohol formed during the reaction, as this can shift the equilibrium towards the products. The use of a Dean-Stark trap or performing the reaction under vacuum can be helpful.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery and development of new therapeutic agents. The synthetic routes detailed in this guide, particularly the Conrad-Limpach and Gould-Jacobs reactions starting from 4-iodoaniline, provide robust and reproducible methods for accessing this important core structure. By understanding the mechanistic underpinnings of these reactions and the rationale behind key experimental choices, researchers can effectively synthesize and elaborate upon this scaffold to create novel drug candidates with potent anticancer, antimicrobial, and other biological activities. The continued exploration of this privileged structure is poised to yield significant advances in medicinal chemistry and drug discovery.

References

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  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. [Link]
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  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). PubMed Central. [Link]
  • Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. [Link]
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Unlocking the Therapeutic Potential of 6-Iodoquinolin-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, quinolin-4-ol derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties. This technical guide focuses on a specific, yet underexplored analogue, 6-Iodoquinolin-4-ol. We will delve into the scientific rationale for its investigation, propose a robust synthetic route, and provide detailed, field-proven experimental protocols to thoroughly evaluate its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in key therapeutic areas.

Introduction: The Quinolin-4-ol Core - A Foundation for Therapeutic Innovation

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] The quinolin-4-one substructure, in particular, is a key pharmacophore found in drugs with diverse applications, from antibacterial agents to anticancer therapies.[4] The introduction of a halogen atom, such as iodine, at the 6-position of the quinolin-4-ol ring can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic character. These modifications can, in turn, influence its pharmacokinetic profile and target engagement, potentially leading to enhanced efficacy and novel mechanisms of action.

While extensive research has been conducted on various substituted quinolines, this compound remains a relatively uncharacterized molecule.[5] This guide, therefore, aims to provide a clear roadmap for its synthesis and a comprehensive framework for its biological evaluation, thereby unlocking its therapeutic promise.

Synthesis of this compound: A Proposed Synthetic Pathway

A reliable and scalable synthesis is the first critical step in the evaluation of any novel compound. Based on established methodologies for similar quinoline derivatives, we propose a robust two-step synthetic sequence starting from readily available commercial reagents.[6][7]

Proposed Synthetic Scheme:

Synthesis cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis and Decarboxylation 4-Iodoaniline 4-Iodoaniline Intermediate_A Diethyl ((4-iodophenyl)amino)methylenemalonate 4-Iodoaniline->Intermediate_A + Diethyl (ethoxymethylene)malonate Heat Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Intermediate_A_2 Diethyl ((4-iodophenyl)amino)methylenemalonate 6_Iodo_4_hydroxy_quinoline_3_carboxylate Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate Intermediate_A_2->6_Iodo_4_hydroxy_quinoline_3_carboxylate High-boiling solvent (e.g., Dowtherm A) Heat (e.g., 250 °C) 6_Iodo_4_hydroxy_quinoline_3_carboxylate_2 Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate 6_Iodoquinolin_4_ol This compound 6_Iodo_4_hydroxy_quinoline_3_carboxylate_2->6_Iodoquinolin_4_ol 1. NaOH (aq), Heat 2. Acidification

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl ((4-iodophenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-iodoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the reaction mixture at 120-130 °C for 2 hours.

  • Allow the mixture to cool to room temperature. The resulting product is often a solid and can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to 250 °C.

  • Slowly add the diethyl ((4-iodophenyl)amino)methylenemalonate from Step 1 to the hot solvent.

  • Maintain the temperature at 250 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with a suitable solvent like hexane to remove the Dowtherm A, and dry.

Step 3: Synthesis of this compound

  • Suspend the ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is the desired this compound.

  • Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Evaluation of Therapeutic Potential: A Multi-pronged Screening Approach

To comprehensively assess the therapeutic potential of this compound, a tiered screening cascade is proposed. This approach allows for the efficient identification of promising biological activities while conserving resources.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_tertiary In Vivo Validation Anticancer Anticancer Activity (e.g., NCI-60 Screen) Dose_Response Dose-Response & IC50/MIC Determination Anticancer->Dose_Response Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Antimicrobial->Dose_Response Neuroprotective Neuroprotective Activity (e.g., Oxidative Stress Assay) Neuroprotective->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity & Off-Target Effects Mechanism_of_Action->Selectivity_Profiling Animal_Models Disease-Relevant Animal Models Selectivity_Profiling->Animal_Models

Caption: Tiered screening workflow for this compound.

Anticancer Activity Screening

Rationale: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[4] The presence of the iodine atom may enhance interactions with target proteins or improve cellular uptake.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [8]

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Staining: Wash the fixed cells with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air-dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition).

Table 1: Hypothetical Anticancer Activity Data for this compound

Cell LineTissue of OriginGI50 (µM)
MCF-7Breast5.2
HCT-116Colon2.8
A549Lung8.1
PC-3Prostate4.5
Antimicrobial Activity Screening

Rationale: The quinoline core is present in several antibacterial drugs (e.g., fluoroquinolones).[4] this compound may exhibit antimicrobial properties by interfering with essential bacterial processes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [10][11]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] A viability indicator like resazurin can be used for a colorimetric readout.[10]

Table 2: Hypothetical Antimicrobial Activity Data for this compound

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive8
Escherichia coliNegative32
Pseudomonas aeruginosaNegative>64
Candida albicansFungi16
Neuroprotective Activity Screening

Rationale: Some quinoline derivatives have shown promise in protecting neurons from various insults, suggesting potential applications in neurodegenerative diseases.[12][13][14] The antioxidant and signaling modulation properties of the quinoline scaffold could be beneficial.

Experimental Protocol: In Vitro Oxidative Stress-Induced Neuronal Death Assay [13]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or glutamate to the cell culture.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the vehicle-treated control.

Table 3: Hypothetical Neuroprotective Activity Data for this compound

Oxidative StressorNeuronal Cell LineEC50 for Neuroprotection (µM)
Hydrogen PeroxideSH-SY5Y12.5
GlutamateHT229.8

Mechanistic Elucidation and Further Development

Should this compound demonstrate promising activity in the primary screens, the subsequent steps would involve in-depth mechanistic studies to identify its molecular target(s) and signaling pathways.

Mechanistic_Studies cluster_anticancer Anticancer Mechanism cluster_antimicrobial Antimicrobial Mechanism cluster_neuroprotective Neuroprotective Mechanism Hit_Compound This compound (Active in Primary Screen) Kinase_Profiling Kinase Inhibition Profiling Hit_Compound->Kinase_Profiling Target_Enzyme_Assays Bacterial Target Enzyme Assays (e.g., DNA Gyrase) Hit_Compound->Target_Enzyme_Assays Antioxidant_Assays Antioxidant Capacity Assays (e.g., DPPH) Hit_Compound->Antioxidant_Assays Apoptosis_Assays Apoptosis Assays (e.g., Caspase-Glo) Kinase_Profiling->Apoptosis_Assays Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assays->Cell_Cycle_Analysis Biofilm_Inhibition Biofilm Formation Inhibition Assay Target_Enzyme_Assays->Biofilm_Inhibition Nrf2_Activation Nrf2 Pathway Activation Assay Antioxidant_Assays->Nrf2_Activation

Caption: Potential mechanistic studies for this compound.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, scaffold for the development of novel therapeutics. The synthetic and screening strategies outlined in this technical guide provide a clear and actionable path for its comprehensive evaluation. The modular nature of the proposed synthesis also allows for the future generation of a library of analogues to establish structure-activity relationships (SAR).[1][16][17][18] Successful identification of potent and selective activity in any of the described therapeutic areas would warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in relevant animal models.[19] This systematic approach will be instrumental in determining the true therapeutic potential of this compound and its derivatives.

References

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An In-depth Technical Guide to Investigating the Mechanism of Action of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a halogen atom, such as iodine, at the C6 position of the quinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity, making 6-Iodoquinolin-4-ol a compelling candidate for mechanism of action studies. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the molecular mechanisms underpinning the biological effects of this compound. We will explore a logical, multi-tiered experimental workflow, from initial target identification and in vitro validation to rigorous cell-based and in vivo characterization. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and generate robust, reproducible data.

Introduction: The Quinolin-4-one Scaffold and the Significance of Halogenation

The quinolin-4-one core is a well-established pharmacophore known for its interaction with various biological targets.[1][2] Derivatives of this scaffold have been reported to inhibit a range of enzymes, including protein kinases and topoisomerases, and modulate key signaling pathways implicated in disease.[1][2][3] Notably, quinolin-4-one derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGF-RTK, and intracellular signaling cascades like the PI3K/Akt/mTOR and NF-κB pathways.[4][5][6][7][8]

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of an iodine atom at the 6-position of the quinolin-4-ol ring can influence the molecule's lipophilicity, electronic distribution, and steric properties, potentially leading to altered target binding affinity and improved pharmacokinetic profiles.[9] Studies on other halogenated quinolines have demonstrated enhanced antibacterial and biofilm eradication activities.[10][11][12] Given this context, a systematic investigation into the mechanism of action of this compound is warranted to unlock its therapeutic potential.

Proposed Putative Mechanism of Action

Based on the established activities of the quinolin-4-one scaffold, we hypothesize that this compound may exert its biological effects through the inhibition of a critical protein kinase within a cancer-relevant signaling pathway , such as the PI3K/Akt/mTOR or a receptor tyrosine kinase pathway. The iodine substitution may enhance its binding affinity to the ATP-binding pocket of the target kinase.

This guide will outline the experimental strategy to test this hypothesis.

Experimental Workflow for Elucidating the Mechanism of Action

The following workflow provides a structured approach to systematically investigate the mechanism of action of this compound.

experimental_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: In Vivo Evaluation T_ID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Enz_Assay Enzymatic Assays (IC50 Determination) T_ID->Enz_Assay Identified Target(s) Bind_Assay Binding Assays (SPR, ITC) Enz_Assay->Bind_Assay Confirmed Activity Cell_Vial Cell Viability Assays (MTT, CellTiter-Glo) Bind_Assay->Cell_Vial Validated Target Engagement WB_Analysis Western Blot Analysis (Pathway Modulation) Cell_Vial->WB_Analysis Cellular Potency Cell_Cycle Cell Cycle Analysis (Flow Cytometry) WB_Analysis->Cell_Cycle Mechanism Confirmation Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cell_Cycle->Apoptosis Phenotypic Effects PK_Studies Pharmacokinetic Studies Apoptosis->PK_Studies Promising In Vitro Profile Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Favorable PK Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies In Vivo Efficacy signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->RTK Inhibition Compound->PI3K Inhibition

Caption: Proposed inhibitory action of this compound on a hypothetical RTK/PI3K signaling pathway.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

Phase 4: In Vivo Evaluation

Promising in vitro and cellular data warrant progression to in vivo models to assess the compound's pharmacokinetic properties, efficacy, and safety.

Pharmacokinetic (PK) Studies

PK studies in animal models (e.g., mice or rats) are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Xenograft Efficacy Studies

The antitumor activity of this compound is evaluated in a tumor xenograft model.

Protocol: Mouse Xenograft Study

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the vehicle control group.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlHypothetical DataN/A
This compound (X mg/kg)Hypothetical DataHypothetical Data

Table 2: Hypothetical results from a mouse xenograft efficacy study.

Conclusion

This technical guide provides a comprehensive and logical framework for the systematic investigation of the mechanism of action of this compound. By following this multi-phased approach, researchers can generate high-quality, reproducible data to identify the molecular target(s), validate the mechanism of action, and evaluate the therapeutic potential of this promising compound. The insights gained from these studies will be invaluable for the future development of novel quinolin-4-one-based therapeutics.

References

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  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (2022). PubMed Central. [Link]
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  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024).
  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021).
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015).
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  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (2021). PubMed Central. [Link]
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  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). PubMed Central. [Link]
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  • Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015). PubMed. [Link]
  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2019). PubMed Central. [Link]
  • (PDF) MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2023).
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CAS number and molecular formula for 6-Iodoquinolin-4-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Iodoquinolin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The quinolin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities. These compounds have found applications as antibacterial, antiviral, and anticancer agents, making them a focal point of extensive research in medicinal chemistry and drug development.[1] Within this important class of molecules, this compound emerges as a particularly valuable building block and a potential pharmacophore in its own right.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, synthesis, analytical characterization, and its burgeoning applications in the quest for next-generation therapeutics. The strategic placement of the iodine atom at the 6-position not only influences the molecule's electronic and lipophilic properties but also serves as a versatile handle for further chemical modifications, opening up avenues for the creation of diverse molecular libraries.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its use in research and development. The compound is also known by its tautomeric name, 6-iodo-1H-quinolin-4-one.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 342617-07-6[2]
Molecular Formula C₉H₆INO[2][3][4]
IUPAC Name 6-iodo-1H-quinolin-4-one[2]
Synonyms This compound, 4-Hydroxy-6-iodoquinoline, 6-IODO-4-OXO-QUINOLINE[2]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 271.05 g/mol [2][3]
Monoisotopic Mass 270.94941 Da[2]
XLogP3 1.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]

Synthesis of this compound

The synthesis of the quinolin-4-one core can be achieved through several established methods, with the Gould-Jacobs reaction being a classic and versatile approach.[1] This methodology typically involves the reaction of an aniline with a malonic acid derivative, followed by a thermal cyclization. For this compound, a plausible and efficient synthetic route starts from 4-iodoaniline. The following protocol is adapted from established procedures for analogous bromo-substituted quinolinones.[5][6]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 4-Iodoaniline Step1 Step 1: Condensation A->Step1 B Diethyl (ethoxymethylene)malonate B->Step1 Intermediate Diethyl 2-(((4-iodophenyl)amino)methylene)malonate Step1->Intermediate Heat, neat Step2 Step 2: Thermal Cyclization FinalProduct This compound Step2->FinalProduct Intermediate->Step2 High-boiling solvent (e.g., Diphenyl ether) ~250 °C Drug_Discovery_Pathway cluster_reactions Chemical Diversification cluster_targets Potential Therapeutic Areas Core This compound (Scaffold) Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Buchwald Buchwald-Hartwig (N/O-nucleophiles) Core->Buchwald Antimicrobial Antimicrobial Agents Core->Antimicrobial Base scaffold activity Anticancer Anticancer Agents Suzuki->Anticancer Introduce targeting moieties Sonogashira->Anticancer Enzyme Enzyme Inhibitors Buchwald->Enzyme Modify solubility & binding

Sources

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A-0-A

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Iodoquinolin-4-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. By integrating detailed experimental protocols, data interpretation, and field-proven insights, this guide serves as an authoritative resource for the comprehensive analysis of this compound and related quinoline derivatives.

Introduction: The Significance of this compound and its Spectroscopic Fingerprint

This compound, also known by its IUPAC name 6-iodo-1H-quinolin-4-one, belongs to the quinolinone class of heterocyclic compounds.[2] These structures are of significant interest due to their diverse biological activities and valuable photophysical properties.[1][3] The incorporation of an iodine atom at the 6-position provides a strategic site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Given its potential applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. Each method—NMR, IR, and MS—probes different aspects of the molecule's structure, and together they provide a synergistic and definitive characterization. This guide will walk through the theoretical and practical aspects of analyzing the data obtained from each of these powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The choice of a suitable deuterated solvent is the first critical step in NMR sample preparation. For quinolinol derivatives, which can exhibit both acidic and basic properties, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves a wide range of organic compounds and its residual proton signal at ~2.50 ppm does not typically interfere with the aromatic signals of the analyte. The broad, exchangeable protons of the hydroxyl and amine groups are also readily observed in DMSO-d₆.

Expected ¹H NMR Data: The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically 6.0-9.0 ppm). The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the carbonyl group, as well as the electronic nature of the quinoline ring system. The protons on the pyridine ring (H-2 and H-3) will appear as doublets due to coupling with each other. The protons on the benzene ring (H-5, H-7, and H-8) will exhibit a more complex splitting pattern due to their respective couplings. The N-H and O-H protons are expected to appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0d~6.0
H-3~6.2d~6.0
H-5~8.2d~2.0
H-7~7.8dd~8.8, 2.0
H-8~7.5d~8.8
N-H~11.8br s-
O-H~11.0br s-

Note: These are predicted values based on known data for similar quinoline derivatives and may vary slightly in an experimental spectrum.[4]

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

¹³C NMR Spectroscopy: Probing the Carbon Framework

Expertise & Experience: ¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a good signal-to-noise ratio.

Expected ¹³C NMR Data: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in this compound. The chemical shift of the carbonyl carbon (C-4) is expected to be the most downfield (~175 ppm). The carbon bearing the iodine (C-6) will appear at a characteristic upfield position compared to an unsubstituted carbon due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~140
C-3~110
C-4~175
C-4a~125
C-5~130
C-6~90
C-7~135
C-8~120
C-8a~140

Note: These are predicted values based on known data for similar quinoline derivatives and may vary slightly in an experimental spectrum.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] It works on the principle that chemical bonds vibrate at specific frequencies, and these vibrations can be observed by their absorption of infrared radiation.[6] For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method due to its simplicity and minimal sample preparation.[7]

Expected IR Data: The IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. A strong, sharp absorption around 1650 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the quinolinone ring. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-I stretch is expected to be in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H / N-H Stretch3400 - 3200Broad, Strong
Aromatic C-H Stretch3100 - 3000Medium
C=O Stretch~1650Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
C-I Stretch< 600Medium

Experimental Protocol: FT-IR Sample Preparation (ATR)

  • Instrument Background: Ensure the ATR crystal is clean and acquire a background spectrum.[8]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For the analysis of organic molecules like this compound, Electrospray Ionization (ESI) is a commonly used "soft" ionization technique that typically results in the observation of the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[9] This provides a direct and accurate determination of the molecular weight.

Expected Mass Spectrometry Data: The molecular formula of this compound is C₉H₆INO, with a monoisotopic mass of 270.95 Da.[2] In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 271.96. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. A characteristic fragmentation pathway would be the loss of the iodine atom.

Table 4: Expected m/z Values in the ESI-MS of this compound.

IonFormulaCalculated m/z
[M+H]⁺[C₉H₇INO]⁺271.96
[M+H-I]⁺[C₉H₇NO]⁺144.05
[M+H-CO]⁺[C₈H₇IN]⁺243.96

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂) Flow and Temperature: Optimized for signal intensity and stability.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Fragmentation:

G M [M+H]⁺ m/z = 271.96 F1 [M+H-I]⁺ m/z = 144.05 M->F1 - I F2 [M+H-CO]⁺ m/z = 243.96 M->F2 - CO

Caption: Proposed fragmentation pathway for this compound in ESI-MS/MS.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The integrated analysis of NMR, IR, and MS data allows for a self-validating and unambiguous confirmation of the structure and purity of this compound.

Workflow for Structural Confirmation:

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Elucidation NMR NMR Spectroscopy NMR_Data ¹H & ¹³C Assignments NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Group ID IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight & Formula MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

By following this workflow, a researcher can confidently:

  • Confirm the molecular weight using MS.

  • Identify the key functional groups (hydroxyl, amine, carbonyl, aromatic ring) with IR spectroscopy.

  • Map the complete carbon-hydrogen framework and determine the precise connectivity of atoms using ¹H and ¹³C NMR.

This multi-faceted approach ensures the scientific integrity of any subsequent research or development involving this compound.

References

  • Sample preparation for FT-IR. (n.d.).
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubChem.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • Supporting Information. (n.d.).
  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
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  • Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
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A Comprehensive Technical Guide to Determining the Solubility of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies and underlying scientific principles for determining the solubility of 6-Iodoquinolin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed framework for establishing a comprehensive solubility profile, a critical parameter in the preclinical assessment of any potential therapeutic agent.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences bioavailability, manufacturability, and the choice of formulation strategies. Poor aqueous solubility, a common challenge for many new chemical entities, can lead to low and variable absorption, hindering a compound's progression through the development pipeline.[1][2] this compound, a member of the quinolinone class of heterocyclic compounds, presents a unique set of physicochemical characteristics that necessitate a thorough and systematic evaluation of its solubility. Quinoline derivatives are widely investigated for a range of therapeutic applications, including anticancer, antimalarial, and antimicrobial activities, making a deep understanding of their solubility behavior paramount.[3][4][5]

This guide will deconstruct the theoretical and practical aspects of solubility determination, providing not just protocols, but the scientific rationale behind them.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting and interpreting its solubility. This compound is a derivative of quinolin-4-ol, and its structure incorporates both a hydrogen-bond-donating hydroxyl group and a lipophilic iodo substituent.

PropertyValue / InformationSource
Molecular Formula C₉H₆INOPubChem[6]
Molecular Weight 271.05 g/mol PubChem[6]
IUPAC Name 6-iodo-1H-quinolin-4-onePubChem[6]
Appearance Expected to be a solid.General Knowledge
Predicted XLogP3 1.2PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
pKa (Predicted) The pKa of quinoline is approximately 4.9.[7][8] The presence of the 4-hydroxyl group (in its tautomeric keto form) and the iodo substituent will influence this value. Precise pKa determination is recommended as part of the pre-formulation studies.[9]General Chemical Principles

The molecule exists in tautomeric equilibrium between the -ol and -one forms, with the quinolin-4(1H)-one form generally predominating.[10] This tautomerism can influence its hydrogen bonding capacity and crystal lattice energy, both of which are key determinants of solubility.

The Theoretical Framework: What Governs Solubility?

The solubility of this compound is not a single value but a function of the solvent system and its environment. Key factors include:

  • pH and Ionization: As a quinoline derivative, the molecule's solubility is expected to be highly pH-dependent.[3][4][5][7] The nitrogen atom in the quinoline ring can be protonated at acidic pH values. At a pH below the compound's pKa, it will exist primarily in its protonated, cationic form, which typically leads to significantly enhanced aqueous solubility.[7] Conversely, at a pH above the pKa, the neutral form will dominate, defining the intrinsic solubility of the compound.[7]

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents (e.g., water, ethanol, methanol) are more likely to dissolve polar solutes, while nonpolar solvents (e.g., hexane, toluene) are better for nonpolar solutes. Given the predicted XLogP3 of 1.2, this compound is expected to have limited aqueous solubility but should exhibit greater solubility in polar organic solvents like DMSO, DMF, and alcohols.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[11] This relationship should be experimentally verified.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies, leading to variations in solubility. The most stable polymorph will generally have the lowest solubility.

Experimental Determination of Solubility: Protocols and Rationale

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic (or equilibrium) solubility.[1][12] Both provide valuable, albeit different, insights.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically when a concentrated DMSO stock is diluted into an aqueous buffer.[1][13][14][15] It is a rapid method used to flag potential solubility issues early in the discovery process.[16]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock Solution in 100% DMSO B Prepare Aqueous Buffer (e.g., PBS, pH 7.4) C Dispense DMSO Stock into 96-well Plate D Add Aqueous Buffer to Achieve Final Concentrations C->D E Mix and Incubate (e.g., 1-2 hours at 25°C) D->E F Measure Precipitation (Nephelometry or UV-Vis) E->F G Filter Plate (Optional) E->G I Calculate Kinetic Solubility F->I H Quantify Soluble Fraction (UV-Vis or LC-MS/MS) G->H H->I G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Selected Solvents (e.g., Water, Buffer, Ethanol) A->B C Seal Vials and Agitate (Shake or Stir) D Incubate at Controlled Temperature (e.g., 24-48 hours at 25°C) C->D E Allow Solid to Settle F Withdraw Aliquot of Supernatant E->F G Filter or Centrifuge to Remove All Solids F->G H Quantify Concentration (HPLC-UV or LC-MS/MS) G->H I Determine Thermodynamic Solubility H->I

Caption: Shake-Flask method for thermodynamic solubility.

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to several glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. A representative panel of solvents should be used.

  • Equilibration: Seal the vials tightly and place them in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. [14][17]It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

  • Sample Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved microparticles. Discard the first portion of the filtrate to avoid any potential adsorption losses to the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve.

  • Result: The measured concentration represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

Expected Solubility Profile and Data Presentation

While specific experimental data for this compound is not widely published, a predicted solubility profile can be established based on its structure and the properties of related quinolinols.

Table 2: Predicted and Experimental Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale / Notes
Water (pH 7.0) Polar Protic, AqueousVery Low to LowThe molecule is largely neutral at this pH. Lipophilic iodine and aromatic rings reduce aqueous solubility.
Phosphate Buffer (pH 2.0) Aqueous BufferModerate to HighThe quinoline nitrogen should be protonated, forming a more soluble salt. [7]
Phosphate Buffer (pH 9.0) Aqueous BufferLowThe molecule is in its neutral form.
Methanol Polar ProticModerateCan act as both H-bond donor and acceptor.
Ethanol Polar ProticModerateSimilar to methanol, but slightly less polar.
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvent for many drug-like molecules. [18][19]
N,N-Dimethylformamide (DMF) Polar AproticHighStrong polar aprotic solvent.
Acetonitrile Polar AproticLow to ModerateLess polar than DMF and DMSO.
Ethyl Acetate Moderately PolarLow to ModerateEster functionality provides some polarity.
Dichloromethane (DCM) NonpolarLowPrimarily dissolves nonpolar compounds.
Hexane NonpolarVery Low / InsolubleHighly nonpolar solvent.

Conclusion: A Roadmap for Characterization

This guide provides the essential theoretical and practical framework for the comprehensive solubility assessment of this compound. By applying the detailed kinetic and thermodynamic protocols, researchers can generate the critical data needed to inform lead optimization, guide formulation development, and ultimately, enhance the probability of success for this and other promising quinoline-based drug candidates. A systematic approach, grounded in the principles of physical chemistry and executed with robust experimental design, is the most reliable path to fully understanding the solubility profile of any novel compound.

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
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  • Semantic Scholar. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • PubChem. (n.d.). This compound.
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  • Pen-Tung. (n.d.). Exploring 6-Iodo-4-Quinazolinol: A Key Intermediate in Pharmaceutical Synthesis.
  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
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  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
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An In-depth Technical Guide to 6-Iodoquinolin-4-ol: Physicochemical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of 6-Iodoquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted quinolin-4-ol, its properties are dictated by the interplay of the quinoline core, the influential iodo-substituent, and a critical tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its core characteristics, analytical methodologies, and chemical behavior.

Introduction and Structural Elucidation

This compound (CAS No: 342617-07-6) is a derivative of the quinolin-4-ol scaffold, a privileged structure in drug discovery.[1] The introduction of an iodine atom at the C6 position significantly modulates the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds, making it a valuable intermediate for developing novel therapeutic agents and functional materials.[2]

Nomenclature and Tautomerism

A foundational characteristic of the quinolin-4-ol system is its existence in a state of keto-enol tautomerism.[3] The compound exists as an equilibrium between the enol form (this compound) and the more stable keto form (6-iodo-1H-quinolin-4-one).[4][5][6] This equilibrium is not merely an academic point; it governs the molecule's reactivity, hydrogen bonding capability, and ultimately its interaction with biological targets. In the solid state and in polar solvents, the keto form is generally predominant.[6]

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The data below has been aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₉H₆INOPubChem[4]
Molecular Weight 271.05 g/mol PubChem[4]
Monoisotopic Mass 270.94941 DaPubChem[4]
CAS Number 342617-07-6PubChem[4]
Appearance Solid (predicted)
XLogP3 (Lipophilicity) 1.2PubChem[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is the gold standard for identity confirmation.

  • Expected Monoisotopic Mass : 270.94941 Da.[4]

  • Common Adducts (Predicted) : In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 271.95668 and [M+Na]⁺ at m/z 293.93862.[7] The presence of iodine provides a characteristic isotopic pattern, although the natural abundance of iodine isotopes other than ¹²⁷I is negligible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands reflecting its tautomeric nature.[4]

  • N-H/O-H Stretching : A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretch of the keto tautomer and potentially the O-H stretch of the enol form.

  • C=O Stretching : A strong, sharp absorption band around 1650-1630 cm⁻¹ is indicative of the carbonyl group in the predominant keto (4-quinolone) form.[8]

  • C=C and C=N Stretching : Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline aromatic ring system.

  • C-I Stretching : A weak band typically found in the fingerprint region, below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. While specific experimental data for this compound is not widely published, we can predict the expected signals based on analogous structures like 6-bromoquinolin-4-ol.[9]

  • ¹H NMR (DMSO-d₆, 400 MHz) : Protons on the quinoline ring system would appear in the aromatic region (δ 7.0-8.5 ppm). The proton on the nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons at positions 5, 7, and 8, and those on the other ring, will show characteristic splitting patterns (doublets, doublets of doublets) based on their coupling constants.

  • ¹³C NMR : The spectrum would show 9 distinct carbon signals. The carbonyl carbon (C4) of the keto tautomer would be the most downfield signal, typically appearing around 175-180 ppm.[6] The carbon atom bearing the iodine (C6) would be shifted upfield compared to its non-substituted analog due to the heavy atom effect.

Chemical Properties and Synthesis

Reactivity

The reactivity of this compound is influenced by several factors:

  • Nucleophilicity : The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl/carbonyl group can act as nucleophiles.

  • Electrophilic Aromatic Substitution : The benzene ring of the quinoline system can undergo further electrophilic substitution, with the positions directed by the existing substituents.

  • Cross-Coupling Reactions : The carbon-iodine bond is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward synthesis of more complex derivatives.[10] This is a primary reason for the compound's utility in drug discovery.

General Synthesis Pathway

Quinolone scaffolds are commonly synthesized via cyclization reactions.[10] A plausible and widely used method for synthesizing this compound is a variation of the Gould-Jacobs reaction, starting from a substituted aniline.

synthesis_workflow start Starting Materials: 4-Iodoaniline & Diethyl ethoxymethylenemalonate step1 Condensation Reaction (Heat) start->step1 intermediate Intermediate Adduct step1->intermediate step2 Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) intermediate->step2 product This compound (via Ester Hydrolysis & Decarboxylation) step2->product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Identity Confirmation by HRMS

This protocol describes a self-validating system for confirming the elemental composition of this compound.

Objective: To confirm the identity and elemental composition of a synthesized batch of this compound using High-Resolution Mass Spectrometry (HRMS).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. Causality: The addition of formic acid promotes protonation, making the molecule amenable to positive-ion ESI.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of < 5 ppm mass accuracy.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Infusion: Introduce the sample via direct infusion or through a liquid chromatography system at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 100 to 500.

    • Resolution Setting: Set the instrument to a resolution of at least 60,000 FWHM. Causality: High resolution is critical to distinguish the exact mass of the target ion from other potential ions with the same nominal mass.

  • Data Analysis and Validation:

    • Calculate the theoretical exact mass of the protonated molecule [C₉H₆INO + H]⁺, which is 271.9567 Da.

    • Measure the experimental m/z value from the acquired spectrum.

    • Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Validation Criterion: The measured mass error must be less than 5 ppm. A result within this tolerance provides high confidence in the assigned elemental composition, thus validating the identity of the compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Store in a tightly sealed container in a cool, dry place.

References

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A Historical Overview of the Synthesis of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Strategic Importance of 6-Iodoquinolin-4-ol

This compound, which exists in tautomeric equilibrium with 6-iodo-1H-quinolin-4-one, is a pivotal heterocyclic compound in the landscape of medicinal chemistry and drug development.[1] Its structure serves as a versatile scaffold and a crucial intermediate for the synthesis of a wide array of more complex molecules, including potent kinase inhibitors used in oncology and other therapeutic agents.[2] The presence of the iodine atom at the C6 position offers a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships. This guide provides a comprehensive historical overview of the synthetic methodologies developed to construct this valuable molecule, tracing the evolution from foundational, high-temperature cyclization reactions to more refined modern techniques. We will delve into the core principles of the primary synthetic routes, explain the causality behind experimental choices, and provide detailed protocols for key transformations.

Part 1: Foundational Strategies—Building the Quinolin-4-one Core

The synthesis of this compound is fundamentally a story about the construction of the quinolin-4-one ring system. Historically, this has been dominated by cyclization reactions that build the pyridine portion of the heterocycle onto a pre-functionalized aniline precursor—in this case, 4-iodoaniline. Two classical named reactions form the bedrock of this approach: the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction has been a cornerstone for the synthesis of 4-hydroxyquinolines for decades.[3][4] The strategy involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[5]

Mechanism and Rationale: The reaction proceeds in a well-defined sequence. First, the aniline derivative nucleophilically attacks the electron-deficient carbon of the double bond in diethyl ethoxymethylenemalonate (EMME), displacing the ethoxy group to form an anilinomethylenemalonate intermediate.[3] The critical step is the subsequent thermal cyclization. This intramolecular reaction is typically performed in a high-boiling, inert solvent (e.g., diphenyl ether or Dowtherm A) at temperatures often exceeding 240°C.[5] The high thermal energy is required to overcome the activation barrier for the 6-electron cyclization onto the ortho position of the aniline ring. The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified to the corresponding carboxylic acid, which readily undergoes decarboxylation upon heating to yield the final quinolin-4-one product.[3][5]

The choice of a high-boiling solvent is critical; it ensures a homogenous reaction mixture at the required temperature and facilitates efficient heat transfer to drive the cyclization to completion.[5] However, these solvents are often difficult to remove from the final product, presenting a significant downstream processing challenge.[5]

Generalized Experimental Protocol: Gould-Jacobs Synthesis

  • Condensation: An equimolar mixture of the substituted aniline and diethyl ethoxymethylenemalonate is heated, often in ethanol or under neat conditions, to form the diethyl anilinomethylenemalonate intermediate.[6] Microwave irradiation can significantly accelerate this step, reducing reaction times from hours to minutes.[6]

  • Cyclization: The intermediate from Step 1 is added to a pre-heated, high-boiling solvent such as diphenyl ether and heated to approximately 250°C for a short period (e.g., 15-30 minutes).[7]

  • Isolation: The reaction mixture is cooled, and a non-polar solvent like petroleum ether or hexane is added to precipitate the cyclized ester product, which is then isolated by filtration.

  • Hydrolysis (Saponification): The isolated ester is refluxed in an aqueous solution of sodium hydroxide to hydrolyze the ester to a sodium carboxylate salt.

  • Decarboxylation: The solution is acidified (e.g., with acetic acid or HCl), which simultaneously protonates the carboxylate and catalyzes the decarboxylation to yield the final 4-hydroxyquinoline product, which precipitates from the solution.

Caption: Workflow of the Gould-Jacobs reaction.

The Conrad-Limpach Synthesis (1887)

Another classical method for accessing the quinolin-4-one core is the Conrad-Limpach synthesis.[8][9] This approach involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate.[10]

Mechanism and Rationale: This synthesis is highly dependent on reaction temperature, which dictates the regiochemical outcome.[9]

  • Kinetic Control (Lower Temperature): At moderate temperatures (e.g., < 140°C), the aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to the formation of a β-aminoacrylate intermediate. Subsequent thermal cyclization of this intermediate yields the 4-hydroxyquinoline (quinolin-4-one) product.[11] This is the pathway relevant to the synthesis of this compound.

  • Thermodynamic Control (Higher Temperature - Knorr Variation): At higher temperatures (e.g., > 140°C), the reaction favors the formation of the more stable β-keto anilide via attack at the ester carbonyl.[9] Cyclization of this anilide leads to the formation of the isomeric 2-hydroxyquinoline (quinolin-2-one).

The cyclization to the 4-quinolone requires significant heat, and like the Gould-Jacobs reaction, is often carried out in high-boiling solvents to achieve temperatures around 250°C.[8] The rationale is to provide sufficient energy for the intramolecular Friedel-Crafts-type acylation onto the aniline ring, followed by dehydration.

Generalized Experimental Protocol: Conrad-Limpach Synthesis (for 4-Quinolones)

  • Condensation: The substituted aniline and β-ketoester are mixed, often with a catalytic amount of acid (e.g., HCl, H₂SO₄), and warmed gently (e.g., at room temperature or slightly above) to form the enamine intermediate (β-aminoacrylate).[9]

  • Cyclization: The intermediate is added to a pre-heated high-boiling solvent (e.g., diphenyl ether) and heated to ~250°C to induce cyclization.

  • Isolation: The mixture is cooled, and the precipitated 4-hydroxyquinoline product is collected by filtration.

Caption: The Conrad-Limpach pathway to 4-hydroxyquinolines.

Part 2: Specific Application to this compound Synthesis

The most direct and historically prevalent route to this compound utilizes the Gould-Jacobs reaction starting from 4-iodoaniline. This approach strategically incorporates the required iodine substituent from the very beginning, avoiding potentially unselective and harsh iodination steps on a pre-formed quinoline ring.

A similar strategy has been documented for the synthesis of the analogous 6-bromoquinolin-4-ol, providing a strong procedural template.[7][12] The synthesis begins with the condensation of 4-bromoaniline with a malonic acid derivative, followed by high-temperature cyclization in diphenyl ether.[7] This is subsequently followed by chlorination and then iodination to get to a different final product, but the initial formation of the 6-halo-quinolin-4-ol core is directly analogous.

Optimized Gould-Jacobs Protocol for 6-Halo-Quinolin-4-ol

This protocol is adapted from procedures for the closely related 6-bromo derivative, which serves as an excellent model for the synthesis of this compound.[7]

  • Intermediate Formation: 4-Iodoaniline is reacted with Meldrum's acid and triethyl orthoformate, often without an additional solvent, as ethanol is generated in situ. The mixture is stirred and heated to produce the key intermediate, 5-(((4-iodophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Thermal Cyclization: The dried intermediate is added portion-wise to a pre-heated high-boiling solvent like diphenyl ether at temperatures ranging from 190°C to 250°C.[7] The choice of a slightly lower temperature (e.g., 190°C) can sometimes improve the purity of the product by minimizing side reactions.[7]

  • Product Isolation: After a brief heating period (10-15 minutes), the reaction is cooled. The addition of petroleum ether causes the desired this compound to precipitate.

  • Purification: The crude solid is collected by filtration and washed with a suitable solvent like ethyl acetate to remove residual diphenyl ether and other impurities, yielding the final product.[7]

Causality and Modern Refinements: The persistent challenge in these classical syntheses is the reliance on extremely high temperatures and difficult-to-remove solvents.[5] Modern advancements have sought to mitigate these issues. For example, Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) has been shown to be an effective promoter for the cyclization step of the Gould-Jacobs reaction, allowing for significantly milder conditions (80-100°C) and often providing excellent yields.[6] This avoids the need for solvents like diphenyl ether and simplifies product workup.

Part 3: Alternative Strategy—Direct Iodination

An alternative conceptual approach is to first synthesize the parent quinolin-4-ol and then introduce the iodine atom at the C6 position. However, this route is fraught with challenges related to regioselectivity.

Electrophilic substitution on the quinoline ring system is complex. Under strongly acidic conditions, the reaction proceeds on the protonated quinolinium cation, directing incoming electrophiles primarily to the C5 and C8 positions of the benzene ring.[13] Direct iodination of quinoline in sulfuric acid with iodine and silver sulfate at high temperatures yields a mixture of 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline.[13] Achieving selective substitution at the C6 position is therefore not straightforward via classical electrophilic aromatic substitution.

More recent developments have explored radical-based C-H iodination protocols.[14][15] These methods often show a strong preference for the C3 position on the pyridine ring of the quinoline system, making them unsuitable for accessing the 6-iodo isomer.[14] Consequently, building the ring system from an already iodinated precursor like 4-iodoaniline remains the most reliable and historically validated strategy.

Summary of Synthesis Methods

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages/Limitations
Gould-Jacobs 4-Iodoaniline, Diethyl Ethoxymethylenemalonate (or Meldrum's acid/orthoformate)High-boiling solvent (e.g., Diphenyl ether) at ~250°C; or Eaton's reagent at 80-100°CReliable, good yields, readily available starting materials.[4][5]Requires very high temperatures; difficult solvent removal; harsh conditions.[5][6]
Conrad-Limpach 4-Iodoaniline, β-Ketoester (e.g., Ethyl Acetoacetate)High-boiling solvent at ~250°CDirect route to 4-quinolones.Temperature control is critical to avoid 2-quinolone isomer; harsh conditions.[8][9]
Direct Iodination Quinolin-4-ol, Iodinating Agent (e.g., I₂/Ag₂SO₄)Strong acid (H₂SO₄), high temperatureConceptually simple.Poor regioselectivity; typically yields a mixture of C5 and C8 isomers, not the desired C6.[13]

Conclusion

The synthesis of this compound is a classic example of heterocyclic chemistry where the most effective strategy involves the construction of the ring system from a carefully chosen, pre-functionalized starting material. The Gould-Jacobs reaction, despite its age and the harsh conditions traditionally employed, remains the most logical and historically significant method for this transformation, starting from 4-iodoaniline. While direct iodination of the parent quinolin-4-ol is an unattractive route due to a lack of regiochemical control, modern innovations such as the use of milder cyclization agents like Eaton's reagent have refined the classical Gould-Jacobs approach, making it more efficient and practical for contemporary research and development professionals. The historical journey of its synthesis underscores a core principle in organic chemistry: strategic planning of a synthetic route is paramount to achieving a specific substitution pattern on a complex aromatic scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
  • Wozniak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3021. [Link]
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • QuimicaOrganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]
  • Various Authors. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
  • Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index. [Link]
  • Csonka, O., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]
  • Navarrete-Vázquez, G., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2901. [Link]
  • Fadda, A. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • Price, C. C., et al. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(9), 1810-1811. [Link]
  • Vasile, C. G., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 24(3), 2894. [Link]
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211.
  • Kumar, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Kumar, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]
  • Kiamuddin, M., & Haque, M. E. (1966). The 5- and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 9(4), 347-350. [Link]
  • Wozniak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Reyes-González, M. A., et al. (2023). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 28(9), 3704. [Link]

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Navigating the Synthesis and Handling of 6-Iodoquinolin-4-ol: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Iodoquinolin-4-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its unique electronic and steric properties, conferred by the iodine substituent, make it a valuable building block. However, the presence of the iodo-group and the quinoline core necessitates a rigorous and well-informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound, grounded in established chemical safety principles and tailored to the specific hazards of this compound.

Hazard Identification and Physicochemical Properties

A thorough understanding of the inherent hazards of this compound is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification:

According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

These classifications underscore the importance of preventing direct contact with the skin, eyes, and respiratory system.

Physicochemical Data Summary:

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₆INOPubChem[2]
Molecular Weight 271.05 g/mol PubChem[2]
Appearance Solid (form may vary)Assumed based on similar compounds
Melting Point Not explicitly stated, but likely a high-melting solidInferred from related structures
Solubility Likely sparingly soluble in water; solubility in organic solvents will vary.Inferred from quinoline chemistry

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with this compound. The level of PPE should be determined by a thorough risk assessment of the specific procedure being undertaken.

  • Hand Protection: Nitrile or neoprene gloves are recommended to provide a barrier against skin contact.[3] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or when there is a higher risk of splash, double-gloving is a prudent measure.[4]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from accidental splashes of solutions or contact with airborne powder.[3] In situations with a high risk of splashing, such as during bulk transfers or reactions, a face shield should be worn in addition to goggles.[3]

  • Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator is necessary to prevent inhalation of dust particles.[3] When working with solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges should be used.[3] All work with the solid or concentrated solutions should be conducted within a certified chemical fume hood.[5]

  • Body Protection: A laboratory coat is essential to protect skin and personal clothing from contamination.[1] For tasks with a greater splash potential, a chemical-resistant apron provides an additional layer of protection.[3]

Safe Handling and Experimental Workflow

A systematic and cautious approach to handling this compound is paramount. The following workflow outlines the key steps from preparation to disposal.

Safe_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Verify Emergency Equipment Availability B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Prepare Solutions with Slow Addition D->E F Conduct Experiment with Shielding E->F G Decontaminate Glassware F->G Proceed to Cleanup H Segregate Halogenated Waste G->H I Properly Label and Store Waste H->I J Dispose via EHS I->J

Figure 1: Safe Handling Workflow for this compound

Step-by-Step Methodology:

  • Preparation:

    • Don PPE: Before handling the compound, ensure all required PPE is worn correctly.[1]

    • Work Area Preparation: All manipulations of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5] The work surface should be clean and uncluttered.

    • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[6]

  • Handling:

    • Weighing: When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.

    • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[3]

    • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding, especially for reactions under pressure or at elevated temperatures.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. A rinse with an appropriate organic solvent (e.g., acetone), collected as hazardous waste, followed by washing with soap and water is a recommended practice.[2]

    • Waste Segregation: Halogenated organic waste, including this compound and any contaminated materials, must be collected separately from non-halogenated waste.[1][7]

    • Waste Labeling and Storage: Use designated, clearly labeled hazardous waste containers.[2] The container should be kept closed when not in use and stored in a designated satellite accumulation area.[8]

    • Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[2] Never dispose of this compound down the drain.[7]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

Emergency_Response_Decision_Tree Figure 2: Emergency Response Decision Tree Start Incident Occurs Exposure Personnel Exposure? Start->Exposure Spill Chemical Spill? Start->Spill Skin_Eye Skin/Eye Contact Exposure->Skin_Eye Yes Inhalation Inhalation Exposure->Inhalation No Minor_Spill Minor Spill? Spill->Minor_Spill Yes Major_Spill Major Spill Spill->Major_Spill No Flush Flush with water for 15 min. Seek medical attention. Skin_Eye->Flush Ingestion Ingestion Inhalation->Ingestion No Fresh_Air Move to fresh air. Seek medical attention. Inhalation->Fresh_Air Do_Not_Induce_Vomiting Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Do_Not_Induce_Vomiting Cleanup Contain and clean up spill using appropriate kit. Minor_Spill->Cleanup Evacuate Evacuate area. Alert others. Call EHS/Emergency Services. Major_Spill->Evacuate

Sources

Methodological & Application

A Robust, Step-by-Step Protocol for the Synthesis of 6-Iodoquinolin-4-ol via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Iodoquinolin-4-ol, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The synthesis is achieved through the Gould-Jacobs reaction, a classic and highly reliable method for constructing the 4-hydroxyquinoline scaffold.[1][2] This guide details a four-step sequence beginning with 4-iodoaniline: (1) condensation with diethyl ethoxymethylenemalonate (DEEM), (2) high-temperature thermal cyclization, (3) alkaline hydrolysis (saponification), and (4) acidic decarboxylation. By explaining the chemical principles behind each step and providing clear, actionable instructions, this document serves as a self-validating guide for researchers to reproducibly synthesize this key building block with a high degree of purity.

Introduction

The quinolin-4-one (or its tautomer, 4-hydroxyquinoline) is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antibiotics, anticancer, and antimalarial drugs.[2][3] The introduction of a halogen, such as iodine, at the 6-position provides a crucial synthetic handle for further molecular elaboration through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its versatility and effectiveness with a wide range of substituted anilines.[3][4] The reaction proceeds by first forming an anilinomethylenemalonate intermediate, which then undergoes a thermal intramolecular cyclization at high temperatures to build the quinoline core.[5] This application note presents an optimized, step-by-step protocol derived from established principles of this reaction, tailored for the specific synthesis of this compound.

Reaction Scheme and Mechanism

The overall synthesis transforms 4-iodoaniline into this compound in four distinct stages.

G cluster_0 Overall Reaction Scheme A 4-Iodoaniline C Intermediate A (Anilinomethylenemalonate) A->C Step 1: Condensation ~120°C, -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) D Intermediate B (Quinoline Ester) C->D Step 2: Thermal Cyclization ~250°C (Diphenyl Ether), -EtOH E This compound (Final Product) D->E Steps 3 & 4: Saponification (NaOH) then Decarboxylation (H+, Heat)

Caption: Overall synthetic pathway for this compound.

The reaction is initiated by a nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of DEEM, followed by the elimination of ethanol. The crucial ring-forming step is a thermally-driven 6-π electrocyclization, which requires significant thermal energy, hence the use of a high-boiling solvent.[4] The resulting ester is then hydrolyzed to a carboxylic acid, which readily decarboxylates upon heating under acidic conditions to yield the final product.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular WeightNotes
4-Iodoaniline540-37-4219.04 g/mol Purity >98%
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.22 g/mol Purity >98%
Diphenyl ether (Dowtherm A)101-84-8170.21 g/mol High-boiling solvent
Sodium hydroxide (NaOH)1310-73-240.00 g/mol Pellets or flakes
Hydrochloric acid (HCl)7647-01-036.46 g/mol Concentrated (37%)
Ethanol (EtOH)64-17-546.07 g/mol For recrystallization
Hexane110-54-386.18 g/mol For precipitation
Deionized Water7732-18-518.02 g/mol

Equipment: 250 mL and 500 mL three-necked round-bottom flasks, magnetic stirrer hotplate, heating mantle, oil bath, reflux condenser, dropping funnel, thermometer, Buchner funnel, vacuum filtration apparatus, standard laboratory glassware.

Detailed Experimental Protocol

Safety Precaution: This entire procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diphenyl ether is stable but requires care at high temperatures; avoid contact with skin.

Step 1: Synthesis of Diethyl 2-(((4-iodophenyl)amino)methylene)malonate (Intermediate A)
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodoaniline (10.95 g, 50.0 mmol).

  • Add diethyl ethoxymethylenemalonate (DEEM) (11.90 g, 11.0 mL, 55.0 mmol, 1.1 eq).

  • Heat the mixture with stirring in an oil bath at 110-120°C for 2 hours. The reaction mixture will become a homogenous, amber-colored solution as the aniline dissolves and reacts. Ethanol is evolved as a byproduct.

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. The resulting viscous oil is the crude intermediate and is used directly in the next step without purification.

Scientific Rationale: This step is a straightforward condensation reaction. Using a slight excess of DEEM ensures the complete consumption of the starting aniline. The temperature is kept moderate to facilitate the condensation while preventing premature or uncontrolled cyclization.

Step 2: Thermal Cyclization to Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate (Intermediate B)
  • In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, preheat diphenyl ether (150 mL) to 250°C using a heating mantle.

  • Once the diphenyl ether has reached a stable temperature, add the crude intermediate from Step 1 dropwise to the hot solvent over 20-30 minutes using a dropping funnel.

  • CAUTION: The addition is endothermic and will cause a slight drop in temperature; maintain the reaction temperature between 245-255°C. Vigorous evolution of ethanol will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 250°C for an additional 30 minutes to ensure the cyclization is complete.

  • Turn off the heating and allow the reaction mixture to cool to approximately 80-100°C.

  • While the mixture is still warm, slowly add hexane (200 mL) with vigorous stirring. This will cause the product to precipitate as a light-brown or tan solid.

  • Allow the suspension to cool completely to room temperature to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with hexane (2 x 50 mL) to remove all traces of diphenyl ether.

  • Dry the solid under vacuum. This crude product is the quinoline ester intermediate.

Scientific Rationale: The high temperature provides the activation energy required for the 6-π electrocyclization to form the quinoline ring system.[3] Diphenyl ether is an ideal solvent due to its high boiling point (258°C) and thermal stability. The product is precipitated by adding a non-polar solvent (hexane) in which the polar ester is insoluble.

Steps 3 & 4: Saponification and Decarboxylation to this compound
  • Transfer the dried crude ester from Step 2 to a 500 mL round-bottom flask.

  • Prepare a 10% aqueous sodium hydroxide solution by dissolving NaOH (10 g, 250 mmol) in deionized water (90 mL).

  • Add the NaOH solution to the flask containing the ester. Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 100-105°C) with vigorous stirring for 2 hours. The solid will gradually dissolve as the saponification proceeds.

  • After 2 hours, cool the reaction mixture to room temperature. The solution should be clear and dark.

  • Slowly and carefully acidify the solution to pH 1-2 by adding concentrated HCl dropwise with stirring. CAUTION: The initial neutralization is exothermic. A precipitate (the carboxylic acid intermediate) may form.

  • Once acidified, heat the mixture back to reflux for an additional 1-2 hours. Vigorous gas evolution (CO₂) will be observed as the decarboxylation occurs.

  • After gas evolution ceases, cool the mixture in an ice bath for 30-60 minutes to complete the precipitation of the final product.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 50 mL) until the filtrate is neutral (check with pH paper).

  • Dry the final product, this compound, in a vacuum oven at 80°C overnight.

Scientific Rationale: Saponification converts the ethyl ester into a water-soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate to form the 3-carboxylic acid and also protonates the quinoline nitrogen. Heating this acidic mixture readily induces decarboxylation, as the β-keto acid structure facilitates the loss of CO₂ to yield the more stable this compound.[4]

Purification and Characterization

The crude product can be purified by recrystallization from a large volume of ethanol or a DMF/water mixture to yield an off-white to pale yellow solid.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₉H₆INO

  • Molecular Weight: 271.05 g/mol [6]

  • Expected Yield: 60-70% overall yield from 4-iodoaniline.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.8 (br s, 1H, NH), 8.2 (d, 1H), 7.9 (dd, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 6.0 (d, 1H). Note: Peak positions are estimates and should be confirmed experimentally.

  • Mass Spectrometry (ESI+): m/z 271.96 [M+H]⁺.

Experimental Workflow Visualization

G start Start step1 Step 1: Condensation Combine 4-iodoaniline and DEEM. Heat at 120°C for 2h. start->step1 step2 Step 2: Cyclization Preheat diphenyl ether to 250°C. Add Intermediate A dropwise. Stir at 250°C for 30 min. step1->step2 step3 Workup 1 Cool to ~90°C. Precipitate with hexane. Filter and wash solid. step2->step3 step4 Step 3: Saponification Reflux solid in 10% NaOH for 2h. step3->step4 step5 Step 4: Decarboxylation Cool and acidify with conc. HCl. Reflux for 1-2h until CO₂ evolution ceases. step4->step5 step6 Workup 2 Cool in ice bath. Filter solid. Wash with cold water. step5->step6 step7 Drying & Purification Dry under vacuum. Recrystallize if needed. step6->step7 end_node Final Product: This compound step7->end_node

Sources

Application Notes & Protocols: In Vitro Experimental Procedures for 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 6-Iodoquinolin-4-ol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][2] this compound, a halogenated derivative of the quinolin-4-one core, represents a promising candidate for further investigation within this versatile class of compounds. Its structure suggests potential for diverse biological interactions, making it a molecule of significant interest for researchers in drug discovery and chemical biology.

This guide provides a comprehensive overview of foundational in vitro experimental procedures for characterizing the biological activity of this compound. As a Senior Application Scientist, the following protocols are presented not merely as steps, but as logical frameworks grounded in established scientific principles, designed to ensure robust and reproducible data generation.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 6-iodo-1H-quinolin-4-one[3]
Molecular Formula C₉H₆INO[3]
Molecular Weight 271.05 g/mol [3]
CAS Number 342617-07-6[3]
Safety Profile Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Section 1: Plausible Mechanisms of Action & Investigative Strategy

While the specific molecular targets of this compound are yet to be fully elucidated, the broader quinoline family provides a strong basis for forming investigational hypotheses. Quinoline derivatives are known to exert their effects through multiple mechanisms, including the induction of apoptosis, modulation of cell cycle progression, and interference with critical cell signaling pathways.[4] Structurally similar compounds have been shown to impact pathways like PI3K/AKT and activate tumor suppressor proteins such as p53.[5][6]

Therefore, a logical investigative workflow should begin with broad phenotypic screening (e.g., cytotoxicity against cancer cells) and progressively narrow down to more specific mechanistic assays (e.g., apoptosis, enzyme inhibition).

G cluster_phenotypic Phenotypic Screening cluster_mechanistic Mechanistic Elucidation A Cytotoxicity Assay (e.g., MTT) C Apoptosis Assay (Annexin V/PI) A->C If Cytotoxic D Cell Cycle Analysis A->D If Cytotoxic E Enzyme Inhibition Screening A->E Alternative MOA B Antimicrobial Assay (e.g., MIC) F Western Blot (Pathway Analysis) C->F Confirm Pathway

Caption: Investigative workflow for this compound.

Section 2: Application I - Anticancer Activity Assessment

The antiproliferative activity of quinoline derivatives against various cancer cell lines is well-documented.[7][8] The following protocols provide a robust framework for evaluating the anticancer potential of this compound.

Protocol 2.1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Principle: The amount of purple formazan generated is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).[8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates, multichannel pipette, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100. Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC₅₀ value (the concentration required to inhibit 50% of cell viability).[9]

Data Presentation: IC₅₀ Values of this compound

Cell LineIncubation Time (hr)IC₅₀ (µM)
MCF-748[Experimental Value]
A54948[Experimental Value]
HCT11648[Experimental Value]
Protocol 2.2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]

Principle: Annexin V binds to externalized PS in apoptotic cells. PI enters cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.[5]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization. Wash the cells twice with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 3: Application II - Enzyme Inhibition Screening

Many quinoline derivatives function by inhibiting specific enzymes.[10] A general spectrophotometric assay can be adapted to screen this compound against a variety of enzymes where the reaction produces a change in absorbance.

Protocol 3.1: General Spectrophotometric Enzyme Inhibition Assay

Principle: The rate of an enzyme-catalyzed reaction is measured by monitoring the change in absorbance over time as a substrate is converted to a product. The presence of an inhibitor will decrease this rate.[11]

G A Enzyme + Substrate B Enzyme-Substrate Complex A->B Binding C Enzyme + Product (Colored/Absorbing) B->C Catalysis E Inactive Complex B->E Inhibition D Inhibitor (this compound) D->E

Caption: Principle of an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and this compound in a suitable assay buffer. The final concentrations will be enzyme-specific.

  • Assay Setup (96-well plate):

    • Control Wells: Add assay buffer, enzyme, and substrate.

    • Inhibitor Wells: Add assay buffer, enzyme, and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor (or buffer for control) for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., readings every 30 seconds for 10-20 minutes). The wavelength depends on the substrate/product.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100.

    • Plot % Inhibition vs. Log [Inhibitor] to determine the IC₅₀ value.

Section 4: Application III - Antimicrobial Activity Screening

Halogenated quinolines have shown promise as antimicrobial agents.[12] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5250493, this compound.
  • Bénard, C., et al. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry, 45(4), 1657-62.
  • Karaman, Y. & Anil, B. (2024). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate.
  • ResearchGate (2017). Protocol for the synthesis of quinoline derivatives. ResearchGate.
  • de Paula, M. S., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity.
  • ResearchGate (2021). Various conventional routes for the synthesis of quinoline derivatives. ResearchGate.
  • O'Neill, W., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.
  • El-Sayed, N. M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances.
  • Wang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Molecules.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • De Vita, D., et al. (2016). Tumour cell population growth inhibition and cell death induction of functionalized 6-aminoquinolone derivatives. Cell Proliferation, 49(1), 60-71.
  • da Silva, G. N., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry.
  • Wang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. PubMed.
  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1081-1133.
  • da Silva, G. N., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 1009940.
  • Manzhikova, O., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
  • Can, N., et al. (2024). Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells. Cureus.
  • D'Auria, F. D., et al. (2019). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI.

Sources

How to effectively use 6-Iodoquinolin-4-ol in cell culture assays.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of 6-Iodoquinolin-4-ol

Abstract

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer and antimicrobial properties.[1][2] this compound is a specific derivative of this family. While public domain data on its specific biological activity is limited, the known effects of related quinolin-4-one compounds provide a strong scientific basis for its investigation as a potential cytotoxic or signaling-modulating agent.[3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to effectively handle, prepare, and conduct initial cell-based characterization of this compound. The protocols provided herein are designed as a self-validating workflow to systematically determine its cytotoxic potential and elucidate its preliminary mechanism of action in a cell culture setting.

Scientific Background & Hypothesized Mechanism of Action

Quinolin-4-one derivatives have been shown to exert their effects through multiple cellular pathways.[5] Understanding these provides a logical framework for investigating this compound.

Common Mechanisms of the Quinolin-4-one Scaffold:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death by activating caspase cascades, disrupting mitochondrial membrane potential, and generating reactive oxygen species (ROS).[4][6]

  • Cell Cycle Arrest: These compounds can halt cell proliferation by interfering with checkpoints in the cell cycle, often observed as an accumulation of cells in the G2/M or S phase.[3]

  • Autophagy Modulation: Some derivatives, like the related antimalarial chloroquine, are known to impair lysosomal function and block autophagy flux, a process that cancer cells can use to survive stress. This disruption can lead to apoptosis.[7]

  • Inhibition of Tubulin Polymerization: Certain 2-phenylquinolin-4-ones have been found to inhibit the formation of microtubules, which are critical for cell division, leading to an antiproliferative effect.[1]

The inclusion of an iodine atom at the 6-position may significantly influence the compound's activity. Halogenation can alter pharmacokinetics and, in some contexts, contribute directly to the mechanism. For instance, certain iodinated anticancer agents are known to induce mitochondrial dysfunction and oxidative stress, leading to senescence and cell death.[8][9] Based on this, this compound could potentially target mitochondria, disrupt cellular redox balance, or interfere with key signaling pathways involved in cell survival and proliferation.

cluster_cell Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound This compound Mitochondria Mitochondria Compound->Mitochondria Lysosome Lysosome/Autophagy Compound->Lysosome Microtubules Microtubules Compound->Microtubules Signaling Kinase Pathways Compound->Signaling ROS ROS Generation Mitochondria->ROS MMP ΔΨm Dissipation Mitochondria->MMP Autophagy_Block Autophagy Block Lysosome->Autophagy_Block Cycle_Arrest Cell Cycle Arrest Microtubules->Cycle_Arrest Apoptosis Apoptosis Signaling->Apoptosis ROS->Apoptosis MMP->Apoptosis Autophagy_Block->Apoptosis Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanisms for this compound.

Compound Handling and Stock Solution Preparation

Proper handling and preparation are critical for reproducible results.

2.1. Safety and Handling this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Storage: Store the solid compound at room temperature in a dry, well-ventilated place.

2.2. Protocol: Preparation of a 10 mM DMSO Stock Solution The parent compound, 4-hydroxyquinoline, is soluble in DMSO.[11][12] It is logical to start with this solvent for the iodo-derivative.

Materials:

  • This compound (MW: 271.05 g/mol )[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 271.05 g/mol * (1000 mg / 1 g) = 2.71 mg

  • Weighing: Carefully weigh out 2.71 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. This stock is stable for at least 6 months under these conditions.

Experimental Workflow for Cellular Characterization

A tiered approach is recommended to efficiently characterize the compound's effects. Start with broad cytotoxicity screening to identify the active concentration range, followed by more specific assays to determine the mechanism of cell death or growth inhibition.

Start Start: Prepare Serial Dilutions Assay1 Protocol 1: Cell Viability Assay (e.g., MTT, Resazurin) Start->Assay1 Decision1 Calculate IC50 Assay1->Decision1 Assay2 Protocol 2: Apoptosis Assay (Annexin V / PI) Decision1->Assay2 Use IC50 & 2x IC50 Assay3 Protocol 3: Cell Cycle Analysis (PI Staining) Decision1->Assay3 concentrations Assay4 Protocol 4: Western Blot for Mechanistic Markers Assay2->Assay4 Assay3->Assay4 Conclusion Build Mechanistic Hypothesis Assay4->Conclusion

Caption: Recommended workflow for compound characterization.

Detailed Experimental Protocols

4.1. Protocol 1: Cell Viability Assay (Resazurin Reduction Method)

This assay determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC50).

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A common starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Assay: Add 10 µL of a 0.15 mg/mL resazurin solution to each well. Incubate for 2-4 hours at 37°C.

  • Measurement: Read the fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Analysis: Subtract the "no-cell" background, normalize the data to the "vehicle control" (set to 100% viability), and plot the results as % viability vs. log[concentration]. Use non-linear regression to calculate the IC50 value.

ParameterRecommended Starting Conditions
Cell Lines HeLa (Cervical Cancer), MCF-7 (Breast Cancer)
Seeding Density 5,000 cells/well
Concentration Range 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time 48 hours

4.2. Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.

Procedure:

  • Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with this compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and attached cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Live cells: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic/Necrotic: Annexin V+ / PI+

4.3. Protocol 3: Cell Cycle Analysis

This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle.

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from stained cells is therefore proportional to their DNA content, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Procedure:

  • Treatment & Harvesting: Treat and harvest cells as described in Protocol 2.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Analyze by flow cytometry. Model the resulting DNA histograms to determine the percentage of cells in G1, S, and G2/M phases.

4.4. Protocol 4: Western Blot for Mechanistic Markers

This assay confirms the molecular events underlying the observed phenotype.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size, providing information on protein expression levels and post-translational modifications (e.g., cleavage).

Procedure:

  • Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour, and detect the signal using an enhanced chemiluminescence (ECL) substrate.

PathwaySuggested Primary AntibodiesExpected Result with Active Compound
Apoptosis Cleaved Caspase-3, Cleaved PARPIncrease in cleaved forms
Autophagy LC3B (for LC3-I/II conversion)Increase in LC3-II/LC3-I ratio
Cell Cycle Cyclin B1, Phospho-Histone H3Changes in expression indicating arrest
Loading Control GAPDH, β-ActinNo change across samples

Interpretation of Results

By combining the data from these assays, a robust preliminary understanding of this compound's cellular effects can be established.

  • If IC50 is low and Annexin V is positive: The compound is a potent cytotoxic agent that induces apoptosis. Confirm with an increase in cleaved Caspase-3/PARP.

  • If cells accumulate in G2/M phase: The compound interferes with mitosis. This could be due to effects on microtubules, a known mechanism for some quinolin-4-ones.[1]

  • If the LC3-II/LC3-I ratio increases: The compound may be modulating autophagy. Further flux experiments would be needed to distinguish between autophagy induction and blockage.[7]

These initial findings will provide a strong foundation for more advanced studies, including target identification, in vivo efficacy, and further drug development efforts.

References

  • Déziel, E., Lépine, F., Milot, S., He, J., Mindrinos, M. N., Tompkins, R. G., & Rahme, L. G. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339-1344. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Musioł, R., & Serda, M. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(12), 3326. [Link]
  • Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1937-1952. [Link]
  • Hsieh, C. H., et al. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(38), 63310-63327. [Link]
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511. [Link]
  • De Sanctis, J. B., et al. (2023). The activity of quinoline derivatives on cell viability. Anti-Cancer Agents in Medicinal Chemistry.
  • Sánchez-Gallego, J., et al. (2024). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules.
  • Lawrence Livermore National Laboratory. (2024). Revolutionizing Cancer Treatment Through Supercomputing-Aided Drug Discovery. YouTube.
  • Sánchez-Gallego, J., et al. (2024). (PDF) Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. ResearchGate.
  • Wang, Y., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(1), 123. [Link]
  • Wei, Q., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology, 75(10), 1333-1339. [Link]
  • Al-Abeed, A. H., et al. (2017). Determination of Bioactive Chemical Composition of Methanolic Leaves Extract of Sinapis arvensis Using GC-MS Technique. International Journal of Toxicological and Pharmacological Research.
  • Cao, R., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(34), 6259-6290. [Link]

Sources

Application Notes & Protocols: 6-Iodoquinolin-4-ol as a Pivotal Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for constructing therapeutically relevant molecules.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a detailed guide on the synthesis and application of 6-Iodoquinolin-4-ol, a highly versatile intermediate. The presence of the iodine atom at the C-6 position and the hydroxyl group at the C-4 position (which exists in tautomeric equilibrium with the keto form, 6-iodo-1H-quinolin-4-one) offers strategic handles for molecular elaboration.[4] We will explore its synthesis via the classic Gould-Jacobs reaction and demonstrate its utility in the construction of advanced pharmaceutical agents, such as Focal Adhesion Kinase (FAK) inhibitors, through palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of this compound

Pharmaceutical intermediates are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] The quality and chemical nature of an intermediate directly dictate the efficiency of the synthetic route and the purity of the final drug product.[] this compound (CAS No: 342617-07-6) has emerged as a particularly valuable intermediate for several key reasons:

  • Bifunctional Reactivity: It possesses two key reactive sites. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, heteroaryl, or alkyl groups.[7][8]

  • Tautomerism and N-Functionalization: The quinolin-4-ol exists in equilibrium with its quinolin-4-one tautomer. The hydroxyl group can be converted to a leaving group (e.g., a chloro or triflate group), allowing for nucleophilic substitution, or the ring nitrogen can be alkylated or arylated.

  • Proven Pharmaceutical Relevance: This scaffold is a key component in the synthesis of targeted therapies. A prominent example is its use in the development of FAK inhibitors like GSK2256098, which are investigated for the treatment of various cancers.[9][10][11]

This guide provides researchers and drug development professionals with robust protocols and the underlying chemical principles for utilizing this compound effectively.

Physicochemical & Spectroscopic Data

A thorough understanding of the physical and spectral properties of an intermediate is critical for reaction monitoring and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-iodo-1H-quinolin-4-one[4]
Molecular Formula C₉H₆INO[4]
Molecular Weight 271.05 g/mol [4]
Appearance Off-white to pale yellow solidTypical
Melting Point >300 °C (decomposes)Varies
CAS Number 342617-07-6[4]

Table 2: Representative Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.7 (br s, 1H, NH), 8.25 (d, J=2.0 Hz, 1H, H-5), 7.80 (dd, J=8.8, 2.0 Hz, 1H, H-7), 7.65 (d, J=8.8 Hz, 1H, H-8), 7.50 (d, J=6.8 Hz, 1H, H-2), 5.90 (d, J=6.8 Hz, 1H, H-3).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 176.5 (C=O), 142.1, 139.8, 135.4, 133.2, 126.1, 120.5, 110.2, 88.9 (C-I).
Mass Spec (ESI+) m/z: 271.95 [M+H]⁺

Note: NMR data is predicted and may vary based on solvent and experimental conditions. It is analogous to similar bromo-substituted compounds.[7]

Synthesis Protocol: this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for synthesizing quinolin-4-ol derivatives.[1] It involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Rationale Behind the Protocol

This two-step, one-pot procedure is designed for efficiency.

  • Step 1 (Condensation): 4-Iodoaniline reacts with diethyl 2-(ethoxymethylene)malonate (DEEMM). The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of DEEMM, followed by the elimination of ethanol. This step is typically performed in a high-boiling, inert solvent.

  • Step 2 (Cyclization): The resulting intermediate is not isolated. Instead, the reaction mixture is heated to a high temperature (~250 °C). This thermal energy drives an intramolecular cyclization (a 6-exo-trig cyclization), followed by the elimination of another molecule of ethanol to form the stable, aromatic quinoline ring system. Diphenyl ether is an excellent solvent for this high-temperature step due to its high boiling point and thermal stability.

Experimental Workflow Diagram

cluster_prep Step 1: Condensation cluster_cyclize Step 2: Thermal Cyclization cluster_hydrolysis Step 3: Hydrolysis & Decarboxylation A 4-Iodoaniline + Diethyl 2-(ethoxymethylene)malonate B Mix in Diphenyl Ether A->B C Heat to 130-140 °C (1 hour) B->C D Intermediate Formation (Diethyl 2-(((4-iodophenyl)amino)methylene)malonate) C->D E Heat to 250 °C (30-45 min) D->E Do Not Isolate F Cool to Room Temp. E->F G Precipitate with Hexane F->G H Filter & Wash Solid G->H I Dry under Vacuum H->I J 6-Iodo-3-carbethoxyquinolin-4-ol I->J K Reflux in aq. NaOH J->K L Acidify with HCl K->L M Filter & Dry L->M N This compound M->N

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol
  • Reagents & Equipment: 4-Iodoaniline, Diethyl 2-(ethoxymethylene)malonate (DEEMM), Diphenyl ether, Hexanes, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), three-neck round-bottom flask, condenser, thermometer, heating mantle, mechanical stirrer.

  • Reaction Setup: To a three-neck flask equipped with a mechanical stirrer, condenser, and thermometer, add 4-iodoaniline (1 eq.) and diphenyl ether (approx. 3-4 mL per gram of aniline).

  • Condensation: Begin stirring and add diethyl 2-(ethoxymethylene)malonate (1.05 eq.) dropwise. Heat the mixture to 130-140 °C for 1 hour. Ethanol will begin to distill off.

  • Cyclization: Increase the temperature to 250 °C and maintain for 30-45 minutes. Monitor the reaction by TLC (Thin Layer Chromatography) until the intermediate is consumed.

  • Isolation of Ester: Cool the reaction mixture to below 100 °C. Carefully add hexanes to precipitate the product. Stir for 30 minutes, then filter the solid. Wash the filter cake thoroughly with hexanes to remove the diphenyl ether. Dry the solid (ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate) under vacuum.

  • Hydrolysis & Decarboxylation: Combine the crude ester from the previous step with a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Final Product Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH ~5-6 with concentrated HCl. A precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum to yield this compound.

Application: Synthesis of a FAK Inhibitor Core via Suzuki-Miyaura Coupling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is linked to cancer progression and metastasis, making it a prime therapeutic target.[10][11] Inhibitors like GSK2256098 utilize a substituted quinoline core.[9] The C-6 iodo group on our intermediate is the perfect handle for introducing necessary aryl substituents via Suzuki-Miyaura coupling.

Rationale Behind the Protocol

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[12][13][14]

  • Choice of Reagents: We use a boronic acid as the coupling partner. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[14]

  • Reaction Steps: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-I bond of the quinoline, (2) Transmetalation where the aryl group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.

Experimental Workflow Diagram

A This compound F Combine Reagents in Flask A->F B Arylboronic Acid B->F C Pd(PPh₃)₄ (catalyst) C->F D K₂CO₃ (base) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Degas with Argon/Nitrogen F->G H Heat to Reflux (80-100 °C) G->H I Monitor by TLC/LC-MS H->I J Workup & Purification (Extraction, Chromatography) I->J K 6-Arylquinolin-4-ol (FAK Inhibitor Core) J->K

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Protocol
  • Reagents & Equipment: this compound, desired Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water, Schlenk flask or similar reaction vessel for inert atmosphere.

  • Inert Atmosphere: To a Schlenk flask, add this compound (1 eq.), the arylboronic acid (1.2-1.5 eq.), potassium carbonate (2-3 eq.), and the palladium catalyst (0.01-0.05 eq.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can range from 2 to 24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 6-arylquinolin-4-ol derivative.

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.

  • Reagents: Diphenyl ether has a high boiling point and should be handled in a well-ventilated fume hood. Palladium catalysts are expensive and potentially toxic; handle with care. Boronic acids can be moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a powerful and adaptable intermediate in pharmaceutical synthesis. Its defined points of reactivity allow for the strategic and efficient construction of complex molecules. The protocols detailed herein for its synthesis via the Gould-Jacobs reaction and its subsequent functionalization through Suzuki-Miyaura coupling provide a reliable foundation for researchers in drug discovery and development to access novel quinoline-based therapeutics.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • X-MOL. (n.d.). 6-Iodo-4-Quinazolinol. X-MOL.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • MDPI. (n.d.).
  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • ResearchGate. (n.d.). The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer.
  • ResearchGate. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells.
  • PubChem. (n.d.). This compound.
  • MedchemExpress. (n.d.). GSK2256098. MedchemExpress.com.
  • ResearchGate. (n.d.). A Study of the Focal Adhesion Kinase Inhibitor GSK2256098 in Patients with Recurrent Glioblastoma with Evaluation of Tumor Penetration of [11C]GSK2256098.
  • ResearchGate. (n.d.). Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of...
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • MDPI. (2024).
  • PubMed Central. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubMed Central. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • NIH. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
  • PubMed Central. (n.d.). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase.
  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • MDPI. (n.d.). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • PubMed. (n.d.). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position.
  • J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. J-STAGE.
  • Arbor Pharmachem. (2024). Intermediates for the Pharmaceutical Industry 6 Must-Know Facts for Success. Arbor Pharmachem.
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.). High-purity quinoline derivative and method for manufacturing same.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • YouTube. (2018).
  • Beilstein Journals. (n.d.). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • MDPI. (n.d.).
  • ResearchGate. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Google Patents. (n.d.). Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors.
  • Google Patents. (n.d.). Quinoline derivatives and pharmaceutical composition containing them.
  • ResearchGate. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

Sources

Application Notes & Protocols: The Strategic Utility of 6-Iodoquinolin-4-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the quinolin-4-one core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its rigid, bicyclic structure and hydrogen bonding capabilities make it a frequent constituent of marketed drugs, from fluoroquinolone antibiotics to novel anticancer agents.[1][2] The subject of this guide, 6-Iodoquinolin-4-ol, represents a strategically enhanced version of this core.

The introduction of an iodine atom at the 6-position is not a trivial modification. This halogen serves two primary, powerful functions:

  • A Versatile Synthetic Handle: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the late-stage, modular introduction of a vast array of chemical functionalities, enabling rapid exploration of the chemical space around the core scaffold.

  • A Potent Modulator of Biological Activity: The bulky, lipophilic iodine atom can form critical halogen bonds with protein residues, significantly enhancing binding affinity and target selectivity. This has been demonstrated in the development of highly selective kinase inhibitors where iodo-substituted heterocycles achieved superior potency.[3]

This document provides a detailed exploration of the practical applications of this compound, complete with actionable protocols and the scientific rationale underpinning its use in contemporary drug discovery programs.

Diagram: Drug Discovery Workflow with this compound

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization start Starting Material: This compound suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki Pd-Catalyzed Cross-Coupling sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig (Amines) start->buchwald Pd-Catalyzed Cross-Coupling library Diverse Compound Library suzuki->library sonogashira->library buchwald->library hts High-Throughput Screening (e.g., Kinase Panel) library->hts Primary Screen cellular Cell-Based Assays (Viability, Apoptosis) hts->cellular Secondary Screen sar Structure-Activity Relationship (SAR) cellular->sar hit Hit Compound(s) sar->hit lead Lead Optimization hit->lead preclinical In Vivo Studies lead->preclinical Preclinical Development

Caption: Workflow for leveraging this compound in drug discovery.

Application 1: A Keystone for Kinase Inhibitor Development

Protein kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[4] The quinolin-4-one scaffold is an effective ATP-competitive inhibitor core, capable of forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This compound serves as an ideal starting point for building potent and selective kinase inhibitors.

Scientific Rationale

The 4-oxo and adjacent ring nitrogen of the quinolin-4-one moiety act as hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP. The iodine at the 6-position projects into a region that can be exploited to achieve selectivity. By replacing the iodine with various aryl or heteroaryl groups via Suzuki coupling, one can probe interactions with specific amino acid residues that differ between kinase family members.[5] This strategy has been successfully used to develop inhibitors for DNA-dependent protein kinase, CDK8/19, and DYRK1A.[3][5][6]

Diagram: Kinase Inhibition by a Quinolin-4-ol Derivative

KinaseInhibition cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Target Kinase (e.g., DYRK1A) KinaseA->KinaseB Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 6-Aryl-Quinolin-4-ol (Derivative) Inhibitor->KinaseB Inhibits ATP Binding

Sources

Standard Protocol for the Functionalization of 6-Iodoquinolin-4-ol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinolin-4-ol Scaffold

The quinolin-4-ol core is a privileged scaffold in medicinal chemistry and materials science, forming the structural backbone of numerous compounds with a wide array of biological activities and functional properties. The introduction of diverse substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological characteristics. 6-Iodoquinolin-4-ol, in particular, serves as a versatile precursor for the synthesis of novel derivatives due to the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive guide for the functionalization of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The information presented herein is designed to be a self-validating system, empowering you to confidently and efficiently synthesize libraries of novel 6-substituted quinolin-4-ol derivatives.

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 6-iodoquinolin-4(1H)-one. This equilibrium can influence the substrate's solubility and reactivity. Throughout this guide, we will consider the implications of this tautomerism on the functionalization protocols.

Core Functionalization Strategies: A Mechanistic Overview

The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations, often allowing for milder reaction conditions compared to the analogous bromo or chloro derivatives.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound.[2] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Product Product Reductive Elimination Complex->Product Reductive Elimination R-X This compound R-X->Oxidative Addition Complex R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds.[4] This reaction is typically co-catalyzed by palladium and copper complexes.[5]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Pd(II)-Alkynyl Complex Pd(II)-Alkynyl Complex Pd(II) Complex->Pd(II)-Alkynyl Complex Transmetalation Pd(II)-Alkynyl Complex->Pd(0)L2 Product Product Pd(II)-Alkynyl Complex->Product Reductive Elimination Ar-I This compound Ar-I->Pd(II) Complex Cu(I)X Cu(I)X Cu(I)-Alkynylide Cu(I)-Alkynylide Cu(I)X->Cu(I)-Alkynylide Cu(I)-Alkynylide->Pd(II) Complex Transmetalation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Alkynylide Base Base Base->Cu(I)-Alkynylide caption Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[6][7] This reaction has broad substrate scope and functional group tolerance.[6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation Amido Complex->Pd(0)L2 Product Product Amido Complex->Product Reductive Elimination Ar-I This compound Ar-I->Oxidative Addition Complex R2NH Amine R2NH->Amine Coordination Base Base Base->Amine Coordination caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylquinolin-4-ols

This protocol is adapted from established procedures for the Suzuki coupling of haloquinolones and is projected for the highly reactive this compound.[1][8]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), the arylboronic acid/ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The higher reactivity of the iodo-substrate may allow for lower temperatures.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing hydrolysis of sensitive functional groups.
Solvent 1,4-Dioxane / WaterA common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Temperature Room Temp to 80 °CThe high reactivity of this compound may allow for milder conditions.
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynylquinolin-4-ols

This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.[5][9]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF or THF (10 mL) and the amine base (e.g., TEA, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA classic and effective catalyst system for Sonogashira couplings.
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent DMF or THFAprotic polar solvents that facilitate the dissolution of the reactants and catalysts.
Temperature Room Temp to 70 °CMilder conditions are often sufficient for aryl iodides.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Aminoquinolin-4-ols

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[10][11]

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a dry glovebox or Schlenk flask, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and the base (NaOtBu, 1.4 mmol or Cs₂CO₃, 2.0 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene or 1,4-dioxane (10 mL).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a wide bite-angle ligand that is effective for a broad range of amines.
Base NaOtBu or Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. The choice of base can depend on the pKa of the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Troubleshooting and Considerations

  • Solubility: this compound may have limited solubility in some organic solvents. The use of co-solvents or performing the reaction at elevated temperatures can help. The tautomeric equilibrium can also affect solubility.[12]

  • Tautomerism: The quinolin-4-ol/quinolin-4(1H)-one tautomerism might influence the electronic properties of the aromatic ring and, consequently, the reaction rates. The quinolone form is the major tautomer.

  • Catalyst Selection: The choice of palladium precursor and ligand is crucial for the success of these reactions. For challenging substrates, screening of different ligands may be necessary.

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

  • Degassing Solvents: It is essential to use degassed solvents to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.

Conclusion

The functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse range of novel quinoline derivatives. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying mechanisms and carefully controlling the reaction parameters, scientists can efficiently generate new molecular entities with potential applications in drug discovery and materials science.

References

  • Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. RSC Advances. [Link]
  • Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. Semantic Scholar. [Link]
  • ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling.
  • Buchwald–Hartwig amin
  • Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. Wiley Online Library. [Link]
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
  • Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry. [Link]
  • Buchwald-Hartwig Amin
  • One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Organic Chemistry Portal. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Suzuki reaction. Wikipedia. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • Subsituted arene synthesis by alkynyl
  • Tautomeric form of 4-quinolone (1).
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]
  • Catalytic Enantioselective Cross-Nucleophile Coupling via Valence Tautomerism. PubMed Central. [Link]
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PubMed Central. [Link]
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  • Tautomeric forms of 4-hydroxy quinoline.

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Application Notes & Protocols: The Strategic Use of 6-Iodoquinolin-4-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-ol scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in bioactive natural products and synthetic pharmaceuticals. The functionalization of this core motif is crucial for developing novel molecular entities. This guide provides an in-depth technical overview and detailed protocols for the utilization of 6-iodoquinolin-4-ol as a versatile building block in several cornerstone palladium-catalyzed cross-coupling reactions. We will explore the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering field-proven insights into overcoming the specific challenges associated with quinoline substrates, such as catalyst inhibition. These application notes are designed for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Quinoline-4-ol Core and the Strategic Advantage of the 6-Iodo Substituent

The quinolin-4-one tautomer of quinolin-4-ol is a foundational scaffold in numerous antibacterial agents.[1] The strategic placement of an iodine atom at the C6-position provides a highly effective synthetic handle for molecular elaboration via palladium-catalyzed cross-coupling. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[2] This high reactivity allows for coupling under milder conditions compared to the corresponding bromides or chlorides, preserving sensitive functional groups elsewhere in the molecule.

However, the quinoline nitrogen itself presents a significant challenge. Its lone pair of electrons can coordinate to the palladium center, acting as a ligand and leading to the formation of inactive or off-cycle catalyst species, effectively "poisoning" the catalyst.[3] This guide will address this core issue by detailing the selection of appropriate bulky ligands that sterically shield the palladium center, preventing this inhibitory coordination.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl structures due to the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[5][6]

Mechanistic Considerations & Key Parameters

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] For this compound, the key to success lies in facilitating a rapid oxidative addition and ensuring the subsequent steps are not hindered by catalyst inhibition.

  • Catalyst & Ligand: A Pd(0) source is required. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[2][7] Ligands like SPhos , XPhos , and RuPhos are particularly effective for heteroaromatic substrates as their steric bulk prevents the quinoline nitrogen from binding to the palladium center.[4][8]

  • Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture.[5]

  • Solvent: Biphasic solvent systems such as dioxane/water, toluene/water, or THF/water are standard, facilitating the dissolution of both the organic substrate and the inorganic base.[10]

Diagram: General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Cycle Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex L2Pd(II)(Ar)(I) Pd(0)L2->OA_Complex Oxidative Addition (+ this compound) Transmetalation_Complex Transmetalation Complex L2Pd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation (+ R-B(OH)2 / Base) Product Ar-Ar' Product Transmetalation_Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of 6-Arylquinolin-4-ol

This protocol is a generalized procedure based on established methods for heteroaryl iodides.[11]

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and K₂CO₃ (2.0–3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of dioxane and water (e.g., 4:1, 0.2 M concentration relative to the limiting reagent).

Reaction Execution:

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4–18 hours.

Work-up and Purification:

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Parameters
ParameterRecommended ConditionRationale / Causality
Pd Source Pd(OAc)₂ / Pd₂(dba)₃ (1-5 mol%)Common, stable Pd(II) precatalysts that are reduced in situ.
Ligand SPhos, XPhos, RuPhos (2-10 mol%)Bulky, electron-rich ligands prevent catalyst poisoning by the quinoline nitrogen and promote oxidative addition.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation. Choice can influence reaction rate and side products.[5]
Solvent Dioxane/H₂O, Toluene/H₂O (4:1 to 10:1)Biphasic system dissolves both organic substrate and inorganic base.[10]
Temperature 80–110 °CProvides sufficient thermal energy for the catalytic cycle without degrading sensitive substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[12][13] This reaction is invaluable for synthesizing conjugated enynes, which are important precursors in drug discovery and materials science.[14]

Mechanistic Considerations & Key Parameters

The reaction typically employs a dual catalytic system of palladium and copper(I).[13] The palladium complex undergoes the main cross-coupling cycle, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step.[15]

  • Catalyst System: A Pd(0) catalyst, often generated from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is used in conjunction with a copper(I) source, typically CuI.[6][15] The use of phosphine ligands is standard.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual role: it deprotonates the terminal alkyne and also acts as a solvent.[15]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly used.[16]

  • Copper-Free Variant: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. These often require a stronger base and different reaction conditions.[16][17]

Diagram: Sonogashira Experimental Workflow

Sonogashira_Workflow start Start setup 1. Setup Schlenk Flask (this compound, PdCl₂(PPh₃)₂, CuI) start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert add_solvents 3. Add Anhydrous Solvent (THF) & Base (TEA) inert->add_solvents add_alkyne 4. Add Terminal Alkyne (dropwise) add_solvents->add_alkyne react 5. Heat Reaction (e.g., 60 °C) & Monitor add_alkyne->react workup 6. Quench, Extract, & Dry react->workup purify 7. Concentrate & Purify (Chromatography) workup->purify end End Product purify->end Buchwald_Hartwig_Factors node_main Buchwald-Hartwig Amination Key Parameters node_catalyst Catalyst System Ligand: Xantphos, RuPhos, etc. (Bulky & Electron-Rich) Metal: Pd₂(dba)₃, Pd(OAc)₂ node_main:f1->node_catalyst:p node_base Base NaOtBu (Strong) K₃PO₄, Cs₂CO₃ (Weaker) node_main:f1->node_base:p node_substrate Substrates This compound + Primary/Secondary Amine node_main:f1->node_substrate:p node_conditions Conditions Anhydrous Solvent (Toluene, Dioxane) Inert Atmosphere (Argon) node_main:f1->node_conditions:p

Sources

Application Notes and Protocols: Designing Kinase Inhibitors Using 6-Iodoquinolin-4-ol as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3][4] The development of small molecule kinase inhibitors has revolutionized cancer treatment, shifting the paradigm from traditional chemotherapy to targeted precision oncology.[4] Quinoline and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, with several FDA-approved quinoline-containing compounds currently used as kinase inhibitors in clinical settings.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-iodoquinolin-4-ol as a starting scaffold for the design and synthesis of novel kinase inhibitors.

The quinolin-4-ol core offers a strategic framework for inhibitor design. The 6-iodo substituent provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This guide will detail the rationale behind this approach, provide step-by-step protocols for synthesis and evaluation, and offer insights into the iterative process of drug discovery.

The Rationale for this compound as a Scaffold

The choice of this compound as a foundational scaffold is underpinned by several key medicinal chemistry principles:

  • Privileged Structure: The quinoline ring system is a well-established "privileged scaffold" in drug discovery, known to bind to a variety of biological targets with high affinity.[6]

  • Hydrogen Bonding: The 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, mimicking the interactions of the adenine region of ATP in the kinase hinge region.

  • Vector for Modification: The iodine atom at the 6-position is an excellent handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for systematic exploration of the chemical space around the core scaffold to enhance target engagement and selectivity.[7]

  • Modulation of Physicochemical Properties: Modifications at the 6-position can be used to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

Part 1: Synthesis of this compound Derivatives

The synthesis of a diverse library of this compound derivatives is the first crucial step in the inhibitor design workflow. A general synthetic scheme is presented below, followed by a detailed experimental protocol for a representative Suzuki coupling reaction.

General Synthetic Workflow

G cluster_0 Synthesis of this compound Core cluster_1 Derivatization via Cross-Coupling cluster_2 Purification & Characterization Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization e.g., Conrad-Limpach This compound This compound Cyclization->this compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Suzuki, Sonogashira, etc. Derivative Library Derivative Library Cross-Coupling->Derivative Library Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Cross-Coupling Purification Purification Derivative Library->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS, etc.

Caption: Synthetic workflow for generating a library of this compound derivatives.

Protocol 1: Synthesis of a 6-Arylquinolin-4-ol Derivative via Suzuki Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a commercially available arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stir plate with heating

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC, usually 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: In Vitro Kinase Inhibitor Screening

Once a library of derivatives has been synthesized, the next step is to screen them for inhibitory activity against a panel of kinases. This initial screening is crucial for identifying promising lead compounds.

Kinase Screening Workflow

G Derivative Library Derivative Library Primary Screen Primary Screen Derivative Library->Primary Screen Single concentration Hit Identification Hit Identification Primary Screen->Hit Identification >50% inhibition Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 determination Lead Compound Selection Lead Compound Selection Dose-Response Assay->Lead Compound Selection

Caption: Workflow for in vitro kinase inhibitor screening.

Protocol 2: In Vitro Kinase Activity Assay (General)

Numerous commercial services offer kinase profiling against large panels.[8][9] However, for in-house screening, a variety of assay formats are available. This protocol outlines a generic luminescence-based kinase assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescent kinase activity detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent from the kit.

    • Incubate as per the manufacturer's instructions.

    • Add the final detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate briefly.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • For dose-response experiments, plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDTarget KinaseIC50 (nM)
Lead-001 Kinase A50
Lead-002 Kinase A75
Lead-003 Kinase B120

Part 3: Cell-Based Assays for Target Validation and Potency

While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context to evaluate the efficacy of the inhibitors.[2][10][11] These assays can confirm that the compounds are cell-permeable and can engage their target within a cellular environment.

Cellular Assay Workflow

G Lead Compounds Lead Compounds Target Engagement Assay Target Engagement Assay Lead Compounds->Target Engagement Assay e.g., Western Blot Cell Proliferation Assay Cell Proliferation Assay Target Engagement Assay->Cell Proliferation Assay e.g., MTT, CellTiter-Glo Downstream Signaling Analysis Downstream Signaling Analysis Cell Proliferation Assay->Downstream Signaling Analysis Validated Lead Validated Lead Downstream Signaling Analysis->Validated Lead

Caption: Workflow for cell-based validation of kinase inhibitors.

Protocol 3: Western Blot for Target Phosphorylation

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase, confirming target engagement in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the substrate to confirm equal protein loading.

Part 4: Selectivity Profiling and ADME-Tox Assessment

A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize off-target effects and potential toxicity.[8] Additionally, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with favorable drug-like characteristics.[12][13][14]

Kinome Profiling

Broad screening of lead compounds against a large panel of kinases (kinome profiling) is essential to determine their selectivity profile.[1][15][16] Several contract research organizations (CROs) offer comprehensive kinome profiling services. The results are often visualized as a "kinome tree" to provide a clear representation of the inhibitor's selectivity.

ParameterCompound ACompound B
Target IC50 20 nM35 nM
Number of Off-Targets (>50% inhibition at 1µM) 525
Selectivity Score HighLow
ADME-Tox Assays

A standard panel of in vitro ADME-Tox assays should be performed on promising lead compounds.[17][18] These assays provide early insights into the compound's potential for further development.

Common ADME-Tox Assays:

  • Solubility: Determines the aqueous solubility of the compound.

  • Permeability: Assesses the ability of the compound to cross cell membranes (e.g., Caco-2 assay).

  • Metabolic Stability: Measures the rate of metabolism by liver microsomes.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.

  • hERG Inhibition: Screens for potential cardiotoxicity.

  • Cytotoxicity: Determines the general toxicity of the compound in various cell lines.

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the various assays will inform the structure-activity relationship (SAR) and guide the iterative process of lead optimization.[19][20][21] The goal is to systematically modify the lead compound to improve its potency, selectivity, and ADME-Tox properties.

SAR-Driven Optimization Cycle

G cluster_0 Optimization Cycle Design Design Synthesize Synthesize Design->Synthesize Test Test Synthesize->Test Analyze Analyze Test->Analyze Analyze->Design Iterate

Caption: Iterative cycle of lead optimization driven by SAR.

By analyzing the SAR, medicinal chemists can make informed decisions about which modifications to the this compound scaffold are most likely to lead to an improved inhibitor profile.[22] For example, if a particular aryl substituent at the 6-position enhances potency but also increases off-target activity, further modifications to that aryl group can be explored to improve selectivity. This iterative process of design, synthesis, and testing is the cornerstone of successful drug discovery.[4][23]

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its synthetic tractability and the strategic placement of the iodine atom allow for extensive chemical exploration and optimization. By following the integrated workflow of synthesis, in vitro and cell-based screening, selectivity profiling, and ADME-Tox assessment, researchers can systematically advance from a starting scaffold to a validated lead compound with the potential for further preclinical and clinical development.

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Development of Novel Antimicrobial Agents from 6-Iodoquinolin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, most notably for its role in the development of a powerful class of antibacterial agents.[1] The discovery of nalidixic acid in 1962, the first-generation quinolone, paved the way for the synthesis of subsequent generations of fluoroquinolones with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][4][5] This mechanism involves the formation of a ternary complex with the enzyme and DNA, ultimately leading to double-stranded DNA breaks and cell death.[5]

The emergence of antimicrobial resistance, however, necessitates the continuous development of new chemical entities.[4] 6-Iodoquinolin-4-ol presents an intriguing starting point for the design of novel antimicrobial agents. The iodine atom at the 6-position offers a site for further chemical modification, potentially influencing the compound's pharmacokinetic properties and target interactions. Furthermore, the quinolin-4-one core is a well-established pharmacophore for antibacterial activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of novel agents derived from this compound.

PART 1: Synthesis of Novel this compound Derivatives

The synthesis of novel antimicrobial agents from this compound typically involves modifications at various positions of the quinoline ring to explore structure-activity relationships (SAR). A common strategy is the introduction of different substituents at the N-1 and C-7 positions, as these have been shown to significantly impact antibacterial potency and spectrum.[6][7]

General Synthetic Scheme

A representative synthetic pathway to generate a library of this compound derivatives is outlined below. This multi-step synthesis starts from commercially available 4-bromoaniline and involves a cyclization reaction to form the quinoline core, followed by functionalization.[8][9]

Synthetic Scheme A 4-Bromoaniline B 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione A->B Meldrum's acid, Triethyl orthoformate C 6-Bromoquinolin-4-ol B->C Cyclization (High Temp.) D 6-Bromo-4-chloroquinoline C->D POCl3 E 6-Bromo-4-iodoquinoline D->E NaI, Acetonitrile F This compound Derivatives E->F Substitution Reactions (e.g., at N-1 or other positions)

Caption: General synthetic route for this compound derivatives.

Detailed Protocol: Synthesis of a Representative this compound Derivative

This protocol details the synthesis of a hypothetical N-substituted this compound derivative.

Materials:

  • 4-Bromoaniline

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Sodium iodide (NaI)

  • Acetonitrile

  • Appropriate alkylating or arylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: In a round-bottom flask, combine 4-bromoaniline and Meldrum's acid in triethyl orthoformate. Stir the mixture at reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.[8]

  • Synthesis of 6-Bromoquinolin-4-ol: In a separate flask, heat diphenyl ether to approximately 250°C. Slowly add the product from the previous step in portions. Maintain the temperature for 15-20 minutes. After cooling, add hexane to precipitate the product. Filter the solid, wash with hexane, and dry.[8]

  • Synthesis of 6-Bromo-4-chloroquinoline: To the 6-bromoquinolin-4-ol, add an excess of phosphorus oxychloride (POCl₃). Heat the mixture at reflux for 2-3 hours. Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Synthesis of 6-Bromo-4-iodoquinoline: Dissolve the 6-bromo-4-chloroquinoline in acetonitrile and add an excess of sodium iodide (NaI). Reflux the mixture for 4-6 hours. After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, then with brine. Dry, filter, and concentrate to obtain 6-bromo-4-iodoquinoline.[8]

  • Synthesis of N-substituted 6-Iodoquinolin-4-one: The final step involves the iodination and subsequent N-alkylation/arylation. A general procedure for N-alkylation is as follows: To a solution of the parent this compound in an anhydrous aprotic solvent like DMF, add sodium hydride (NaH) at 0°C. After stirring for 30 minutes, add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product. Purify the crude product by column chromatography.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

PART 2: Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the newly synthesized this compound derivatives is a critical step in their evaluation. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the potency of an antimicrobial agent.[11][12]

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of the synthesized compounds.

Antimicrobial Screening Workflow A Synthesized this compound Derivatives B Preparation of Stock Solutions A->B E Broth Microdilution Assay (96-well plates) B->E C Selection of Microbial Strains (Gram-positive & Gram-negative) D Preparation of Inoculum (0.5 McFarland Standard) C->D D->E F Incubation (37°C, 18-24h) E->F G Determination of MIC F->G H Determination of MBC (optional) G->H

Caption: Workflow for determining the antimicrobial activity.

Detailed Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[11][13]

Materials:

  • Synthesized this compound derivatives

  • Reference antimicrobial agents (e.g., ciprofloxacin, vancomycin)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[12][14]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.[15]

  • Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][15]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.[16]

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well (which contains only broth). Include a growth control well (broth and inoculum, no compound) and a solvent control well (broth, inoculum, and the highest concentration of the solvent used).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[16]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12][15]

Data Presentation

The results of the MIC assay should be presented in a clear and organized table.

Table 1: Example MIC Data for Novel this compound Derivatives

Compound IDR1-substituentR7-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
6-IQ-01 HH64128>256
6-IQ-02 -CH₃Piperazinyl81664
6-IQ-03 CyclopropylPiperazinyl2416
Ciprofloxacin --0.50.251

PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

Analyzing the SAR of the synthesized compounds is crucial for optimizing the lead structure.

Key Structural Features Influencing Activity

Based on established knowledge of quinolone antibiotics, several structural features are critical for antimicrobial activity:[17][18][19]

  • N-1 Substituent: A cyclopropyl group at the N-1 position often enhances activity against a broad range of bacteria.[6][18]

  • C-6 Halogen: The presence of a halogen, such as iodine in our scaffold, can contribute to increased potency.[17]

  • C-7 Substituent: A piperazine ring or other nitrogen-containing heterocycles at the C-7 position generally improves activity against Gram-negative bacteria by facilitating entry through porin channels.[7][20]

  • C-3 Carboxylic Acid and C-4 Carbonyl Group: These are essential for binding to the DNA gyrase/topoisomerase IV-DNA complex and are generally conserved.[18]

The hypothetical data in Table 1 illustrates these principles. The introduction of a piperazinyl group at C-7 (6-IQ-02) and further addition of a cyclopropyl group at N-1 (6-IQ-03) significantly improves the antimicrobial activity compared to the unsubstituted parent compound (6-IQ-01).

Mechanistic Considerations

The primary mechanism of action for quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4][5]

Mechanism of Action A Quinolone Derivative B Bacterial Cell A->B Cellular Uptake D Ternary Complex (Quinolone-Enzyme-DNA) A->D C DNA Gyrase / Topoisomerase IV B->C C->D E Inhibition of DNA Ligation D->E F Accumulation of Double-Strand DNA Breaks E->F G Cell Death F->G

Caption: Mechanism of action for quinolone antimicrobial agents.

It is important to consider that resistance can emerge through mutations in the genes encoding these target enzymes or through increased efflux of the drug from the bacterial cell.[3][4][20] Therefore, novel derivatives should also be evaluated against resistant strains.

Conclusion

This compound serves as a promising and versatile scaffold for the development of novel antimicrobial agents. By systematically modifying its structure, particularly at the N-1 and C-7 positions, and evaluating the resulting derivatives through standardized antimicrobial susceptibility testing, researchers can identify new compounds with potent and broad-spectrum activity. A thorough understanding of the SAR and mechanism of action will guide the rational design of next-generation quinolone antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
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  • Ren, Y., et al. (2018). Structure–Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 61(17), 7544-7557. [Link]
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  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]
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  • Microbe Online. (2013).
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Application Notes and Protocols for the Synthesis of Potential Anticancer Compounds from 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Notably, quinoline derivatives have emerged as promising candidates in oncology, exhibiting anticancer effects through diverse mechanisms of action, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel potential anticancer compounds, utilizing 6-iodoquinolin-4-ol as a versatile starting material. We will delve into the strategic functionalization of the 6-position of the quinolin-4-ol core via palladium-catalyzed cross-coupling reactions and outline detailed protocols for the subsequent in vitro evaluation of the synthesized compounds' cytotoxic activity.

Introduction: The Rationale for this compound in Anticancer Drug Discovery

The quinolin-4-one moiety is a key pharmacophore in a variety of clinically used drugs and investigational anticancer agents.[4] The strategic placement of an iodine atom at the 6-position of the quinolin-4-ol scaffold provides a highly reactive handle for the introduction of diverse molecular fragments through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly well-suited for this purpose, enabling the formation of carbon-carbon bonds with a wide range of functional group tolerance and under relatively mild conditions.[5][6]

The rationale for targeting the 6-position is twofold. Firstly, structure-activity relationship (SAR) studies have indicated that substitution at this position can significantly influence the anticancer potency of quinoline and quinolinone derivatives.[4] Secondly, the introduction of various aryl, heteroaryl, or alkynyl moieties at this position allows for the exploration of a vast chemical space, increasing the probability of discovering novel compounds with potent and selective anticancer activity. This guide will focus on the synthesis of two classes of derivatives: 6-aryl/heteroaryl-quinolin-4-ols via Suzuki coupling and 6-alkynyl-quinolin-4-ols via Sonogashira coupling.

Synthetic Strategy: A Modular Approach to Novel Quinolin-4-ol Derivatives

Our synthetic approach is designed to be modular, allowing for the generation of a library of compounds from a common intermediate, this compound. The overall workflow is depicted below.

G cluster_0 Synthesis of Starting Material cluster_1 Diversification via Cross-Coupling cluster_2 Biological Evaluation Starting Material Substituted Aniline Gould-Jacobs Reaction Gould-Jacobs Reaction Starting Material->Gould-Jacobs Reaction EMME Diethyl ethoxymethylenemalonate EMME->Gould-Jacobs Reaction Cyclization Thermal Cyclization Gould-Jacobs Reaction->Cyclization This compound This compound Cyclization->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Boronic Acid Aryl/Heteroaryl Boronic Acid Boronic Acid->Suzuki Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Aryl Derivatives 6-Aryl/Heteroaryl-quinolin-4-ols Suzuki Coupling->Aryl Derivatives Alkynyl Derivatives 6-Alkynyl-quinolin-4-ols Sonogashira Coupling->Alkynyl Derivatives Cytotoxicity Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Aryl Derivatives->Cytotoxicity Assay Alkynyl Derivatives->Cytotoxicity Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination SAR Analysis Structure-Activity Relationship Analysis IC50 Determination->SAR Analysis

Figure 1. Overall workflow for the synthesis and evaluation of anticancer compounds.

Synthesis of this compound

The starting material, this compound, can be synthesized via the Gould-Jacobs reaction.[7] This involves the reaction of a 4-iodoaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

Protocol 2.1: Synthesis of this compound

  • Step 1: Condensation. In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. Cool the reaction mixture to approximately 100 °C and add diphenyl ether as a high-boiling solvent. Heat the mixture to 250 °C for 30-60 minutes to induce cyclization.

  • Step 3: Isolation. Cool the reaction mixture to room temperature and add hexane to precipitate the product. Collect the solid by filtration, wash with hexane, and then with ethyl acetate to remove impurities.

  • Step 4: Purification. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 6-position of the quinolin-4-ol is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for cross-coupling reactions.[6]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5]

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup. In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing. Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up. Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-aryl/heteroaryl-quinolin-4-ol.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

Protocol 2.3: General Procedure for Sonogashira Coupling

  • Reaction Setup. In a reaction vessel, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), a copper(I) co-catalyst like CuI (0.05-0.1 eq), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent and Degassing. Add a suitable solvent, typically a mixture of THF and the amine base. Degas the mixture thoroughly with an inert gas.

  • Reaction. Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up. Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification. Purify the residue by column chromatography on silica gel using a suitable eluent system to obtain the pure 6-alkynyl-quinolin-4-ol.

In Vitro Biological Evaluation

The newly synthesized compounds should be evaluated for their cytotoxic activity against a panel of human cancer cell lines to determine their potential as anticancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Protocol 3.1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding. Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment. Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[9]

  • MTT Addition. After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization. Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

  • Absorbance Measurement. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation and Interpretation

The results of the cytotoxicity screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of Synthesized Quinolin-4-ol Derivatives

Compound IDR-Group at 6-positionCancer Cell Line A (e.g., MCF-7)Cancer Cell Line B (e.g., A549)Cancer Cell Line C (e.g., HCT116)
I-1 Phenyl15.2 ± 1.820.5 ± 2.118.9 ± 1.5
I-2 4-Fluorophenyl8.7 ± 0.912.3 ± 1.110.4 ± 0.8
I-3 3-Pyridyl12.5 ± 1.315.8 ± 1.414.1 ± 1.2
II-1 Phenylethynyl5.4 ± 0.67.9 ± 0.76.8 ± 0.5
II-2 (4-Fluorophenyl)ethynyl2.1 ± 0.33.5 ± 0.42.9 ± 0.3
Doxorubicin (Positive Control)0.5 ± 0.050.8 ± 0.070.6 ± 0.06

Data are presented as mean ± standard deviation from three independent experiments.

The hypothetical data in Table 1 illustrates how the introduction of different substituents at the 6-position can modulate the anticancer activity. For instance, the introduction of a fluorine atom to the phenyl ring in both the Suzuki and Sonogashira coupled products (I-2 and II-2) leads to an increase in potency. The alkynyl-substituted derivatives (Series II) appear to be more potent than their aryl-substituted counterparts (Series I). This type of data is crucial for guiding the next round of synthesis and optimization.

Mechanistic Insights and Future Directions

The diverse mechanisms of action of quinoline-based anticancer agents offer multiple avenues for further investigation.[3]

G cluster_0 Potential Mechanisms of Action Synthesized Compound Potent Quinolin-4-ol Derivative Kinase Inhibition Kinase Inhibition (e.g., VEGFR, EGFR) Synthesized Compound->Kinase Inhibition Topoisomerase Inhibition Topoisomerase Inhibition Synthesized Compound->Topoisomerase Inhibition Tubulin Polymerization Tubulin Polymerization Inhibition Synthesized Compound->Tubulin Polymerization Apoptosis\nCell Cycle Arrest Apoptosis Cell Cycle Arrest Kinase Inhibition->Apoptosis\nCell Cycle Arrest downstream effects DNA Damage\nApoptosis DNA Damage Apoptosis Topoisomerase Inhibition->DNA Damage\nApoptosis downstream effects Mitotic Arrest\nApoptosis Mitotic Arrest Apoptosis Tubulin Polymerization->Mitotic Arrest\nApoptosis downstream effects

Figure 2. Potential mechanisms of action for quinolin-4-ol derivatives.

Based on the initial cytotoxicity data, promising compounds should be subjected to further mechanistic studies. These may include:

  • Kinase Inhibition Assays: To determine if the compounds inhibit specific kinases that are crucial for cancer cell proliferation and survival, such as VEGFR or EGFR.[3]

  • Topoisomerase Inhibition Assays: To assess the ability of the compounds to interfere with the function of topoisomerase I or II, which are essential for DNA replication.[1]

  • Tubulin Polymerization Assays: To investigate if the compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

  • Cell Cycle Analysis: To determine at which phase of the cell cycle the compounds induce arrest.

  • Apoptosis Assays: To confirm that the compounds induce programmed cell death.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel potential anticancer agents. The palladium-catalyzed cross-coupling reactions described herein provide a robust and efficient platform for the diversification of the quinoline scaffold at the 6-position. The systematic in vitro evaluation of the synthesized compounds will enable the identification of lead candidates for further preclinical development. The modular nature of this synthetic strategy, coupled with a comprehensive biological evaluation cascade, offers a powerful approach to the discovery of the next generation of quinoline-based anticancer drugs.

References

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Analytical techniques for the characterization of 6-Iodoquinolin-4-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Characterizing 6-Iodoquinolin-4-ol

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are pivotal scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1] The introduction of an iodine atom at the 6-position and a hydroxyl group at the 4-position creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex drug candidates and functional materials.

Given its potential, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure its identity, purity, and stability. This guide provides a detailed overview of the essential analytical techniques, offering both the theoretical basis and practical, step-by-step protocols for the comprehensive characterization of this compound.

Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic physicochemical properties of the compound. These values are critical for sample preparation, data interpretation, and safety considerations.

PropertyValueSource
Molecular Formula C₉H₆INOPubChem[2]
Molecular Weight 271.05 g/mol PubChem[2]
IUPAC Name 6-iodo-1H-quinolin-4-onePubChem[2]
CAS Number 342617-07-6PubChem[2]
Appearance Typically an off-white to yellow solid(General)
Tautomerism Exists in equilibrium with its keto tautomer, 6-iodoquinolin-4(1H)-one(Chemical Principle)

A Holistic Approach to Characterization

A single analytical technique is rarely sufficient for full characterization. A multi-technique, orthogonal approach is necessary to build a complete profile of the molecule, confirming its structure, quantifying its purity, and assessing its stability. The following diagram illustrates a logical workflow.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC (Purity, Quantification) NMR->HPLC Identified Structure MS Mass Spectrometry (MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC Thermal Thermal Analysis (TGA/DTA) HPLC->Thermal Confirmed Purity UVVis UV-Vis Spectroscopy (Quantification) Sample Synthesized This compound Sample->NMR Confirms Connectivity Sample->MS Confirms Mass Sample->FTIR Confirms Functional Groups Sample->UVVis

Caption: Overall analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle & Application: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds.[3] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the number of unique carbon environments.

Causality in Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the quinolinol, and its high boiling point allows for stable measurements. The broad -OH and -NH proton signals from the tautomers are readily observable in this solvent.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer for better resolution.[4]

  • Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

Data Interpretation: Expected Spectra

The presence of the electron-withdrawing iodine atom and the hydroxyl/keto group significantly influences the chemical shifts of the aromatic protons compared to the parent 4-quinolinol.[5]

Proton Assignment (¹H NMR)Expected Chemical Shift (ppm, in DMSO-d₆)MultiplicityNotes
H-2~8.0 - 8.2Doublet (d)Coupled to H-3.
H-3~6.1 - 6.3Doublet (d)Coupled to H-2. Shift is upfield due to the adjacent oxygen.
H-5~8.2 - 8.4Doublet (d)Deshielded due to proximity to the fused ring system.
H-7~7.7 - 7.9Doublet of doublets (dd)Coupled to H-5 and H-8.
H-8~7.9 - 8.1Doublet (d)
OH/NH~11.0 - 12.0Broad singlet (br s)Exchangeable proton; its position can vary.

¹³C NMR: Expect 9 distinct carbon signals. The C-I carbon (C-6) will be shifted significantly upfield (~90-100 ppm) due to the heavy atom effect, while the carbonyl carbon (C-4) of the keto tautomer will be significantly downfield (>170 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight

Principle & Application: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the definitive technique for confirming the molecular weight of a compound, thereby validating its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Causality in Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule. For GC-MS applications, Electron Ionization (EI) would be used.[2][6]

  • Analysis: The key is to identify the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.

Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer or inject it via an HPLC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Locate the peak corresponding to the molecular ion. For this compound (C₉H₆INO), the expected monoisotopic mass is 270.95 Da.[2] The protonated molecule [M+H]⁺ should appear at m/z ≈ 271.96.

Data Interpretation
  • Molecular Ion Peak: The most critical peak to identify. Its presence confirms the molecular weight.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope pattern will be observed from the iodine itself. The natural abundance of ¹³C will result in a small M+1 peak.

  • Fragmentation: Under higher energy conditions (e.g., EI or MS/MS), characteristic fragments such as the loss of iodine (M-127) or CO may be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle & Application: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and non-destructive technique used to confirm the presence of key structural motifs.[7][8]

Causality in Experimental Choices:

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples, requiring minimal to no sample preparation.[8]

Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-500 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background.

Data Interpretation: Characteristic Absorption Bands

The spectrum will be a unique fingerprint of the molecule. The keto-enol tautomerism means bands for both O-H and C=O groups may be present.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (enol) / N-H Stretch (keto)3400 - 3200 (Broad)Medium-StrongIndicates hydrogen bonding.
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=O Stretch (keto form)~1650 - 1620StrongCharacteristic of the quinolone carbonyl.
Aromatic C=C & C=N Stretch1600 - 1450Medium-StrongMultiple bands are expected for the quinoline ring.
C-O Stretch (enol form)~1250 - 1200Medium
C-I Stretch~600 - 500Medium-WeakIn the fingerprint region.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Principle & Application: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal for determining purity and identifying any synthesis-related impurities.[10]

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing Prep_Sample Prepare Sample (e.g., 1 mg/mL in MeOH) Inject Inject Sample Prep_Sample->Inject Prep_Mobile Prepare Mobile Phase (e.g., H₂O/ACN with TFA) Equilibrate Equilibrate C18 Column Prep_Mobile->Equilibrate Equilibrate->Inject Run Run Gradient Elution Inject->Run Detect Detect at UV Wavelength (e.g., 220 nm) Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: A typical workflow for purity analysis by RP-HPLC.

Protocol: RP-HPLC for Purity Analysis
  • Sample Preparation: Accurately prepare a stock solution of this compound at ~1.0 mg/mL in methanol or acetonitrile. Further dilute as needed.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[11]

    • Injection Volume: 10 µL.

  • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Data Interpretation

A pure sample will show a single major peak. The presence of other peaks indicates impurities. The retention time of the main peak serves as an identifier under specific chromatographic conditions.

Thermal Analysis (TGA/DTA): Evaluating Stability

Principle & Application: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between the sample and a reference.[6] These techniques are crucial for determining the thermal stability, decomposition profile, and melting point of this compound.[1][12]

Protocol: TGA/DTA
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Instrumentation: Place the pan in the TGA furnace.

  • Acquisition: Heat the sample from ambient temperature to an upper limit (e.g., 600-800 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6]

  • Data Analysis: Plot the percentage of weight loss versus temperature (TGA curve) and the temperature difference versus temperature (DTA curve).

Data Interpretation
  • TGA Curve: A flat baseline indicates stability. A sharp drop in weight signifies decomposition. The onset temperature of this drop is the decomposition temperature.

  • DTA Curve: An endothermic peak (dip) on the DTA curve before decomposition corresponds to the melting point of the compound. Exothermic peaks (humps) often correspond to decomposition events.[6]

Summary & Interconnectivity of Techniques

No single technique tells the whole story. The power of this analytical suite lies in how the data from each method corroborates the others, providing a self-validating and comprehensive characterization of this compound.

Complementary_Techniques Compound This compound NMR NMR (Structure) Compound->NMR Elucidates MS MS (Molecular Weight) Compound->MS Confirms FTIR FTIR (Functional Groups) Compound->FTIR Identifies HPLC HPLC (Purity) Compound->HPLC Quantifies Thermal Thermal Analysis (Stability) Compound->Thermal Assesses NMR->MS Corroborates FTIR->NMR Corroborates HPLC->NMR Corroborates

Caption: Interconnectivity of analytical techniques for comprehensive characterization.

By systematically applying these methodologies, researchers can confidently verify the structure, assess the purity, and understand the stability of this compound, ensuring the quality and reliability of their downstream research and development efforts.

References

  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
  • Kadhim Aldoghachi, R. J., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
  • National Institute of Standards and Technology. (n.d.). Iodoquinol. NIST Chemistry WebBook.
  • Springer. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • El-Gindy, A., et al. (n.d.). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. SciSpace.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • De Gruyter. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Universitas Pendidikan Indonesia. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
  • ResearchGate. (n.d.). FTIR spectra of 3-{(E)-[(4-iodophenyl)imino]methyl}quinolin-2-ol.
  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • MDPI. (n.d.). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method.
  • National Institute of Standards and Technology. (n.d.). 4-Quinolinol. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 4-Quinolinol Mass Spectrum. NIST Chemistry WebBook.

Sources

Designing in vivo studies with 6-Iodoquinolin-4-ol analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vivo Characterization of 6-Iodoquinolin-4-ol Analogs

Introduction: From Bench to Preclinical Model

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with activities spanning antibacterial, antiviral, anticancer, and antimalarial applications.[1][2][3] Analogs of this compound represent a promising subclass, where the iodine atom at the 6-position can significantly modulate physicochemical properties, target affinity, and metabolic fate. Furthermore, this moiety can serve as a handle for radiolabeling, enabling advanced imaging and biodistribution studies.

Transitioning these promising analogs from in vitro discovery to in vivo validation is a critical and complex phase in drug development. Success hinges on meticulously designed studies that can accurately assess their behavior within a living system. This guide serves as a detailed framework for researchers, scientists, and drug development professionals, providing both the strategic rationale and step-by-step protocols for the in vivo characterization of this compound analogs. Our focus is on the causality behind experimental choices to ensure the generation of robust, reproducible, and translatable data.

Section 1: Foundational Strategy: A Tiered Approach to In Vivo Studies

A successful in vivo program does not begin with animal dosing. It starts with a strategic, tiered approach that builds confidence in a compound's potential. This workflow minimizes the use of resources and animals by ensuring only the most promising candidates advance.

The rationale for this tiered approach is risk mitigation. Early formulation and pharmacokinetic screening can identify compounds with insurmountable bioavailability or stability issues, preventing costly and time-consuming efficacy studies on molecules that can never reach their intended target in sufficient concentrations.

G vitro_potency In Vitro Potency (IC50/EC50) formulation Formulation Development vitro_potency->formulation Candidate Selection physchem Physicochemical Profiling (Solubility, LogP, pKa) metabolic Microsomal Stability (t1/2 in vitro) physchem->metabolic metabolic->formulation vitro_tox In Vitro Cytotoxicity (e.g., HepG2) pk_study Rodent PK Study (PO & IV) formulation->pk_study ro_study Receptor Occupancy (Target Engagement) pk_study->ro_study Exposure Data efficacy Disease Model Efficacy pk_study->efficacy ro_study->efficacy PD Data tox Acute Toxicity / Dose Escalation efficacy->tox G cluster_0 Study Setup cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis acclimate Acclimatize Animals (e.g., 3-5 days) fast Fast Animals Overnight (for PO dosing) acclimate->fast weigh Record Body Weights fast->weigh dose Administer Compound (PO or IV) weigh->dose sample Collect Blood Samples (Sparse or Serial) dose->sample process Process Blood to Plasma sample->process store Store Plasma at -80°C process->store analyze LC-MS/MS Analysis store->analyze data_analysis PK Data Analysis (Cmax, Tmax, AUC, t1/2) analyze->data_analysis Concentration Data

Caption: Standard workflow for a rodent pharmacokinetic study.

Protocol 3.1: Rodent Pharmacokinetic Study (Oral & IV)

Animals:

  • Male Sprague-Dawley rats (n=3 per group) or CD-1 mice (n=3 per timepoint for composite bleed). [4]Mice and rats comprise about 95% of all lab animals. [4] Dose Levels:

  • Oral (PO): 10 mg/kg (using suspension from Protocol 2.1)

  • Intravenous (IV): 1 mg/kg (using a solution, e.g., in 5% Dextrose)

Procedure:

  • Acclimation & Fasting: Acclimate animals for at least 3 days. For the oral group, fast animals overnight (water ad libitum) to reduce variability in gastric emptying.

  • Pre-Dose: On the day of the study, record the body weight of each animal to calculate the exact dosing volume. Collect a pre-dose (t=0) blood sample.

  • Administration:

    • Oral (PO): Administer the calculated volume via oral gavage using a proper-sized, ball-tipped gavage needle. The maximum recommended volume for mice is 10 mL/kg. [5][6]Measure the needle length from the animal's nose to the bottom of the sternum to avoid stomach perforation. [5][6] * Intravenous (IV): Administer the calculated volume as a slow bolus injection into the lateral tail vein. [7][8]Warming the tail can help with vein dilation. [7]4. Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points. A typical schedule might be: 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood tubes (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Carefully transfer the supernatant (plasma) to new, clearly labeled tubes and store frozen at -80°C pending bioanalysis.

Section 4: Bioanalytical Method for Plasma Quantification

Expert Insight: A robust and validated bioanalytical method is the cornerstone of reliable PK/PD data. "You can't trust what you can't measure." The goal is to develop a method that is selective, sensitive, accurate, and precise for quantifying the this compound analog in a complex biological matrix like plasma. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [9]Method validation should follow established guidelines, such as the ICH M10. [10]

Protocol 4.1: Bioanalytical Method Development Outline (LC-MS/MS)

This protocol provides a general workflow for developing a method to quantify a novel analog in rat plasma.

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the analog in a suitable organic solvent (e.g., DMSO or Methanol).

  • Create a series of working solutions by serial dilution.

  • Prepare calibration standards by spiking the working solutions into blank control plasma to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample (standards, QCs, or study samples), add 150 µL of cold acetonitrile containing an internal standard. Causality: The internal standard is a structurally similar molecule that is added at a constant concentration to all samples. It corrects for variability during sample processing and instrument analysis.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the clear supernatant to a 96-well plate or HPLC vials for injection.

3. LC-MS/MS Conditions:

  • HPLC: Use a reverse-phase C18 column. [11]The mobile phase will typically be a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • MS/MS: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the instrument to find the specific precursor ion (the mass of the parent molecule) and one or two product ions (fragments of the molecule) for both the analog and the internal standard. Causality: MRM is highly selective because it only monitors for a specific fragmentation pattern, minimizing interference from other components in the plasma.

4. Method Validation:

  • Analyze the calibration standards to create a calibration curve (plotting instrument response vs. concentration).

  • Analyze the QC samples to determine the method's accuracy and precision. The results should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Validation Parameter Acceptance Criteria (ICH M10) [10]Purpose
Selectivity No significant interference at the retention time of the analyte.Ensures the signal is from the drug, not other matrix components.
Calibration Curve r² ≥ 0.99, standards within ±15% of nominal.Defines the concentration-response relationship.
Accuracy & Precision QC samples within ±15% of nominal value.Confirms the method provides correct and consistent results.
LLOQ Signal-to-noise > 5, accurate and precise.Defines the lowest concentration that can be reliably measured.
Stability Analyte stable under various storage and processing conditions.Ensures sample integrity from collection to analysis.

Section 5: Linking Exposure to Effect: PD and Efficacy Studies

Expert Insight: Once a compound's pharmacokinetic profile is understood, the next critical step is to determine if it engages its biological target at concentrations achieved in vivo and if this engagement leads to a desired therapeutic effect. This is the study of pharmacodynamics (PD).

Target Engagement: Receptor Occupancy (RO) Assays

A receptor occupancy assay measures the percentage of a specific target (e.g., an enzyme or receptor) that is bound by the drug at a given dose and time. [12]This is a powerful tool to build a PK/PD relationship, helping to define the exposure levels needed for a therapeutic effect and guiding dose selection for larger efficacy studies. [13][14] There are two main approaches:

  • In Vivo RO: Requires a suitable radiotracer for the target, which is co-administered with the test compound. The displacement of the tracer is measured. [15]2. Ex Vivo RO: The animal is dosed with the test compound. At a specific time, the target tissue is harvested, and the binding of a radioligand is measured in tissue sections or homogenates. [15]

G cluster_0 The Goal of In Vivo Pharmacology PK Pharmacokinetics (PK) Plasma Concentration PD Pharmacodynamics (PD) Target Engagement PK->PD correlates with Efficacy Efficacy Disease Endpoint PD->Efficacy drives

Caption: The relationship between PK, PD, and Efficacy.

Efficacy Model Selection

The choice of an efficacy model is entirely dependent on the therapeutic hypothesis for the this compound analog. Given the broad activity of quinolines, this could range from oncology xenograft models to infectious disease models or models of inflammation. [16][17][18]

Protocol 5.1: Efficacy in an Imiquimod-Induced Psoriasis-like Mouse Model

This protocol is based on published studies using quinoline derivatives to treat psoriasis-like inflammation in mice. [16] Model:

  • Topical application of imiquimod (IMQ) cream to the shaved back and ear of BALB/c mice induces a skin inflammation that mimics human psoriasis, characterized by increased cytokine expression (e.g., IL-17A, IL-22).

Procedure:

  • Group Allocation: Randomly assign mice to groups (n=6-8 per group):

    • Group 1: Naive (No treatment)

    • Group 2: Vehicle Control (IMQ + Vehicle treatment)

    • Group 3: Positive Control (IMQ + standard-of-care, e.g., a topical steroid)

    • Group 4: Test Article (IMQ + this compound analog at selected dose)

  • Induction: Apply a daily dose of IMQ cream (e.g., 62.5 mg) to the shaved back of mice for 5-7 consecutive days.

  • Treatment: Administer the vehicle or test compound (e.g., orally or topically) daily, typically starting on the same day as IMQ induction.

  • Endpoint Monitoring:

    • Daily: Record body weight. Score the severity of skin inflammation based on erythema (redness), scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • End of Study: Measure ear thickness with calipers. Collect skin and spleen tissue for analysis.

  • Analysis:

    • Histology: Analyze skin sections (H&E staining) for epidermal thickening (acanthosis) and inflammatory cell infiltration.

    • Biomarkers: Measure mRNA levels of key inflammatory cytokines (IL-17A, IL-22, TNF-α) in skin homogenates via qPCR.

Section 6: Preliminary In Vivo Safety and Toxicology

Expert Insight: Early assessment of a compound's safety profile is essential. An acute dose-range finding study is often performed to identify the maximum tolerated dose (MTD) and observe any potential signs of toxicity. Some quinoline derivatives have been associated with liver and kidney effects, making these important organs to monitor. [19]In silico and in vitro toxicity assessments can provide early warnings. [20][21][22]

Protocol 6.1: Acute Dose Escalation Study in Mice

Objective:

  • To determine the MTD and identify potential target organs of toxicity.

Procedure:

  • Dosing Groups: Use small groups of mice (e.g., n=2-3 per group).

  • Dose Escalation: Administer a single dose of the compound to the first group at a low dose (e.g., 10 mg/kg).

  • Clinical Observation: Monitor the animals closely for the first 4 hours and then daily for 7-14 days. Record observations such as changes in activity, posture, breathing, and any signs of distress. [23]4. Body Weight: Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Escalation: If the initial dose is well-tolerated, escalate the dose in a new group of animals (e.g., 30 mg/kg, 100 mg/kg, etc.) until signs of toxicity are observed.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) for potential histopathological analysis, especially if signs of toxicity were observed.

Conclusion

The successful in vivo development of this compound analogs requires a methodical, evidence-based approach. By integrating robust formulation development, precise pharmacokinetic analysis, definitive target engagement studies, and carefully selected efficacy models, researchers can build a comprehensive data package. This structured methodology not only increases the probability of identifying a viable drug candidate but also upholds the principles of scientific integrity and the ethical use of animal models. Each step, from the initial formulation to the final efficacy readout, is a link in a chain of evidence that ultimately determines the therapeutic potential of these promising compounds.

References

  • Gifford Bioscience. Receptor Occupancy Assay.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). National Institutes of Health (NIH).
  • Guidelines for the administration of substances to rodents. (n.d.). Norwegian University of Science and Technology (NTNU).
  • TD2 Oncology. Receptor Occupancy.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021-09-21). Washington State University IACUC.
  • In Vivo Receptor Occupancy in Rodents by LC-MS/MS. (2017-03-09). Assay Guidance Manual - National Center for Biotechnology Information (NCBI).
  • Melior Discovery. Receptor Occupancy Assay.
  • Oral Gavage in the Rat. (2016-10-26). Florida State University Office of Research.
  • Instech Laboratories. (2020-07-10). Guide to Oral Gavage for Mice and Rats.
  • Champions Oncology. Receptor Occupancy Assessment.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025-05-19). Pandawa Institute Journals.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-12). PMC - National Center for Biotechnology Information (NCBI).
  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025-07-11). ResearchGate.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). National Institutes of Health (NIH).
  • Quinoline Toxicological Summary. (2023-11). Minnesota Department of Health.
  • IACUC Routes of Administration Guidelines. (n.d.). Research & Innovation Office.
  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research. (n.d.). Bioscientia Medicina.
  • Fluid and Drug Administration. (2014-07-09). (Source Unavailable).
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025-08-10). ResearchGate.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021-09-30). (Source Unavailable).
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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of appropriate dosage and administration routes for novel 6-Iodoquinolin-4-ol derivatives in rodent models. Given the novelty of this specific chemical series, this guide focuses on establishing a robust, methodology-driven approach rather than prescribing fixed dosages. We will detail the foundational principles of preclinical dosing, provide step-by-step protocols for vehicle selection and Maximum Tolerated Dose (MTD) determination, and outline the logical framework for designing subsequent efficacy studies. The protocols herein are designed to be self-validating systems, ensuring data integrity and adherence to the highest standards of scientific rigor and animal welfare.

Introduction: The Therapeutic Potential of this compound Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antibacterial, anticancer, antimalarial, and anti-inflammatory applications.[1][2][3][4] The 4-hydroxyquinoline (4-quinolone) subtype, in particular, is renowned, with early derivatives being by-products of chloroquine synthesis that led to the development of fluoroquinolone antibiotics.[5]

The introduction of a halogen, specifically iodine at the 6-position of the quinolin-4-ol core, presents a unique chemical entity. Halogenation can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability. While extensive data on this specific this compound series is emerging, related iodo-quinoline compounds have demonstrated potent antimicrobial and antiprotozoal activities.[6][7] Therefore, a systematic and carefully designed in vivo evaluation is paramount to unlocking the therapeutic potential of this promising class of molecules.

This guide provides the essential framework for the initial, critical steps of that in vivo journey: establishing a safe and effective dosing paradigm.

Foundational Principles: The Logic of Preclinical Dosing Strategy

Before any compound is administered to a living animal, a foundational understanding of its properties and the experimental context is essential.[8][9] This pre-procedural planning phase ensures data quality, minimizes the use of animals, and prevents costly delays.[10]

Causality of Route of Administration Selection

The method of delivery dictates a compound's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME).[11] The choice is therefore a critical experimental variable. Common routes for rodent models include:

  • Oral (PO): Administered via gavage, this route mimics human oral drug intake and is ideal for long-term studies.[12][13] However, it exposes the compound to the harsh gastrointestinal environment and first-pass metabolism in the liver, which can significantly reduce bioavailability.[14]

  • Intraperitoneal (IP): Injected into the abdominal cavity, this route allows for rapid absorption into the portal circulation, largely bypassing the GI tract.[13][15] It is often used for compounds with poor oral bioavailability or when a rapid onset of action is desired.

  • Intravenous (IV): Injected directly into a vein (typically the tail vein in mice and rats), this route ensures 100% bioavailability and immediate systemic distribution.[12] It is the gold standard for pharmacokinetic studies but can be technically challenging and is not suitable for poorly soluble or irritant compounds.[15]

  • Subcutaneous (SC): Injected into the space beneath the skin, this route provides slower, more sustained absorption compared to IP or IV, which can be beneficial for maintaining steady compound exposure over time.[13]

The selection of the administration route should be guided by the compound's physicochemical properties (e.g., solubility, pH) and the intended clinical application.[16]

The Imperative of Vehicle Selection

A novel compound is rarely administered in its pure, solid form. It must be dissolved or suspended in a liquid vehicle. The ideal vehicle is non-toxic, non-immunogenic, and does not interfere with the compound's activity or the biological assay. The solubility of this compound derivatives must be empirically determined.

Table 1: Common Vehicles for Preclinical In Vivo Studies

VehicleProperties & Common UseConsiderations
Sterile 0.9% Saline Aqueous vehicle for water-soluble compounds. Isotonic and physiologically compatible.Not suitable for hydrophobic compounds.
PBS (Phosphate-Buffered Saline) Aqueous vehicle with buffering capacity to maintain physiological pH.Similar solubility limitations to saline.
5-10% DMSO in Saline/PBS Co-solvent system. DMSO is a powerful aprotic solvent for many organic molecules.DMSO can have its own biological effects and may cause irritation at higher concentrations.
5-10% Tween® 80 in Saline Surfactant used to create stable suspensions or emulsions for poorly soluble compounds.Can cause hypersensitivity reactions in some animals. May affect drug distribution.
0.5-1% Carboxymethylcellulose (CMC) Viscous agent used to create uniform suspensions for oral or subcutaneous administration of insoluble compounds.Can be difficult to prepare homogeneously. Not suitable for intravenous administration.

Experimental Protocol: Maximum Tolerated Dose (MTD) Determination

The first crucial in vivo experiment for any novel compound is to establish its safety profile. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[17][18] This is a critical parameter that informs the dose selection for all subsequent efficacy studies.[19][20] The MTD study is not designed to determine lethal doses (LD50); rather, it focuses on sublethal clinical signs of toxicity.[20]

Workflow for MTD Determination

The process follows a logical, stepwise progression from dose selection to final analysis.

MTD_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Observation cluster_analysis Phase 3: Analysis start_dose Select Starting Dose (e.g., based on in vitro data or literature of similar compounds) formulate Prepare Compound Formulation (Protocol 4.1) start_dose->formulate animals Acclimate Animals (e.g., C57BL/6 mice, 7 days) formulate->animals administer Administer Single Dose (3-5 mice per group) animals->administer observe Monitor Clinical Signs (Body weight, behavior, etc.) administer->observe If no toxicity escalate Dose Escalate in New Cohorts (e.g., 2x, 5x, 10x increments) observe->escalate If no toxicity MTD_reached MTD Identified (Highest non-toxic dose) observe->MTD_reached If toxicity observed escalate->administer report Report Findings (Clinical signs, weight change) MTD_reached->report efficacy Efficacy Studies report->efficacy Inform Efficacy Study Design

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Step-by-Step MTD Protocol

Objective: To determine the single-dose MTD of a this compound derivative.

Materials:

  • Test compound (this compound derivative)

  • Selected vehicle (from Protocol 4.1)

  • Animal model: C57BL/6 or BALB/c mice, 8-10 weeks old, single-sex to reduce variability.

  • Syringes and appropriate gauge needles for the chosen administration route.

  • Animal scale.

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 7 days before the experiment begins.

  • Group Allocation: Randomly assign 3-5 mice per group. Include a vehicle-only control group and at least 3-5 dose-escalation groups.

  • Dose Selection:

    • If in vitro data (e.g., EC50) is available, use it to estimate a starting dose.

    • If no prior data exists, start with a low dose (e.g., 1-5 mg/kg) and use a dose-escalation scheme (e.g., 1, 3, 10, 30, 100 mg/kg).[16]

  • Formulation & Administration: Prepare the dosing solutions immediately before administration. Administer a single dose of the compound via the chosen route (e.g., IP or PO). Ensure the injection volume is appropriate for the animal size (see Table 3).

  • Monitoring & Data Collection:

    • Record the body weight of each animal just before dosing and then daily for 7-14 days.

    • Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily.

    • Record all clinical signs of toxicity using a scoring sheet (see Table 2). Key signs include changes in posture, breathing, activity level, grooming, and signs of pain or distress.[19]

  • Defining the MTD: The MTD is the highest dose at which no significant toxicity is observed. Significant toxicity is typically defined as:

    • More than 10-15% body weight loss.[18]

    • Persistent, moderate-to-severe clinical signs of distress.

    • Mortality is not an intended endpoint. If mortality occurs, the MTD has been exceeded.[17]

  • Analysis: Plot the mean body weight change for each group over time. The dose level immediately below the one that causes significant toxicity is determined to be the MTD.

Table 2: Sample Clinical Observation Scoring Sheet

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Smooth, clean coatRuffled furPiloerection, dull coatSoiled, matted coat
Activity Level Alert and activeReduced exploratory behaviorLethargic, reluctant to moveUnresponsive, ataxic
Posture NormalMildly hunched at restPersistently hunchedProstrate, unable to maintain posture
Respiration Normal rate and depthSlight increase/decrease in rateLabored breathing, abdominal effortGasping, cyanosis

Experimental Protocol: Formulation and Administration

Protocol for Vehicle Screening and Formulation

Objective: To identify a suitable vehicle that allows for the safe and effective administration of the test compound.

Methodology:

  • Assess Solubility: Begin by assessing the solubility of the this compound derivative in a panel of common vehicles (refer to Table 1).

    • Add a known amount of the compound to a fixed volume of the vehicle (e.g., aiming for the highest target concentration).

    • Vortex vigorously and/or sonicate.

    • Visually inspect for complete dissolution.

  • Prepare Dosing Solution:

    • For soluble compounds, dissolve the required amount in the chosen vehicle (e.g., 10% DMSO in saline). Ensure the final concentration of the co-solvent is kept to a minimum and is consistent across all dose levels, including the vehicle control.

    • For insoluble compounds, prepare a suspension (e.g., in 0.5% CMC). Weigh the compound and add it to the vehicle. Homogenize using a tissue homogenizer or sonicator until a fine, uniform suspension is achieved.

  • Stability Check: Ensure the formulation is stable for the duration of the experiment. Keep suspensions on a stir plate during dosing to prevent settling.

  • pH and Osmolality: For parenteral routes (IV, IP, SC), check that the final formulation has a pH between 4.5 and 8.0 and is near iso-osmotic to minimize injection site irritation.[15]

Protocol for Administration in Mice

The following are generalized procedures. All personnel must be adequately trained and adhere to institution-specific IACUC guidelines.

Oral Gavage (PO):

  • Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Administration: Pass the needle gently along the side of the mouth and over the tongue into the esophagus. Do not force the needle. Slowly administer the compound.[12]

Intraperitoneal Injection (IP):

  • Restraint: Securely restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Injection Site: The preferred site is the lower right quadrant of the abdomen.[15]

  • Administration: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

Table 3: Recommended Administration Volumes and Needle Sizes for Mice

RouteMax Volume (mL/kg)Recommended Volume (mL/mouse)Needle Gauge
Oral (PO) 100.2 - 0.2520-22g
Intraperitoneal (IP) 100.2 - 0.2525-27g
Intravenous (IV) 5~0.127-30g
Subcutaneous (SC) 100.1 - 0.225-27g

Designing Efficacy Studies: From MTD to Proof-of-Concept

Once the single-dose MTD is established, you can design dose-range finding and efficacy studies.

Dose Selection for Efficacy Studies

A common strategy is to select 3-4 dose levels for the initial efficacy study based on the MTD. For example:

  • High Dose: 0.5x to 1x MTD

  • Mid Dose: 0.25x MTD

  • Low Dose: 0.1x MTD

This range allows for the exploration of a dose-response relationship. The dosing frequency (e.g., once daily, twice daily) will depend on the compound's anticipated pharmacokinetic half-life, which may need to be determined in a separate pharmacokinetic study.[21][22]

Integrating Pharmacokinetic (PK) and Pharmacodynamic (PD) Endpoints

A robust study should correlate drug exposure with biological effect.

  • PK: Collect blood samples at various time points after dosing to measure the concentration of the this compound derivative in the plasma. This helps determine key parameters like Cmax (peak concentration) and AUC (total exposure).[23]

  • PD: Measure a biomarker related to the compound's mechanism of action in target tissues. For example, if the compound is a kinase inhibitor, measure the phosphorylation of its target protein in tumor tissue.

Efficacy_Logic cluster_input Inputs cluster_design Efficacy Study Design cluster_output Outputs mtd MTD Value dose_select Select Dose Levels (e.g., 0.5x MTD, 0.25x MTD) mtd->dose_select moa Hypothesized Mechanism of Action endpoints Define Efficacy & PD Endpoints (e.g., Tumor Volume, Biomarker) moa->endpoints schedule Define Dosing Schedule (e.g., QD, BID) dose_select->schedule schedule->endpoints pk Plan PK Satellite Group endpoints->pk dose_response Dose-Response Curve endpoints->dose_response pk_pd PK/PD Correlation pk->pk_pd therapeutic_index Therapeutic Index dose_response->therapeutic_index pk_pd->therapeutic_index

Caption: Logical framework for designing efficacy studies.

Conclusion

The successful translation of a novel chemical entity like a this compound derivative from the bench to a potential therapeutic depends on a rigorous, systematic, and well-documented preclinical evaluation. The protocols and principles outlined in this guide provide the necessary framework to establish a safe and rational dosing strategy in animal models. By first determining the MTD and then using that information to design robust efficacy studies with integrated PK/PD endpoints, researchers can generate the high-quality, reproducible data required for confident decision-making in the drug development process.

References

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Protocol for conducting cell viability assays with 6-Iodoquinolin-4-ol compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Assessing the Cytotoxicity of 6-Iodoquinolin-4-ol Compounds Using Cell Viability Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the cytotoxic effects of this compound and its derivatives. Quinoline-based compounds are a significant class of heterocyclic molecules recognized for their broad biological activities, including potent anticancer properties.[1][2] Accurate and reproducible assessment of their impact on cell viability is a cornerstone of preclinical drug discovery.[3][4] This guide details the principles and step-by-step protocols for two robust cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. We emphasize the rationale behind experimental choices, data interpretation, and troubleshooting to ensure the generation of reliable and meaningful results.

Introduction: The Rationale for Cytotoxicity Screening

Quinolin-4-ol scaffolds are privileged structures in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications, including anticancer agents.[5][6] The introduction of a halogen, such as iodine at the 6-position, can significantly modulate the compound's physicochemical properties and biological activity. The anticancer potential of quinolone derivatives is often attributed to their ability to induce cell cycle arrest, promote apoptosis, and inhibit key enzymes involved in cancer cell proliferation like topoisomerases and protein kinases.[2][7]

Before elucidating complex mechanisms, the first critical step is to quantify a compound's fundamental effect on cell viability and proliferation.[8] Cell viability assays are indispensable tools that measure overall cell health, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][9] This value is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.[3]

Principle of Selected Cell Viability Assays

Choosing an appropriate assay requires understanding its underlying biological principle, sensitivity, and limitations.[10] Here, we detail two widely adopted methods that measure viability through different cellular markers.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that provides an indication of the metabolic health of a cell population. The core principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[9][12] Therefore, the amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active, and thus viable, cells.[13]

MTT_Principle cluster_cell Metabolically Active Cell Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzyme Enters cell

Caption: Principle of the MTT Cell Viability Assay.

The CellTiter-Glo® Luminescent Assay: A Measure of ATP

The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that quantifies the amount of ATP (adenosine triphosphate), the primary currency of cellular energy.[14] The presence of ATP is a key indicator of metabolically active cells.[15] The assay procedure involves adding a single reagent directly to the cultured cells.[16] This reagent causes cell lysis, releasing ATP, and provides the necessary components (luciferase and luciferin) for an ATP-dependent luminescent reaction. The resulting "glow-type" luminescent signal is proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[14][17] Its high sensitivity, simple "add-mix-measure" format, and suitability for high-throughput screening (HTS) make it a gold standard in drug discovery.[18]

Experimental Protocols

Reproducibility is paramount. These protocols are designed to be self-validating by including essential controls. It is critical to maintain consistent cell culture practices, as factors like passage number and seeding density can influence experimental outcomes.[19]

General Materials & Reagents
  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates (clear for MTT, opaque-walled for CellTiter-Glo®)

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., sterile DMSO)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette and sterile tips

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[12][20]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer and Trypan Blue) to determine viability.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear plate.

    • Rationale: Seeding a consistent number of healthy cells is crucial for minimizing well-to-well variability.

    • Include wells for "medium only" to serve as a background control.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium from your stock solution. A typical concentration range might be 0.1 µM to 100 µM.

    • Also prepare dilutions for your positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

    • Include "vehicle control" wells containing medium with the same final concentration of DMSO used in the compound dilutions (typically ≤0.5%).

    • Rationale: The vehicle control accounts for any potential cytotoxicity caused by the solvent itself.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[13]

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well, including controls.[12]

    • Incubate for 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

    • Rationale: This incubation period allows for sufficient enzymatic conversion of MTT to formazan.

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]

Protocol 2: CellTiter-Glo® Luminescent Assay

This protocol is based on the manufacturer's instructions.[16]

Step-by-Step Methodology:

  • Plate Setup and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.

    • Rationale: Opaque plates prevent well-to-well crosstalk of the luminescent signal.

    • Prepare control wells containing medium without cells for background luminescence measurement.[16]

  • Reagent Preparation and Assay Procedure:

    • Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, as per the manufacturer's guide.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Rationale: The luciferase enzyme has optimal activity at room temperature, and this step ensures temperature uniformity across the plate.

  • Signal Generation and Measurement:

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Measure the luminescence using a plate luminometer.

Data Analysis and Presentation

Calculating Cell Viability

The primary readout is expressed as a percentage of the vehicle-treated control cells.

Formula: % Viability = [(Absorbance_Sample - Absorbance_Background) / (Absorbance_VehicleControl - Absorbance_Background)] * 100

Determining the IC50 Value

The IC50 value is the concentration of the compound that inhibits cell viability by 50%. This value is determined by plotting the % Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[1]

Example Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
This compoundHeLaMTT4812.5
This compoundMCF-7MTT4821.8
This compoundHeLaCellTiter-Glo®4810.2
This compoundMCF-7CellTiter-Glo®4818.5
Doxorubicin (Control)HeLaMTT480.8

Workflow Visualization

A standardized workflow ensures consistency across experiments.

Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4/5: Assay Readout cluster_analysis Data Analysis A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Prepare Compound Dilutions D 4. Treat Cells C->D E 5. Incubate 48-72h (Exposure Period) D->E F 6. Add Assay Reagent (MTT or CellTiter-Glo®) G 7. Incubate & Measure Signal (Absorbance or Luminescence) F->G H 8. Calculate % Viability I 9. Determine IC50 Value H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Iodoquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. As a key intermediate in medicinal chemistry, achieving a high yield of this compound is often critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.

The primary synthetic route to this compound and its analogs is the Gould-Jacobs reaction . This multi-step process begins with the condensation of a substituted aniline (4-iodoaniline) with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization to form the quinoline core.[1][2] Subsequent saponification and decarboxylation steps yield the final product.[3] Success hinges on carefully controlling the conditions of the two main stages: condensation and cyclization.

Visual Overview: The Gould-Jacobs Pathway

The diagram below outlines the general workflow for the synthesis of this compound via the Gould-Jacobs reaction.

G cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Final Product A 4-Iodoaniline C Step 1: Condensation (100-140°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate: Diethyl (4-iodoanilino)methylenemalonate C->D Elimination of EtOH E Step 2: Thermal Cyclization (>250°C) D->E High Temp. Intramolecular Cyclization F Intermediate: Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate E->F Tautomerization G Step 3: Saponification (e.g., NaOH) & Decarboxylation (Heat) F->G H This compound G->H Hydrolysis & Loss of CO2

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses the most common issues that lead to low yields and provides a logical framework for identifying and solving the root cause.

Problem 1: My overall yield is very low. Where do I begin troubleshooting?

Answer: A low overall yield in a multi-step synthesis is best diagnosed by isolating which step is failing. The Gould-Jacobs reaction for this compound has two primary stages before final workup: the initial condensation and the high-temperature cyclization.[3]

Recommended Action:

  • Analyze the Condensation Step: After reacting 4-iodoaniline with diethyl ethoxymethylenemalonate (DEEM), run a Thin Layer Chromatography (TLC) of your crude reaction mixture. You should see the disappearance of the 4-iodoaniline spot and the appearance of a new, less polar spot corresponding to the diethyl (4-iodoanilino)methylenemalonate intermediate. If you still see a significant amount of starting aniline, the condensation is the problem.

  • Analyze the Cyclization Step: If the condensation was successful, the problem likely lies in the thermal cyclization. This step is notoriously demanding and requires very high temperatures.[4] Incomplete cyclization will leave you with the intermediate, while excessively harsh conditions can cause decomposition, appearing as charring or a complex mixture of spots on a TLC plate.

The following diagram provides a decision tree for troubleshooting.

T A Low Overall Yield Detected B Run TLC after Condensation Step (Before Cyclization) A->B C Is 4-Iodoaniline Consumed? B->C D NO: Condensation Failed (See Problem 2) C->D No E YES: Condensation Successful C->E Yes F Proceed to Cyclization E->F G Run TLC of Final Crude Product F->G H What is the Main Spot? G->H I Unreacted Intermediate: Incomplete Cyclization (See Problem 3) H->I Intermediate J Desired Product, but Low Mass: Potential Decomposition (See Problem 4) H->J Product K Complex Mixture/Baseline Streaking: Significant Decomposition (See Problem 4) H->K Mixture

Caption: Troubleshooting logic for low yield diagnosis.

Problem 2: The initial condensation reaction is sluggish or incomplete.

Answer: This issue typically stems from suboptimal reaction conditions or stoichiometry. The reaction involves a nucleophilic attack from the aniline onto the malonic ester derivative, which can be inefficient if not properly managed.[1]

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Action
Insufficient Temperature The condensation is not a room-temperature reaction. Gentle heating is required to drive it to completion. Solution: Heat the reaction mixture to between 100-140°C and monitor the disappearance of the 4-iodoaniline starting material by TLC.
Incorrect Stoichiometry To ensure the complete consumption of the valuable 4-iodoaniline, the less expensive DEEM reagent should be used in excess. Solution: Use a stoichiometric excess of DEEM (e.g., 1.5 to 3 equivalents). In some protocols, excess DEEM can even serve as the solvent for this step.
Slow Reaction Rate Even with heat, the reaction can take several hours with conventional heating. Solution: Consider using microwave irradiation. Microwave heating can dramatically shorten reaction times for this step from hours to minutes and often improves yields.[5]
Problem 3: The thermal cyclization step yields mostly unreacted intermediate.

Answer: This is a classic issue with the Gould-Jacobs reaction and is almost always due to insufficient thermal energy. The intramolecular cyclization has a high activation energy barrier and requires temperatures often exceeding 250°C to proceed efficiently.[3][6]

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Action
Temperature is Too Low The single most common cause of failure. The reaction will not proceed to completion if the temperature is not high enough. Solution: Ensure your heating setup can reliably reach and maintain at least 250°C. Use a high-boiling, inert solvent such as Diphenyl ether (b.p. 259°C) or Dowtherm A.[3][7] Gradually increase the temperature in small increments (e.g., 10°C) if the reaction is still incomplete.[6]
Insufficient Reaction Time At the lower end of the effective temperature range (e.g., 250°C), the reaction may require a longer duration. Solution: Increase the reaction time. However, be cautious, as prolonged heating, even at a "safe" temperature, can lead to degradation. A time-temperature study is often necessary to find the optimal balance.[4]
Inefficient Heat Transfer Conventional heating with an oil bath or heating mantle can result in uneven temperature distribution, with parts of the reaction mixture not reaching the target temperature. Solution: This is where microwave heating excels. It provides rapid, uniform, and efficient heating, often leading to significantly higher yields and shorter reaction times compared to conventional methods.[4][7]
Problem 4: I'm seeing significant charring and decomposition during cyclization.

Answer: This indicates that your reaction conditions are too harsh. While high temperatures are necessary, excessive heat or prolonged reaction times can cause the starting materials and the desired product to decompose.[4][8]

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Action
Temperature is Too High Exceeding the thermal stability of the molecules will lead to breakdown and polymerization (charring). Solution: Reduce the reaction temperature. If you achieved 30% yield at 280°C with charring, try 260°C for a slightly longer time. The goal is to find the "sweet spot" that maximizes conversion while minimizing degradation.
Reaction Time is Too Long Product degradation is a function of both temperature and time.[4] Solution: Drastically reduce the reaction time, especially when using microwave heating. A reaction that takes 30 minutes with conventional heating might be complete in 5 minutes in a microwave synthesizer at a similar temperature.[4]
Problem 5: Purification of the final this compound is difficult.

Answer: Purification challenges usually arise from incomplete reactions or the presence of thermally-induced side products. The polarity of the intermediate and the final product can be similar, making chromatographic separation difficult.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Action
Incomplete Saponification/Decarboxylation If the hydrolysis and decarboxylation steps are not complete, you will have the ester-containing intermediate (Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate) in your final product. Solution: Ensure you are using a sufficient excess of base (e.g., NaOH) for the saponification and that the mixture is heated adequately to drive both hydrolysis and the subsequent decarboxylation.
Presence of Unreacted Intermediate If the cyclization was incomplete, the diethyl (4-iodoanilino)methylenemalonate will be a major contaminant. Solution: Optimize the cyclization step as described in Problem 3. For purification, precipitation is often effective. The cyclized product is often a solid that precipitates from the high-boiling solvent upon cooling. This solid can be filtered off and washed with a cold, non-polar solvent like cyclohexane or a minimal amount of cold acetonitrile to remove residual solvent and soluble impurities.[4][7]
Baseline Impurities Thermally generated side products can be difficult to remove. Solution: Recrystallization is the best method. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (like DMSO or DMF) and then precipitate it by adding a non-polar solvent or water.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction?

Answer: The reaction proceeds in two main phases after the initial condensation.

  • Electrocyclization: The anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclic reaction upon heating. This is a pericyclic reaction that forms the new six-membered ring of the quinoline system.[3]

  • Tautomerization: The initial cyclized product is an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. This keto form is in equilibrium with its more stable enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[1][3]

The subsequent saponification and decarboxylation steps are standard procedures to remove the ester group.

M cluster_mech Gould-Jacobs Mechanism start Anilino Intermediate step1 6π Electrocyclization (High Heat) start->step1 cyclized Cyclized Keto Form step1->cyclized step2 Keto-Enol Tautomerization cyclized->step2 enol Enol Form (4-Hydroxyquinoline ester) step2->enol

Caption: Key mechanistic steps of the Gould-Jacobs cyclization.

Q2: Can microwave synthesis really improve the yield for this reaction?

Answer: Yes, absolutely. Microwave-assisted organic synthesis is particularly well-suited for high-temperature reactions like the Gould-Jacobs cyclization.

Comparison of Heating Methods:

FeatureConventional Heating (Oil Bath)Microwave Heating
Heating Mechanism Conductive heating from the outside-in. Slow and often uneven.Direct dielectric heating of polar molecules. Rapid and uniform.[6]
Reaction Time 30 minutes to several hours.[8]5 to 20 minutes.[4][5]
Yield Often moderate due to competing degradation from prolonged heating.[8]Often higher due to shorter reaction times, which minimizes thermal decomposition of the product.[4]
Temperature Control Can overshoot; slower to respond.Precise and rapid internal temperature control.

The significant reduction in reaction time is the key advantage, as it minimizes the window during which the product is exposed to high temperatures, thereby reducing the formation of degradation byproducts.[4]

Q3: What are the best solvents for the high-temperature cyclization step?

Answer: The solvent must be chemically inert and have a boiling point high enough to facilitate the reaction, typically at or above 250°C. Using a solvent is generally preferred over neat (solvent-free) heating as it improves heat transfer and can prevent localized overheating and charring.

Commonly Used Solvents:

  • Diphenyl ether: Boiling point ~259°C. A very common and effective choice.[3][7]

  • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl. Boiling point ~257°C. Also a standard choice.[3]

  • Mineral Oil: Can be used, but product isolation can sometimes be more difficult.

The choice of solvent is critical for the success of conventionally heated reactions. In microwave-assisted synthesis, high-boiling solvents are still used to allow the reaction to be heated under pressure to temperatures above their atmospheric boiling points.

Q4: How critical are anhydrous conditions for this synthesis?

Answer: While the Gould-Jacobs reaction is not as moisture-sensitive as, for example, a Grignard reaction, ensuring anhydrous (dry) conditions is good laboratory practice and can improve the outcome.[6] Moisture can potentially hydrolyze the ester groups on the DEEM starting material or the intermediate, leading to unwanted side products. Using dry solvents and reagents is a simple step to eliminate a potential variable and improve reproducibility.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is optimized for speed and yield, leveraging the benefits of microwave heating.

  • Step 1: Condensation

    • In a 10 mL microwave vial, combine 4-iodoaniline (1.0 eq), diethyl ethoxymethylenemalonate (DEEM, 2.0 eq), and 3 mL of diphenyl ether.

    • Seal the vial and place it in a microwave synthesizer.

    • Heat the mixture to 140°C for 10 minutes.

  • Step 2: Cyclization

    • After the condensation step, without isolating the intermediate, increase the target temperature in the microwave synthesizer to 250°C.

    • Hold at 250°C for 15 minutes.

  • Step 3: Isolation of Ester Intermediate

    • Cool the reaction vial to room temperature. A precipitate should form.

    • Add 5 mL of cyclohexane, stir, and filter the solid. Wash the collected solid with cold cyclohexane to remove the diphenyl ether.

    • The collected solid is the crude ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate.

  • Step 4: Saponification and Decarboxylation

    • Transfer the crude solid to a round-bottom flask containing a 10% aqueous solution of sodium hydroxide (5.0 eq).

    • Heat the mixture to reflux for 2 hours.

    • Cool the solution in an ice bath and acidify to pH ~5-6 with concentrated HCl.

    • A precipitate of this compound will form. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Conventional High-Temperature Synthesis

This protocol uses traditional heating methods.

  • Step 1: Condensation

    • Combine 4-iodoaniline (1.0 eq) and DEEM (2.0 eq) in a round-bottom flask.

    • Heat the mixture in an oil bath at 120°C for 2 hours. Monitor by TLC for the disappearance of 4-iodoaniline.

  • Step 2: Cyclization

    • To the crude intermediate, add enough diphenyl ether to ensure good stirring.

    • Equip the flask with a reflux condenser and heat the mixture in a sand bath or with a heating mantle to 250-260°C.

    • Maintain this temperature for 30-45 minutes. The solution will turn dark.

  • Step 3 & 4: Isolation and Hydrolysis

    • Follow the same isolation, saponification, and decarboxylation steps as described in Protocol 1.

References

  • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • BenchChem. (2025). Optimizing temperature and reaction time for the Gould-Jacobs reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Merck. (n.d.). Gould-Jacobs Reaction.
  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.

Sources

Technical Support Center: Purification of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 6-Iodoquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The purification of this compound presents a unique set of challenges primarily stemming from its tautomeric nature, poor solubility, and the potential for specific process-related impurities. This guide synthesizes our in-house expertise with established chemical literature to provide a robust framework for achieving high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and purification of this compound.

Q1: What is the correct structure of this compound? I see it named as both this compound and 6-Iodo-1H-quinolin-4-one.

A1: Both names refer to the same compound, which exists as a pair of rapidly interconverting tautomers. The quinolin-4-ol (enol) form and the quinolin-4-one (keto) form are in equilibrium.[1] For solid-state and in most solvents, the keto (6-Iodo-1H-quinolin-4-one) tautomer is significantly more stable due to the formation of a favorable amide-like system. This equilibrium is critical to understanding its physical properties, particularly its high melting point and low solubility, which are driven by strong intermolecular hydrogen bonding in the quinolinone form.

Q2: My crude this compound is a dark brown/grey solid. Is this normal? What is the appearance of the pure compound?

A2: While crude products from cyclization reactions can often be colored, highly pure this compound is typically an off-white to light yellowish or tan solid. Dark colors often indicate the presence of residual starting materials (like substituted anilines which can oxidize), by-products from high-temperature reactions, or trace metal catalysts used in the synthesis.[2] A successful purification should significantly lighten the color of the material.

Q3: Why is this compound so difficult to dissolve? Which solvents should I start with?

A3: The poor solubility is a direct consequence of the stable, planar quinolin-4-one tautomer, which packs efficiently into a crystal lattice held together by strong intermolecular N-H---O hydrogen bonds. To dissolve it, you need highly polar, often aprotic, solvents that can disrupt this network.

  • For Dissolution: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective at dissolving the compound even at room temperature. However, their high boiling points make them challenging to remove and unsuitable for recrystallization.

  • For Recrystallization/Suspension: Hot acetic acid, ethanol, or mixtures of ethanol/water are commonly explored. The principle is to find a solvent where the compound is sparingly soluble at room temperature but significantly more soluble when heated.[3]

Q4: What are the most common impurities I should be looking for?

A4: Impurities are typically process-related. Based on common synthetic routes like the Gould-Jacobs reaction or Camps cyclization[4], you should be aware of:

  • Unreacted Starting Materials: Such as 4-iodoaniline or diethyl (ethoxymethylene)malonate derivatives.

  • De-iodinated Product (Quinolin-4-ol): The carbon-iodine bond can be susceptible to cleavage under certain reductive conditions or during palladium-catalyzed cross-coupling reactions if those are used in the synthesis.[2]

  • Isomeric Impurities: Depending on the specificity of the cyclization reaction, minor amounts of other isomers could form.

  • By-products of Thermal Cyclization: High-temperature cyclizations, often carried out in solvents like diphenyl ether, can generate a range of colored, polymeric by-products.[5][6]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to overcoming specific, challenging purification scenarios.

Guide 1: Removing Persistent Color and Baseline Impurities

Problem: After initial recrystallization, the product remains colored (tan to brown), and TLC/LCMS analysis shows a smear of baseline impurities in addition to the main spot/peak.

Causality: This is characteristic of high molecular weight, polymeric, or highly polar by-products. These often arise from overheating during the reaction or side-reactions.[6] Their properties are often too different from the desired product for co-crystallization but too polar to be easily removed by standard crystallization.

Troubleshooting Strategy:

  • Activated Charcoal Treatment: This is the most effective method for removing colored, non-volatile impurities.

  • Solvent System Optimization: A multi-solvent system can be more effective than a single solvent.

Workflow: Decolorization and Purification

crude Crude, Colored This compound dissolve Dissolve in Minimum Amount of Hot Acetic Acid or DMF crude->dissolve charcoal Add Activated Charcoal (1-2% w/w) dissolve->charcoal hot_filter Perform Hot Gravity Filtration to Remove Charcoal charcoal->hot_filter precipitate Induce Precipitation: 1. Cool Acetic Acid Solution 2. Add Anti-solvent (Water) to DMF solution hot_filter->precipitate isolate Isolate Crystals by Filtration precipitate->isolate wash Wash with Water, then minimal Ethanol/Ether isolate->wash dry Dry Under Vacuum wash->dry pure Pure, Decolorized Product dry->pure

Caption: Workflow for removing colored impurities.

Detailed Protocol: See Protocol A: Optimized Recrystallization below. The key is to use a minimal amount of the primary solvent to ensure the solution is saturated, allowing for effective precipitation upon cooling or addition of an anti-solvent. Hot filtration must be done quickly to prevent premature crystallization of the product on the filter funnel.[3]

Guide 2: Separating Structurally Similar Impurities (e.g., De-iodinated Analog)

Problem: HPLC or ¹H NMR analysis indicates the presence of a significant impurity (2-10%) identified as the de-iodinated analog, quinolin-4-ol. This impurity is often difficult to remove by recrystallization due to its similar structure and solubility profile.

Causality: The de-iodinated analog has very similar polarity and crystal packing properties to the target compound, leading to co-crystallization. In this scenario, chromatography is the preferred method of purification.[7]

Troubleshooting Strategy: Method Development for Column Chromatography

  • Solvent System Selection (TLC): The goal is to find a solvent system that provides a clear separation (ΔRf > 0.2) between the product and the impurity.

    • Start with: Dichloromethane (DCM) / Methanol (MeOH) mixtures. The high polarity of the quinolinone requires a polar mobile phase.

    • Screen: Run TLC plates with varying ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH).

    • Refine: If separation is poor, add a small amount of acetic acid or triethylamine (0.5-1%) to the mobile phase. Acetic acid can sharpen peaks for acidic compounds, while a base can help with basic impurities.

  • Column Chromatography Protocol: Once a suitable solvent system is identified from TLC, it can be adapted for column chromatography. See Protocol B for a detailed procedure.

Data Presentation: Solvent Screening for Chromatography

Mobile Phase System (DCM:MeOH)Target (Rf)Impurity (Rf)ΔRfComments
98:2~0.1~0.120.02Poor separation, spots are too low.
95:5~0.3~0.350.05Separation is improving but not ideal.
90:10~0.5~0.60.1Insufficient separation for bulk prep.
95:5 + 0.5% Acetic Acid~0.35~0.450.1Tailing observed for the product spot.
93:7 DCM:MeOH ~0.25 ~0.40 0.15 Optimal system for column chromatography.
Section 3: Protocols & Methodologies
Protocol A: Optimized Recrystallization for this compound

Objective: To purify crude this compound by removing colored impurities and less-soluble contaminants.

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Deionized Water

  • Activated Charcoal

  • Erlenmeyer flasks, heating mantle, stir bar, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place 10.0 g of crude this compound in a 500 mL Erlenmeyer flask with a magnetic stir bar. Add ~150 mL of glacial acetic acid.

  • Heating: Heat the mixture to 90-100 °C with stirring. Continue adding acetic acid portion-wise until all the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling.[3]

  • Decolorization (Optional): If the solution is dark, remove it from the heat and allow it to cool for 1-2 minutes. Add 0.2 g (2% w/w) of activated charcoal. Return to heat and stir at 90-100 °C for 10 minutes.

  • Hot Filtration: Pre-heat a second 500 mL Erlenmeyer flask and a gravity filter funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal or any insoluble matter. Causality Note: This step must be performed rapidly to prevent the product from crystallizing prematurely in the funnel.[3]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of cold deionized water (to remove residual acetic acid) followed by a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Protocol B: Column Chromatography Method Development

Objective: To separate this compound from closely related impurities like its de-iodinated analog.

Materials:

  • Crude product containing the impurity

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: As determined in the troubleshooting guide, prepare a developing chamber with 93:7 DCM:MeOH. Spot a dilute solution of the crude material on a TLC plate. Develop the plate and visualize under UV light (254 nm). Confirm separation between the product (lower Rf) and the impurity (higher Rf).

  • Column Packing: Prepare a slurry of silica gel in DCM and pack the column. Equilibrate the column by running 2-3 column volumes of the mobile phase (93:7 DCM:MeOH).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH (a few drops of DMF can be added if solubility is an issue). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with the 93:7 DCM:MeOH mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the elution process by TLC, spotting every few fractions.

  • Combine and Evaporate: Combine the pure fractions containing only the desired product and remove the solvent under reduced pressure.

Troubleshooting Diagram: Low Recovery in Recrystallization

action action start Low Recovery Observed q1 Was the solution clear at high temp? start->q1 q2 Was too much solvent used? q1->q2 Yes a1 Insoluble impurities present. Perform hot filtration. q1->a1 No a2 Yes. Reduce initial solvent volume on next attempt. q2->a2 Yes a3 No. This is the likely cause. Proceed to Q3. q2->a3 No q3 Is the product highly soluble in the cold solvent? a4 Yes. Choose a different solvent or use an anti-solvent to induce precipitation. q3->a4 Yes a5 No. Ensure sufficient cooling time and use an ice bath. q3->a5 No a3->q3

Caption: Decision tree for troubleshooting low recrystallization yields.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5250493, this compound. [Link]
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • Saczewski, F., & Balewski, Ł. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3144. [Link]
  • El-Gindy, A., Emara, S., & Shaaban, H. (2009). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Drug Development and Delivery (2023). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • PubChem. (n.d.). Clioquinol.
  • PubChem. (n.d.). 8-Methoxy-6-methylquinolin-4-ol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2788, Clioquinol. [Link]
  • Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 342–349. [Link]

Sources

Optimizing reaction conditions for synthesizing 6-Iodoquinolin-4-ol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Iodoquinolin-4-ol derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound derivatives?

A1: The Gould-Jacobs reaction is a widely employed and effective method for preparing 4-hydroxyquinoline derivatives, including this compound.[1][2] This multi-step synthesis begins with the condensation of an appropriately substituted aniline (in this case, 4-iodoaniline) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][3] The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[1][2] Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline.[1][2][3]

Q2: I'm observing a low yield in the thermal cyclization step of the Gould-Jacobs reaction. What are the likely causes?

A2: Low yields in the cyclization step are a common issue and can often be attributed to suboptimal reaction temperatures. This thermal process typically requires high temperatures, often in the range of 250-300°C, to proceed efficiently.[2][4] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the product and the formation of undesirable side products.[2] The choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A can significantly improve yields compared to running the reaction neat.[2] Microwave-assisted synthesis has also been shown to dramatically shorten reaction times and improve yields by allowing for rapid and uniform heating.[4][5][6]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Poor regioselectivity is a challenge when using asymmetrically substituted anilines in the Gould-Jacobs reaction, as cyclization can occur at either of the two ortho positions.[2][7] This is governed by both the electronic and steric properties of the substituents on the aniline ring.[2] For 4-iodoaniline, cyclization is generally directed to the position ortho to the amino group and meta to the iodine. However, side products can form. Careful control of reaction conditions, particularly temperature, can help favor the desired isomer. Lowering the reaction temperature may increase selectivity, though it could also slow down the reaction rate.[8]

Q4: What are common side reactions to be aware of during the synthesis of this compound derivatives?

A4: Besides incomplete cyclization and regioisomer formation, several other side reactions can occur. During the initial condensation step, self-condensation of the malonic ester derivative can be an issue. In subsequent steps, particularly under harsh acidic or basic conditions for saponification and decarboxylation, hydrolysis of other functional groups on the molecule can occur. Tar formation is also a common problem in related quinoline syntheses like the Skraup reaction, arising from the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[9] While the Gould-Jacobs reaction is generally milder, the high temperatures of the cyclization step can still lead to some degradation and polymerization.

Q5: Are there alternative methods to the Gould-Jacobs reaction for synthesizing quinolin-4-ol derivatives?

A5: Yes, several other named reactions can be used to synthesize the quinoline core, which can be adapted for 6-iodo derivatives. These include the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters, and the Camps cyclization.[2] The Doebner synthesis is another viable option, utilizing activated substituted amines, aldehydes, and pyruvic acid.[10] More modern approaches involve transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylation reactions, which can offer milder reaction conditions.[2]

II. Troubleshooting and Optimization Guides

Guide 1: Optimizing the Thermal Cyclization Step

The thermal cyclization of the anilidomethylenemalonate intermediate is often the most critical and lowest-yielding step in the Gould-Jacobs synthesis.

Problem: Low Yield of this compound

Potential Cause Troubleshooting/Optimization Strategy Scientific Rationale
Suboptimal Temperature - Incrementally increase the reaction temperature in 10-20°C intervals, monitoring the reaction by TLC or LC-MS. - Consider using microwave irradiation for more precise and rapid heating.[5][6]The cyclization is a high-activation energy process requiring significant thermal energy. However, a temperature threshold exists beyond which product degradation outweighs the increased reaction rate.[2]
Poor Heat Transfer - Switch from neat (solvent-free) conditions to a high-boiling, inert solvent such as diphenyl ether or Dowtherm A.[2] - Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.A high-boiling solvent facilitates even heat distribution and can prevent localized overheating and charring, which is common in neat reactions.[2]
Reaction Time - Monitor the reaction progress at set time intervals using TLC or LC-MS to establish the optimal reaction duration.Insufficient reaction time will result in incomplete conversion. Conversely, prolonged heating, even at the optimal temperature, can lead to product decomposition.[5]
Atmosphere - If degradation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).While not always necessary, an inert atmosphere can prevent oxidative side reactions that may occur at high temperatures.
Experimental Protocol: Microwave-Assisted Cyclization
  • Place the dried anilidomethylenemalonate intermediate (1.0 mmol) in a 10 mL microwave vial equipped with a magnetic stir bar.

  • Add a high-boiling solvent (e.g., diphenyl ether, 3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., starting at 250°C) and hold for a specified time (e.g., 10-30 minutes).[5]

  • After cooling, dilute the mixture with a solvent like ethyl acetate and wash with aqueous base (e.g., 1M NaOH) to extract the product.

  • Acidify the aqueous layer to precipitate the 4-hydroxy-3-carboalkoxyquinoline intermediate.

  • Filter, wash with water, and dry the solid product.

Guide 2: Managing Impurities and Purification

Problem: Presence of Multiple Spots on TLC After Cyclization

Potential Cause Troubleshooting/Optimization Strategy Scientific Rationale
Incomplete Reaction - Re-subject the crude product to the reaction conditions for a longer duration or at a slightly higher temperature.The starting material and the desired product will have different polarities, allowing for easy monitoring by TLC.
Formation of Regioisomers - Utilize column chromatography for purification. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective.Regioisomers often have slightly different polarities, enabling their separation by chromatography.
Product Degradation - Lower the reaction temperature and/or shorten the reaction time.[8] - Purify the crude product promptly after the reaction is complete.High temperatures can lead to the formation of tarry byproducts which can complicate purification.[9]
Side Reactions - Ensure the purity of the starting 4-iodoaniline. Contaminants can lead to a variety of side products.Impurities in the starting materials will be carried through the reaction and may undergo their own transformations.
Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_temp Is Cyclization Temperature Optimal? (250-300°C) start->check_temp check_time Is Reaction Time Optimized? check_temp->check_time Yes increase_temp Increase Temperature Incrementally or Use Microwave Synthesis check_temp->increase_temp No check_solvent Using High-Boiling Solvent? check_time->check_solvent Yes optimize_time Monitor by TLC/LC-MS to Determine Optimal Time check_time->optimize_time No check_purity Are Starting Materials Pure? check_solvent->check_purity Yes use_solvent Use Diphenyl Ether or Dowtherm A check_solvent->use_solvent No purify_sm Purify Starting Materials check_purity->purify_sm No success Yield Improved check_purity->success Yes increase_temp->check_time optimize_time->check_solvent use_solvent->check_purity purify_sm->success

Caption: Troubleshooting workflow for low yield.

Guide 3: Saponification and Decarboxylation

Problem: Incomplete Saponification or Decarboxylation

The hydrolysis of the ester and subsequent removal of the carboxylic acid group are crucial final steps.

Potential Cause Troubleshooting/Optimization Strategy Scientific Rationale
Incomplete Saponification - Increase the concentration of the base (e.g., NaOH or KOH). - Extend the reflux time. - Add a co-solvent like ethanol to improve solubility.The ester hydrolysis is a bimolecular reaction; increasing the concentration of the nucleophile (hydroxide) will increase the reaction rate. Improved solubility ensures better contact between reactants.
Incomplete Decarboxylation - Ensure the reaction mixture is sufficiently acidic after saponification. - Heat the carboxylic acid intermediate to a higher temperature, often in a high-boiling solvent like diphenyl ether.Decarboxylation of the 3-carboxy-4-hydroxyquinoline is thermally driven and proceeds through a cyclic transition state. The 4-hydroxyl group facilitates this process.
General Mechanism: Gould-Jacobs Reaction

Caption: Key stages of the Gould-Jacobs reaction.

III. References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Li, L., & Jones, W. D. (2005). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 7(1), 57-59. [Link]

  • Pérez-Cruz, F., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(11), 3321. [Link]

  • Stana, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6303. [Link]

  • Li, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39325-39329. [Link]

  • Iacovita, C., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 23(22), 14337. [Link]

  • Li, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39325-39329. [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Verma, A. K., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(13), 5123. [Link]

  • Chohan, Z. H., & Pervez, H. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 26(16), 4983. [Link]

  • Zhang, J., & He, W. (2023). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 28(18), 6681. [Link]

  • ResearchGate. Synthetic route to quinoline‐4‐carboxyl derivatives. [Link]

  • Radhakrishnamurti, P. S., & Janardhana, Ch. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144. [Link]

  • Organic Syntheses. Gould-Jacobs Reaction. [Link]

  • Kouznetsov, V. V., et al. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(9), 2686. [Link]

  • Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4984. [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Li, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39325-39329. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. Reaction mechanism for the iodination of free‐anilines using the... [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Al-Hiari, Y. M. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Wikipedia. Quinoline. [Link]

Sources

Troubleshooting poor regioselectivity in quinolin-4-ol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinolin-4-ol Synthesis

Welcome to the technical support center for quinolin-4-ol synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their synthetic routes. Here, we provide in-depth, field-proven insights and actionable protocols to help you troubleshoot and optimize your reactions, ensuring you obtain your desired quinolin-4-ol isomer with high fidelity.

Understanding the Core Challenge: A Tale of Two Isomers

The synthesis of substituted quinolines from anilines and β-ketoesters is a cornerstone of heterocyclic chemistry. However, this reaction class is famously susceptible to regioselectivity issues, often yielding a mixture of the desired quinolin-4-ol (via the Conrad-Limpach pathway) and the isomeric quinolin-2-ol (via the Knorr pathway). The root of this problem lies in the dual reactivity of the β-ketoester, which possesses two electrophilic sites: the ketone carbonyl and the ester carbonyl. The aniline nucleophile can attack either site, leading down two distinct mechanistic pathways.[1] Controlling which path is favored is the key to achieving high regioselectivity.

This guide will walk you through the mechanistic underpinnings of this selectivity and provide practical, step-by-step solutions to steer your reaction toward the desired quinolin-4-ol product.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of quinolin-4-ol and quinolin-2-ol. What is the fundamental reason for this?

A1: The formation of two different isomers stems from the initial condensation step between the aniline and the β-ketoester, which is under kinetic versus thermodynamic control.[2]

  • Kinetic Pathway (Favors Quinolin-4-ol): At lower temperatures (e.g., room temperature to ~100 °C), the reaction is kinetically controlled. The more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline. This forms a β-aminoacrylate (an enamine), the key intermediate for the Conrad-Limpach synthesis. A subsequent high-temperature thermal cyclization (~250 °C) of this intermediate yields the quinolin-4-ol.[1][3]

  • Thermodynamic Pathway (Favors Quinolin-2-ol): At higher initial reaction temperatures (e.g., >140 °C), the reaction favors the thermodynamically more stable product. The aniline attacks the less reactive ester carbonyl, leading to the formation of a β-ketoanilide intermediate after displacement of the alcohol. This anilide is the starting point for the Knorr synthesis, which upon acid-catalyzed cyclization, produces the quinolin-2-ol isomer.[1][4]

Q2: What is the single most critical parameter for controlling regioselectivity in this synthesis?

A2: Temperature. The temperature of the initial condensation step is the most critical factor. To favor the quinolin-4-ol product, the initial condensation to form the enamine intermediate must be performed at a lower temperature to ensure the kinetic pathway dominates. The subsequent ring-closing step requires very high heat, but this is performed after the selective enamine has been formed.[1][5] Performing the entire reaction in one pot at a high temperature from the start will invariably lead to a mixture of isomers, with the Knorr product (quinolin-2-ol) often predominating.

Q3: How does the choice of acid catalyst affect the reaction outcome?

A3: While the Conrad-Limpach cyclization is often performed thermally without a catalyst, the initial condensation can be acid-catalyzed. Strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are more commonly associated with the Knorr synthesis for cyclizing the β-ketoanilide intermediate.[4][6] For the Conrad-Limpach route, if a catalyst is used for the initial condensation, a milder acid might be employed, or it can be run neat. For the high-temperature cyclization step, an inert, high-boiling solvent is more critical than a catalyst.[5] In fact, using a large excess of strong acid can promote the fragmentation of the intermediates, potentially leading to undesired side products.[6]

Troubleshooting Guide: Poor Regioselectivity

This section provides a systematic approach to diagnosing and solving common issues related to poor regioselectivity.

Symptom: My reaction produces the quinolin-2-ol isomer as the major product, but I am targeting the quinolin-4-ol.

This is a classic sign that your reaction conditions favor the thermodynamic Knorr pathway.

dot

Caption: Troubleshooting workflow for undesired quinolin-2-ol formation.

Cause & Solution Deep Dive:

  • Potential Cause 1: Incorrect Temperature Profile. You are likely running the reaction at a single, high temperature. This drives the initial condensation through the thermodynamic pathway.

    • Solution: Adopt a two-stage temperature protocol. First, form the kinetic β-aminoacrylate intermediate at a moderate temperature (e.g., 25-100 °C), often with removal of water. Only after this intermediate is formed should you proceed to the high-temperature (240-260 °C) thermal cyclization to form the quinolin-4-ol.[3][7]

  • Potential Cause 2: Inappropriate Solvent. The solvent plays a crucial role, particularly in the high-temperature cyclization step. Using a solvent with a boiling point that is too low will prevent the reaction from reaching the necessary temperature for the electrocyclic ring closing.

    • Solution: Use a high-boiling, inert solvent for the cyclization step. Historically, mineral oil or Dowtherm A have been used with great success, often increasing yields dramatically compared to solvent-free conditions.[1][8] Newer, less hazardous options can also be explored.

Table 1: Influence of Reaction Parameters on Isomer Selectivity
ParameterCondition Favoring Quinolin-4-ol (Conrad-Limpach)Condition Favoring Quinolin-2-ol (Knorr)Rationale
Initial Temp. Low to moderate (25-100 °C)High (≥ 140 °C)Controls kinetic vs. thermodynamic attack on the β-ketoester.[1]
Cyclization Temp. Very high (~250 °C)Moderate to high (~100-150 °C)High energy is needed to cyclize the enamine intermediate.[5]
Catalyst Often none needed for cyclization; mild acid for condensation.Strong acid (e.g., H₂SO₄, PPA) for cyclization.Strong acids are required to catalyze the cyclization of the β-ketoanilide.[6]
Solvent (Cyclization) High-boiling, inert (e.g., Mineral Oil, Diphenyl Ether)Often the strong acid itself acts as the solvent/medium.Must be stable and able to reach ~250 °C to drive the reaction.[5]

Validated Experimental Protocol

Protocol 1: Optimized Two-Step Synthesis of 4-Hydroxy-2-methylquinoline

This protocol is designed to maximize the regioselective formation of the quinolin-4-ol product by strictly controlling the temperature for the initial condensation and subsequent cyclization.

dot

G cluster_0 Step 1: Enamine Formation (Kinetic Control) cluster_1 Step 2: Thermal Cyclization A 1. Combine aniline (1 eq) and ethyl acetoacetate (1.1 eq) in a flask with a Dean-Stark trap. B 2. Add toluene as an azeotropic solvent. A->B C 3. Reflux at ~110°C until water evolution ceases (2-4 h). B->C D 4. Remove toluene under reduced pressure. C->D E 5. Add high-boiling solvent (e.g., mineral oil) to the crude enamine. D->E Transfer crude intermediate F 6. Heat mixture to 250°C under an inert atmosphere (N₂). E->F G 7. Maintain at 250°C for 30-60 min. Monitor by TLC. F->G H 8. Cool, dilute with hexane to precipitate product. Filter and wash. G->H

Caption: Optimized two-step protocol for quinolin-4-ol synthesis.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Toluene

  • Mineral Oil (or Diphenyl Ether)

  • Hexane

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • High-temperature thermometer and heating mantle

Procedure:

Part 1: Synthesis of Ethyl β-anilinocrotonate (Kinetic Control)

  • To a 250 mL round-bottom flask, add aniline (0.1 mol, 1.0 eq) and ethyl acetoacetate (0.11 mol, 1.1 eq).

  • Add 100 mL of toluene to the flask.

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (oil bath temperature ~120-130 °C). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours). This indicates the complete formation of the enamine intermediate.

  • Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude ethyl β-anilinocrotonate, which is often a viscous oil.

Part 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • To the flask containing the crude enamine, add a high-boiling solvent such as mineral oil (approx. 50 mL). The solvent should be sufficient to allow for effective stirring at high temperatures.

  • Equip the flask with a mechanical stirrer, a high-temperature thermometer, and a nitrogen inlet.

  • Begin heating the mixture with vigorous stirring under a slow stream of nitrogen.

  • Raise the internal temperature to 250 °C . Ethanol will distill from the reaction mixture as the cyclization proceeds.

  • Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction's completion by taking small aliquots and analyzing via TLC (e.g., 10% MeOH/DCM).

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

  • While still warm, carefully add 100 mL of hexane to the flask with stirring. This will cause the product to precipitate while the mineral oil remains in solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with additional hexane to remove any residual mineral oil.

  • The crude product can be further purified by recrystallization (e.g., from ethanol or DMF).

This rigorously controlled, two-step procedure ensures that the initial condensation is selective for the kinetic product, leading directly to a high yield of the desired quinolin-4-ol isomer upon cyclization.

References

  • Wikipedia. Conrad–Limpach synthesis. [Link]
  • SynArchive. Knorr Quinoline Synthesis. [Link]
  • Wikipedia. Knorr quinoline synthesis. [Link]
  • SynArchive. Conrad-Limpach Synthesis. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Haddad, N., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2008(16), 135-144. [Link]
  • Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
  • Wang, Z. Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc., 2010. [Link]
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2023, 28(7), 3163. [Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Issues with 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. As a poorly soluble molecule, this compound often requires specific formulation strategies to achieve the desired concentrations for in vitro and in vivo studies. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues, grounded in the physicochemical properties of quinolinol derivatives and established solubilization techniques.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound belongs to the quinolinol class of heterocyclic aromatic compounds. Its structure, featuring a quinoline core with an iodo-substituent and a hydroxyl group, results in a molecule that is largely nonpolar and possesses a rigid, planar structure. These characteristics contribute to strong intermolecular interactions in the solid state, leading to high crystal lattice energy and, consequently, low aqueous solubility.

Quinolin-4-ols can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). The predominant tautomer can influence the compound's physical properties, including its solubility and pKa. For 4-hydroxyquinoline, the keto form is generally favored.

A critical aspect of this compound's behavior in solution is its ionizable nature. The quinoline nitrogen is basic and can be protonated, while the 4-hydroxyl group is acidic and can be deprotonated. The pKa values of the parent 4-hydroxyquinoline are approximately 2.23 and 11.28[1]. The electron-withdrawing effect of the iodine substituent will influence these pKa values. Electron-withdrawing groups tend to decrease the pKa of phenols (making them more acidic) and decrease the pKa of protonated anilines (making the parent aniline less basic)[4][5]. Thus, we can anticipate the pKa of the hydroxyl group of this compound to be slightly lower than 11.28, and the pKa of the protonated quinoline nitrogen to be slightly lower than 2.23. This pH-dependent ionization provides a key strategy for manipulating its solubility.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of this compound.

I. Basic Solubility and Stock Solution Preparation

Question 1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I do first?

Answer: Direct dissolution of this compound in neutral aqueous buffers is expected to be very low. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.

Recommended Organic Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating stock solutions of poorly soluble compounds for biological assays. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[6].

  • Ethanol: While generally less effective than DMSO for highly insoluble compounds, ethanol can be a suitable alternative, particularly if DMSO interferes with your downstream application.

  • Methanol: Similar to ethanol, methanol can be used to prepare stock solutions[7].

Workflow for Preparing a Stock Solution:

Caption: Workflow for preparing a stock solution of this compound.

Question 2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in the mixed solvent system. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The simplest solution is to use a more dilute final concentration of this compound in your assay.

  • Optimize the Dilution Process:

    • Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

    • Avoid adding the aqueous buffer to the DMSO stock, as this can create localized areas of high supersaturation.

  • Control the Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1% and preferably below 0.5%. While DMSO is miscible with water, high concentrations can alter the solvent properties and may be toxic to cells in culture.

  • Gentle Warming: In some cases, gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the DMSO stock can help to keep the compound in solution. However, be mindful of the temperature stability of your compound and other assay components.

II. pH Adjustment for Enhanced Solubility

Question 3: How can I use pH to increase the solubility of this compound?

Answer: As an amphoteric molecule, the solubility of this compound is highly dependent on pH. You can significantly increase its aqueous solubility by adjusting the pH of the solution to ionize the molecule.

  • Acidic Conditions (pH < ~2): At a pH below the pKa of the quinoline nitrogen (estimated to be slightly less than 2.23), the nitrogen atom will be protonated, forming a more soluble cationic salt.

  • Alkaline Conditions (pH > ~11): At a pH above the pKa of the hydroxyl group (estimated to be slightly less than 11.28), the hydroxyl group will be deprotonated, forming a more soluble anionic phenolate.

Decision Tree for pH Adjustment:

G A Start: Need to dissolve this compound in an aqueous medium B Is your experimental system compatible with acidic pH? A->B D Yes B->D E No B->E C Is your experimental system compatible with alkaline pH? F Yes C->F G No C->G H Adjust pH to < 2 with HCl to form the soluble cationic salt. D->H E->C I Adjust pH to > 11 with NaOH to form the soluble anionic salt. F->I J Consider other solubilization methods (co-solvents, surfactants, cyclodextrins). G->J

Caption: Decision tree for using pH adjustment to solubilize this compound.

Experimental Protocol: Creating a pH-Solubility Profile

To systematically determine the optimal pH for solubilization, you can generate a pH-solubility profile.

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium[6][8].

  • Separate the solid from the solution by centrifugation at high speed, followed by careful filtration of the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantify the concentration of the dissolved this compound in each filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Plot the measured solubility (in mg/mL or M) against the pH of the buffer. This plot will reveal the pH ranges where solubility is maximized.

III. Advanced Solubilization Techniques

If preparing a stock solution in an organic solvent and pH adjustment are not suitable or sufficient for your experimental needs, more advanced formulation strategies can be employed.

Question 4: What are co-solvents, and how can I use them?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes by reducing the polarity of the solvent system.

Common Co-solvents for Research Applications:

Co-solventTypical Concentration RangeNotes
Polyethylene Glycol 400 (PEG 400)10-50%Generally well-tolerated in vivo.
Propylene Glycol (PG)10-60%Can be used in combination with other co-solvents.
GlycerolUp to 50%Increases viscosity.

Protocol for Using a Co-solvent System:

  • Dissolve the this compound in the pure co-solvent (e.g., PEG 400) first.

  • Slowly add the aqueous buffer to the co-solvent solution while stirring, until the desired final volume and co-solvent concentration are reached.

  • Visually inspect for any precipitation. If the solution becomes cloudy, a lower final concentration of the compound or a higher percentage of the co-solvent may be necessary.

Question 5: Can surfactants help to dissolve this compound?

Answer: Yes, surfactants can significantly increase the aqueous solubility of hydrophobic compounds. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble molecules like this compound, effectively dispersing them in the aqueous medium.

Commonly Used Surfactants:

SurfactantTypeTypical Concentration
Tween® 80 (Polysorbate 80)Non-ionic0.1 - 5%
Kolliphor® EL (Cremophor® EL)Non-ionic0.1 - 5%
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 2%

General Protocol for Surfactant-based Solubilization:

  • Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Add the this compound (either as a solid or from a small volume of a concentrated organic stock) to the surfactant solution.

  • Stir or sonicate the mixture until the compound is dissolved. Gentle heating may aid dissolution but should be used with caution.

Question 6: What is cyclodextrin complexation, and is it suitable for this compound?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.

Workflow for Cyclodextrin Complexation:

Caption: General workflow for preparing a this compound-cyclodextrin inclusion complex.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Organic Stock Solution Dissolve in a high-capacity organic solvent and dilute into aqueous media.Simple, widely applicable for in vitro studies.Potential for precipitation upon dilution; organic solvent may interfere with the assay.
pH Adjustment Ionize the molecule to increase its polarity and aqueous solubility.Highly effective for ionizable compounds; cost-effective.The required pH may not be compatible with the experimental system or cause compound degradation.
Co-solvents Reduce the polarity of the aqueous solvent system.Can achieve high drug concentrations.May have in vivo toxicity; risk of precipitation upon dilution in the bloodstream.
Surfactants Encapsulate the compound in micelles.Effective at low concentrations; can be used in vivo.May interfere with biological assays; potential for cell lysis at high concentrations.
Cyclodextrins Form a water-soluble inclusion complex.Low toxicity; can improve bioavailability.May not be suitable for all molecular geometries; can be more expensive.

Final Recommendations

For researchers encountering solubility issues with this compound, a systematic approach is recommended. Begin with the simplest method of preparing a concentrated stock solution in DMSO. If precipitation occurs upon dilution into your aqueous medium, explore pH adjustment if your experimental system allows. For more challenging cases or for in vivo applications, the use of co-solvents, surfactants, or cyclodextrin complexation should be investigated. It is always advisable to perform small-scale pilot experiments to determine the most effective and compatible solubilization strategy for your specific application.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • YouTube. Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. [Link]
  • Chemistry LibreTexts. 8.15: The Effect of Substituents on pKa. [Link]
  • ResearchGate. Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions. [Link]
  • Google Patents.
  • RSC Publishing. Exploring weak noncovalent interactions in a few halo-substituted quinolones. [Link]
  • PMC. Exploring weak noncovalent interactions in a few halo-substituted quinolones. [Link]
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  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
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  • CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]
  • PMC. The Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. [Link]
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  • Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes. [Link]
  • PubChem. Clioquinol. [Link]
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  • PMC.
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Identifying and minimizing side reactions in 6-Iodoquinolin-4-ol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Iodoquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide practical, in-depth solutions to common challenges encountered during this multi-step synthesis, moving beyond simple protocols to explain the underlying chemical principles. We will focus on the most reliable and regioselective synthetic pathway: the Gould-Jacobs reaction, starting from 4-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing this compound with high regioselectivity?

The most robust and widely employed method is the Gould-Jacobs reaction, which constructs the quinolin-4-one core.[1][2][3] To ensure the iodine is located specifically at the 6-position, the synthesis should commence with 4-iodoaniline. This strategy embeds the desired regiochemistry from the start, circumventing complex and often low-yield direct iodination of a pre-formed quinolin-4-ol ring. The general pathway involves three key stages:

  • Condensation: Reaction of 4-iodoaniline with an activated malonic ester, such as diethyl ethoxymethylenemalonate (DEEMM), to form an anilinomethylenemalonate intermediate.[2][4]

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate.[4][5]

  • Hydrolysis & Decarboxylation: Saponification of the ester to a carboxylic acid, followed by thermal decarboxylation to yield the final this compound product.[2][6]

Q2: Why does this compound exist as a tautomer?

This compound is subject to keto-enol tautomerism. The 4-hydroxyquinoline (enol form) exists in equilibrium with its 6-iodo-1,4-dihydroquinolin-4-one (keto form).[1][2] In solid-state and in most solvents, the keto tautomer is predominant due to the greater stability of the amide-like functionality within the heterocyclic ring. For this reason, the compound is often named 6-iodoquinolin-4(1H)-one.[7] Understanding this equilibrium is crucial for interpreting spectroscopic data (e.g., NMR, IR) correctly.

Q3: Can I use other iodination methods on quinolin-4-ol to get the 6-iodo isomer?

While technically possible, direct iodination of quinolin-4-ol is not recommended for selectively producing the 6-iodo isomer. The hydroxyl group at the 4-position is a powerful activating group and directs electrophilic substitution primarily to the ortho (C3, C5) and para (C7) positions of the heterocyclic ring system.[8][9] This makes it extremely difficult to achieve selective iodination at the C6 position on the carbocyclic ring, which would result in a mixture of isomers and a low yield of the desired product.

Troubleshooting Guide: The Gould-Jacobs Pathway

This section addresses specific problems you may encounter at each stage of the synthesis.

Part 1: Condensation of 4-Iodoaniline and DEEMM

Issue: Low yield of the anilinomethylenemalonate intermediate (Stage 1).

  • Symptom: Significant amount of unreacted 4-iodoaniline remains after the reaction, as observed by TLC or LC-MS analysis.

  • Possible Cause 1: Insufficient Reaction Temperature. The initial reaction is a nucleophilic substitution of the ethoxy group on DEEMM by the aniline nitrogen.[2] While this reaction can often be performed at or slightly above room temperature, gentle heating (e.g., 80-100 °C) can be necessary to drive the reaction to completion, especially if the 4-iodoaniline is not fully soluble.

  • Solution 1: Optimize Thermal Conditions.

    • Ensure both reactants are fully dissolved. If using a solvent, toluene or ethanol are common choices.

    • Increase the reaction temperature incrementally to 80 °C, then 100 °C, monitoring the consumption of the starting material by TLC.

    • Rationale: Increasing thermal energy enhances reaction kinetics, overcoming the activation energy barrier for the nucleophilic attack and subsequent ethanol elimination.

  • Possible Cause 2: Incorrect Stoichiometry. Using a 1:1 molar ratio of reactants can lead to incomplete conversion if there are competing side reactions or minor degradation of the DEEMM.

  • Solution 2: Use a Slight Excess of DEEMM. Employing a small excess of diethyl ethoxymethylenemalonate (e.g., 1.1 to 1.2 equivalents) can ensure the complete consumption of the more valuable 4-iodoaniline. The excess DEEMM is typically easy to remove during workup or purification of the intermediate.

Part 2: Thermal Cyclization

Issue: Failure or low conversion during the intramolecular cyclization step (Stage 2).

  • Symptom: The isolated product is primarily the uncyclized anilinomethylenemalonate intermediate, even after prolonged heating.

  • Possible Cause: Insufficient Cyclization Temperature. The core of the Gould-Jacobs reaction is a high-temperature 6-electron electrocyclization.[4] This step has a very high activation energy and typically requires temperatures in the range of 250-260 °C.[5] Heating at lower temperatures (e.g., refluxing in toluene at 110 °C) will be completely ineffective.

  • Solution: Employ High-Temperature Conditions.

    • Method A: High-Boiling Inert Solvent. The traditional and most common method is to use a high-boiling solvent that can reach the required temperature. Diphenyl ether or Dowtherm A are the solvents of choice.[4] The intermediate is added to the pre-heated solvent and maintained at reflux (~255 °C) for a specific duration.

    • Method B: Microwave Synthesis. Modern approaches utilize microwave irradiation, which can rapidly and efficiently achieve the high temperatures needed for cyclization, often leading to shorter reaction times and improved yields.[10]

Heating Method Typical Temperature Advantages Disadvantages
Conventional (Diphenyl Ether) 250 - 260 °CScalable, well-documented.Requires very high temperatures, potential for charring, difficult solvent removal.
Microwave Irradiation 250 - 300 °CRapid heating, shorter reaction times, improved yields.[10]Requires specialized equipment, may not be suitable for large-scale synthesis.
  • Experimental Protocol: Thermal Cyclization in Diphenyl Ether

    • Preheat a sufficient volume of diphenyl ether in a three-neck flask equipped with a reflux condenser and a mechanical stirrer to 250 °C.

    • Slowly add the anilinomethylenemalonate intermediate in portions to the hot solvent.

    • Maintain the reaction mixture at a steady reflux (250-255 °C) for 15-30 minutes. Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS.

    • Once complete, cool the reaction mixture to room temperature.

    • Add a non-polar solvent like cyclohexane or hexane to precipitate the cyclized product.

    • Filter the solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

Gould_Jacobs_Workflow cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Thermal Cyclization cluster_stage3 Stage 3: Hydrolysis & Decarboxylation A 4-Iodoaniline C Anilinomethylenemalonate Intermediate A->C Heat (80-100°C) B DEEMM B->C Heat (80-100°C) D Ethyl 6-iodo-4-hydroxy- quinoline-3-carboxylate C->D High Temp (>250°C) Diphenyl Ether or MW E 6-Iodo-4-hydroxy- quinoline-3-carboxylic acid D->E 1. NaOH (aq) 2. Acidify F This compound (Final Product) E->F Heat Troubleshooting_Flowchart start Start Synthesis q1 Low Yield or Incomplete Reaction? start->q1 check_step1 Check Stage 1: Condensation q1->check_step1 Yes end Successful Synthesis q1->end No action1 Increase Temp (80-100°C) Use 1.1 eq. DEEMM check_step1->action1 check_step2 Check Stage 2: Cyclization check_step1->check_step2 action1->q1 action2 Ensure Temp > 250°C (Use Diphenyl Ether or MW) Optimize reaction time check_step2->action2 check_step3 Check Stage 3: Hydrolysis/Decarboxylation check_step2->check_step3 action2->q1 action3 Use excess NaOH for hydrolysis. Heat sufficiently for decarboxylation. check_step3->action3 action3->q1

Caption: Troubleshooting flowchart for identifying and solving synthesis issues.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
  • PubMed. (n.d.). Electrophile-driven regioselective synthesis of functionalized quinolines.
  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry.
  • Sun, K., et al. (2016). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters.
  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.
  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939). Gould-Jacobs Reaction.
  • NIH. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • Google Patents. (n.d.). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • NIH. (1994). Cyclization reactions leading to beta-hydroxyketo esters.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubChem. (n.d.). This compound.
  • NIH. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives.
  • ACS Figshare. (n.d.). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters.
  • NIH. (2009). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters.
  • YouTube. (2020). Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation.
  • ACS Publications. (n.d.). Decarboxylation of Malonic Acid in Quinoline and Related Media.
  • Chemical Communications (RSC Publishing). (n.d.). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
  • PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • PMC. (n.d.). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase.
  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ResearchGate. (2023). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid.
  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • PubMed. (n.d.). Isolation, identification, and synthesis of 4-amino-6,7-dimethoxy-3-quinolinol, the major metabolite of amiquinsin hydrochloride in rats and humans.
  • MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • ResearchGate. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

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Technical Support Center: Effective Recrystallization of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective recrystallization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding this compound

This compound is a heterocyclic compound belonging to the quinolinol family. Its structure, featuring a quinoline core with an iodine atom at the 6-position and a hydroxyl group at the 4-position, imparts a degree of polarity to the molecule. This polarity, along with the potential for hydrogen bonding, will significantly influence its solubility and, consequently, the choice of recrystallization solvent.

Chemical Structure:

Key Properties:

PropertyValueSource
Molecular FormulaC₉H₆INO[1]
Molecular Weight271.05 g/mol [1]
AppearanceExpected to be a solidGeneral knowledge of similar compounds
PolarityModerately polarInferred from structure

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on the structure of this compound, which contains a polar hydroxyl group and a larger, less polar aromatic system, polar organic solvents are a good starting point. Solvents like ethanol, methanol, and acetone are often effective for quinolinol derivatives.[2] A systematic solvent screening is the most reliable method to determine the ideal solvent for your specific batch of material.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point. To resolve this, try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool much more slowly to encourage crystal nucleation. Using a mixed solvent system where the compound is less soluble can also prevent this issue.

Q3: I have very low recovery after recrystallization. What are the likely causes?

A3: Low recovery is often due to using too much solvent, causing a significant portion of your product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Another possibility is that the compound is too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or a mixed solvent system is recommended. You can also try cooling the solution in an ice bath to maximize crystal precipitation.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, the impurities may be highly soluble in your chosen solvent. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Problem 1: Poor Crystal Formation or No Crystals Form
Possible Cause Solution
Supersaturated Solution Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Too Much Solvent Reduce the volume of the solvent by gentle heating and evaporation. Allow the solution to cool again.
Inappropriate Solvent The compound may be too soluble in the chosen solvent. A different solvent or a mixed-solvent system may be necessary. Refer to the Solvent Screening Protocol below.
Problem 2: Oiling Out
Possible Cause Solution
Solution Too Concentrated Add a small amount of additional hot solvent to redissolve the oil and then cool the solution slowly.
Cooling Too Rapidly Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.
Presence of Impurities Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
Problem 3: Low Yield
Possible Cause Solution
Excessive Solvent Use Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature Crystallization Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel during hot filtration.
Significant Solubility in Cold Solvent Cool the solution in an ice bath for a longer period to maximize crystal formation. Consider a different solvent in which the compound has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The key to successful recrystallization is selecting the right solvent. This protocol outlines a systematic approach to identify an appropriate solvent for this compound.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Hot plate or water bath

  • Glass stirring rods

Procedure:

  • Place a small, consistent amount of crude this compound (e.g., 20-30 mg) into several separate test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes while stirring.

  • Observe the solubility at elevated temperatures. An ideal solvent will completely dissolve the compound near its boiling point.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Observe the formation of crystals. The best solvent will yield a good quantity of well-formed crystals upon cooling.

Solvent Selection Summary Table:

SolventSolubility at Room Temp.Solubility at High Temp.Crystal Formation on CoolingSuitability
WaterPoorPoorNonePoor (as a single solvent)
EthanolLowHighGoodGood Candidate
MethanolModerateHighModeratePossible Candidate
AcetoneModerateHighModeratePossible Candidate
Ethyl AcetateLowModerateGoodGood Candidate
ToluenePoorLowPoorPoor
HexaneInsolubleInsolubleNonePoor (potential anti-solvent)

This table presents expected results based on the polarity of this compound. Actual results should be determined experimentally.

Protocol 2: Recrystallization of this compound using a Single Solvent (Ethanol)

This protocol provides a step-by-step guide for recrystallizing this compound using ethanol, a likely suitable solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • In a separate beaker, heat ethanol to its boiling point.

  • Add the hot ethanol to the flask containing the crude solid in small portions while stirring and heating. Continue adding solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven or air dry.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude This compound solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen choose_solvent Select Optimal Solvent(s) solvent_screen->choose_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration (if impurities are present) dissolve->hot_filtration cool Slowly Cool Filtrate hot_filtration->cool induce_xtal Induce Crystallization (if necessary) cool->induce_xtal ice_bath Cool in Ice Bath induce_xtal->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A logical workflow for the purification of crude this compound via recrystallization.

Troubleshooting Decision Tree

This diagram provides a visual guide for troubleshooting common recrystallization problems.

Troubleshooting_Tree cluster_no_xtals No Crystals Form cluster_oiling Oiling Out cluster_low_yield Low Yield start Recrystallization Issue no_xtals No Crystals Form start->no_xtals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_xtals->too_much_solvent Check evaporate Evaporate some solvent too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed Yes too_concentrated Too concentrated? oiling_out->too_concentrated Check add_solvent Add more hot solvent too_concentrated->add_solvent Yes cool_slowly Cool more slowly too_concentrated->cool_slowly No excess_solvent Used excess solvent? low_yield->excess_solvent Check use_min_solvent Use minimum solvent next time excess_solvent->use_min_solvent Yes too_soluble Too soluble in cold solvent? excess_solvent->too_soluble No colder_bath Use colder/longer ice bath too_soluble->colder_bath Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Purification of Quinoline-3,4-diones. Reddit. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Recrystallization.
  • Process for the preparation of iodoaromatic compounds.
  • This compound. PubChem. [Link]
  • Solvents for Recrystalliz
  • Clioquinol. Solubility of Things. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]
  • Iodination of phenols, phenol ethers, anilines, and aniline-rel
  • Optimization of 8-Hydroxyquinolines as Inhibitors of C
  • Clioquinol. PubChem. [Link]
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
  • 8-Hydroxyquinoline. PubChem. [Link]

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Addressing the stability of 6-Iodoquinolin-4-ol in different solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and experimental use of this compound. Our goal is to provide you with the scientific context and practical methodologies to ensure the stability and integrity of this compound in your experiments.

I. Foundational Knowledge: Understanding this compound

Before delving into troubleshooting, it is essential to understand the fundamental properties of this compound.

FAQ 1: What is the correct chemical structure and name for this compound?

This compound exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (6-iodoquinolin-4(1H)-one). The keto form is generally more stable, particularly in the solid state.[1][2][3] The IUPAC name for the more stable tautomer is 6-iodo-1H-quinolin-4-one .[2]

  • Molecular Formula: C₉H₆INO[2]

  • Molecular Weight: 271.05 g/mol [2]

  • CAS Number: 342617-07-6[2]

II. Solubility and Solution Preparation

Proper dissolution is the first step in any experiment. The solubility of this compound can be influenced by the choice of solvent and the intended downstream application.

FAQ 2: In which common laboratory solvents is this compound soluble?

While specific quantitative solubility data for this compound is not extensively published, general solubility trends for quinolinone derivatives suggest solubility in polar aprotic solvents and limited solubility in aqueous solutions.

SolventExpected SolubilityNotes for Researchers
Dimethyl Sulfoxide (DMSO) HighA common solvent for creating stock solutions. Be aware of its potential to inhibit certain biological assays at higher concentrations.[4][5]
Dimethylformamide (DMF) HighAnother suitable solvent for stock solutions. Ensure it is of high purity as impurities can be reactive.
Ethanol Moderate to LowMay require heating or sonication to achieve desired concentrations.[6]
Methanol Moderate to LowSimilar to ethanol, it can be used for sample preparation, but solubility might be limited.
Aqueous Buffers (e.g., PBS) LowThe quinolinone core is generally poorly soluble in water. Solubility will be pH-dependent.

Recommendation: Always perform a small-scale solubility test before preparing a large stock solution.

Troubleshooting Guide: Solution Preparation Issues

Problem: My this compound is not dissolving in my chosen solvent.

Potential Causes & Solutions:

  • Solvent Polarity: The solvent may not be appropriate for the compound.

    • Solution: Switch to a more polar aprotic solvent like DMSO or DMF for your stock solution.[4]

  • Concentration: You may be exceeding the solubility limit of the compound in that specific solvent.

    • Solution: Try preparing a more dilute solution.

  • Kinetic vs. Thermodynamic Solubility: The dissolution rate may be slow.

    • Solution: Gentle heating (e.g., 37-50°C) or sonication can help to dissolve the compound. Always check for any signs of degradation after heating.

Problem: My compound precipitates out of solution after dilution into an aqueous buffer.

Potential Cause & Solution:

  • Poor Aqueous Solubility: This is expected for many quinolinone derivatives.

    • Solution 1: Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final working solution, if your experimental system allows. Be mindful of the final solvent concentration's effect on your assay.[5]

    • Solution 2: Evaluate the effect of pH on solubility. Quinolones have ionizable groups, and adjusting the pH of your buffer may improve solubility.

III. Stability of this compound in Solution

The stability of your compound is critical for reproducible and reliable experimental results. Several factors can influence the degradation of this compound.

FAQ 3: What are the main factors that can cause the degradation of this compound in solution?

Based on the known stability of the quinolone scaffold, the following factors are key considerations:

  • Light (Photodegradation): Quinolone derivatives are known to be susceptible to photodegradation, especially when exposed to UV light.[7][8][9] The iodine substituent may also influence photosensitivity.

  • pH (Hydrolysis): Extreme pH conditions (both acidic and basic) can lead to hydrolysis of the quinolone ring.[7][10]

  • Oxidation: The presence of oxidizing agents can lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways.[11][12]

Troubleshooting Guide: Compound Instability

Problem: I am observing a loss of activity or the appearance of new peaks in my HPLC analysis of a this compound solution over time.

Workflow for Investigating Instability:

Caption: A workflow for troubleshooting the instability of this compound.

Detailed Steps:

  • Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions if possible.

  • Control pH: If using buffered solutions, ensure the pH is stable and within a neutral range (pH 6-8) unless your experiment requires otherwise.

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles.

  • Excipient Compatibility: If your formulation contains other components, consider potential chemical incompatibilities.[13][14][15]

  • Perform a Forced Degradation Study: To systematically identify the cause of degradation, a forced degradation study is recommended.[7][16][17][18]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector or LC-MS

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. Keep a control sample wrapped in foil.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any new peaks.

Workflow for Forced Degradation Study:

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Purity Assessment by HPLC

A robust HPLC method is essential for monitoring the stability of this compound.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

This method should be validated for specificity, linearity, accuracy, and precision.[19][20]

V. References

  • Cristiano, M. L. S., et al. (2017). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Pure and Applied Chemistry, 89(8), 1165-1176.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

  • Bairros, A. V. de, et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1).

  • Lu, J., et al. (2021). Fluoroquinolone antibiotics sensitized photodegradation of isoproturon. Water Research, 198, 117136.

  • Wang, F., et al. (2018). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. Applied Catalysis B: Environmental, 228, 186-195.

  • ResearchGate. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

  • National Center for Biotechnology Information. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation: Kinetics, mechanism, and antibacterial activity elimination. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolones: Action and Resistance Updated. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • ResearchGate. (n.d.). Neighboring group effect in iodine(III) substitution reactions and... Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • SAGE Journals. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the stability of iodine compounds in iodized salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Iodine Content in Iodized Salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved from [Link]

Sources

Navigating the Conrad-Limpach Reaction: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to navigate the complexities of this powerful reaction, ensuring high yields of your desired product while minimizing the formation of unwanted byproducts. As Senior Application Scientists, we have consolidated both fundamental principles and field-tested insights to help you achieve success in your synthetic endeavors.

Understanding the Challenge: The Dichotomy of the Conrad-Limpach Reaction

The Conrad-Limpach reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, valuable scaffolds in medicinal chemistry and materials science. The reaction proceeds in two key stages: an initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2] While robust, the reaction is notorious for a critical regioselectivity issue, primarily the formation of an isomeric byproduct, the 2-hydroxyquinoline, through the Knorr quinoline synthesis pathway.[1][3][4]

The crux of the problem lies in the dual reactivity of the β-ketoester, which possesses both a ketone and an ester functional group. The aniline nucleophile can attack either site, leading to two different intermediates and, ultimately, two different products. The control of this initial condensation step is paramount to preventing byproduct formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Conrad-Limpach reaction in a practical question-and-answer format.

Q1: My main byproduct is the 2-hydroxyquinoline isomer. How can I prevent its formation?

A1: This is the most common issue in the Conrad-Limpach synthesis and is directly related to the initial condensation temperature.

  • Causality: The reaction of the aniline with the β-ketoester is a classic case of kinetic versus thermodynamic control.[4][5]

    • Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (e.g., room temperature), the aniline preferentially attacks the more electrophilic ketone carbonyl group. This is a faster, but reversible, reaction that leads to the desired β-aminoacrylate intermediate and subsequently the 4-hydroxyquinoline product.[1][5]

    • Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (typically above 140°C), the reaction becomes reversible, and the system can reach thermodynamic equilibrium.[1][5] Under these conditions, the aniline attacks the less reactive ester carbonyl, forming a more stable amide intermediate (a β-keto anilide). This intermediate then cyclizes to the thermodynamically favored 2-hydroxyquinoline (Knorr product).[1][5]

  • Solution:

    • Strict Temperature Control: Perform the initial condensation of the aniline and β-ketoester at or below room temperature. In some cases, cooling the reaction mixture may be beneficial.

    • Stepwise Protocol: It is best practice to first form the β-aminoacrylate intermediate at a low temperature and, if possible, isolate it before proceeding to the high-temperature cyclization step. If isolation is not practical, ensure the initial low-temperature condensation is complete before slowly raising the temperature for the cyclization.

Q2: I am observing significant tar formation, especially during the cyclization step. What is causing this and how can I minimize it?

A2: Tar formation is typically a result of polymerization and decomposition of starting materials and intermediates at the very high temperatures required for cyclization (often around 250°C).[1][2]

  • Causality: Heating the reaction mixture neat (without a solvent) often leads to localized overheating, poor heat transfer, and subsequent decomposition.

  • Solution:

    • Use a High-Boiling, Inert Solvent: The use of a high-boiling point, thermally stable, and inert solvent is crucial for the cyclization step. This solvent acts as a heat transfer medium, ensuring uniform heating and preventing localized charring.[1][6]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

SolventBoiling Point (°C)Notes
Mineral Oil> 275Inexpensive, but can be difficult to remove during workup.
Diphenyl ether259Effective, but has an unpleasant odor and is a solid at room temperature.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; liquid at room temperature and very effective.
1,2,4-Trichlorobenzene213A useful alternative.
2,6-di-tert-butylphenol253Can give a cleaner product and has no unpleasant odor.[6]

Data compiled from multiple sources.[6]

Q3: My reaction is sluggish, and the yield is low even when I control the temperature and use a high-boiling solvent. What else can I try?

A3: Low yields can stem from incomplete reaction, suboptimal catalysis, or issues with starting material purity.

  • Causality:

    • Incomplete Condensation: The initial formation of the β-aminoacrylate may be slow or incomplete.

    • Inefficient Cyclization: The high-energy barrier for the electrocyclic ring closure may not be efficiently overcome.

    • Tautomerization Issues: The reaction mechanism involves several keto-enol tautomerizations which can be slow without a catalyst.[1]

  • Solution:

    • Acid Catalysis: A catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl) can be added to the initial condensation step.[1][6] The acid protonates the ketone carbonyl, making it more electrophilic and accelerating the initial attack by the aniline. It also catalyzes the necessary tautomerizations throughout the reaction pathway.

    • Purity of Reagents: Ensure that the aniline and β-ketoester are pure and free of contaminants that could interfere with the reaction.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the completion of both the initial condensation and the final cyclization to determine the optimal reaction time.

Q4: How do substituents on the aniline and β-ketoester affect the reaction and potential for byproduct formation?

A4: The electronic nature of the substituents can influence the nucleophilicity of the aniline and the electrophilicity of the β-ketoester, though the primary factor for regioselectivity remains the temperature of the initial condensation.

  • Aniline Substituents:

    • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline increase its nucleophilicity, which can accelerate the initial condensation step.

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the aniline's nucleophilicity, potentially requiring slightly more forcing conditions for the initial condensation (e.g., mild heating or longer reaction times, while still avoiding temperatures that favor the Knorr product).

  • β-Ketoester Substituents: The nature of the ester and the other keto substituent can influence reactivity, but the fundamental principle of kinetic vs. thermodynamic control generally holds.

Visualizing the Reaction Pathways

To better understand the critical branching point in the Conrad-Limpach reaction, the following diagrams illustrate the pathways to the desired 4-hydroxyquinoline and the undesired 2-hydroxyquinoline byproduct.

Conrad_Limpach_Byproduct_Formation Reactants Aniline + β-Ketoester Kinetic_Intermediate β-Aminoacrylate (Kinetic Intermediate) Reactants->Kinetic_Intermediate Low Temp (e.g., Room Temp) Kinetic Control Thermo_Intermediate β-Keto Anilide (Thermodynamic Intermediate) Reactants->Thermo_Intermediate High Temp (e.g., >140°C) Thermodynamic Control Product_4OHQ 4-Hydroxyquinoline (Desired Product) Kinetic_Intermediate->Product_4OHQ High Temp Cyclization (~250°C) Product_2OHQ 2-Hydroxyquinoline (Knorr Byproduct) Thermo_Intermediate->Product_2OHQ Cyclization

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach reaction.

Optimized Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

This protocol is a generalized best-practice procedure designed to minimize byproduct formation.

Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)

  • In a round-bottom flask, combine aniline (1.0 equiv.) and ethyl acetoacetate (1.0 equiv.).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Stir the mixture at room temperature for 2-4 hours. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC to confirm the consumption of the aniline.

  • (Optional but recommended) Remove the water formed during the condensation under reduced pressure. This drives the equilibrium towards the intermediate.

Step 2: High-Temperature Cyclization

  • To a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add a high-boiling solvent such as Dowtherm A or mineral oil.

  • Heat the solvent to 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent dropwise.

  • Maintain the temperature at 250°C for 30-60 minutes after the addition is complete.

  • Monitor the cyclization by TLC if feasible.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature. The desired 4-hydroxyquinoline product often precipitates as a solid.

  • Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to further precipitate the product and to help dissolve the high-boiling reaction solvent.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.

  • Dry the product under vacuum.

  • If the Knorr byproduct is present, purification can be challenging due to similar polarities. Recrystallization from a suitable solvent (e.g., ethanol, water, or acetic acid) may be effective. In some cases, column chromatography may be necessary.

Protocol_Workflow Start Start: Aniline + β-Ketoester Condensation Step 1: Condensation (Room Temperature, Acid Catalyst) Start->Condensation Intermediate β-Aminoacrylate Intermediate Condensation->Intermediate Cyclization Step 2: Cyclization (High-Boiling Solvent, ~250°C) Intermediate->Cyclization Isolation Step 3: Isolation (Cooling, Filtration, Washing) Cyclization->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Final Product: 4-Hydroxyquinoline Purification->Product

Caption: Optimized workflow for the Conrad-Limpach synthesis.

References

  • Wikipedia. Conrad–Limpach synthesis. [Link]
  • Surana, R. Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
  • Brouet, J.-C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Fernández, G. Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]
  • Heindel, N. D., Bechara, I. S., Kennewell, P. D., Molnar, J., Ohnmacht, C. J., Lemke, S. M., & Lemke, T. F. (1968). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. Journal of Medicinal Chemistry, 11(6), 1218–1221. [Link]
  • SynArchive. Conrad-Limpach Synthesis. [Link]

Sources

Technical Support Center: Optimization of Temperature for the Cyclization of Quinolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinolin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions concerning the critical parameter of temperature in the cyclization step. Drawing from established methodologies and field-proven insights, this document aims to empower you to navigate the nuances of quinolin-4-one synthesis and achieve optimal experimental outcomes.

Troubleshooting Guide

This section addresses common issues that may arise during the cyclization of quinolin-4-ones, offering potential causes and scientifically-grounded solutions.

Issue 1: Low or No Yield of the Desired Quinolin-4-one

Question: My cyclization reaction is resulting in a very low yield or failing completely. What are the likely causes related to temperature and how can I rectify this?

Answer:

Low yields in quinolin-4-one synthesis are a frequent challenge and often directly linked to suboptimal thermal conditions. Here are the primary areas to investigate:

  • Insufficient Temperature for Cyclization: Many classical quinolin-4-one syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, are thermal cyclizations that demand high temperatures, often exceeding 250°C, to overcome the activation energy barrier for ring closure.[1][2][3][4] If the reaction temperature is too low, the cyclization will not proceed efficiently, leading to the recovery of starting materials or intermediates.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Ensure your experimental setup can safely and accurately maintain the target temperature. The use of a high-boiling, inert solvent like mineral oil, diphenyl ether, or Dowtherm A can facilitate reaching and maintaining these high temperatures, often dramatically improving yields compared to solvent-free reactions.[3][4]

  • Product Decomposition at Excessive Temperatures: While high temperatures are often necessary, excessive heat can lead to the decomposition of the desired product or starting materials, resulting in reduced yields and the formation of tarry byproducts.[1][2]

    • Solution: A systematic optimization of the temperature is crucial. If you suspect decomposition, try lowering the temperature and extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal balance between reaction rate and product stability.[1]

  • Modern Alternatives for Milder Conditions: Consider employing modern synthetic methodologies that can circumvent the need for extremely high temperatures.

    • Microwave-Assisted Synthesis: Microwave irradiation offers rapid and efficient heating, often leading to significantly shorter reaction times and improved yields at temperatures comparable to or even lower than conventional heating methods.[5][6][7] For instance, in some Gould-Jacobs syntheses, microwave heating at around 300°C has proven effective.

    • Catalytic Approaches: The use of specific catalysts can facilitate cyclization under milder conditions. For example, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote the cyclization step of the Gould-Jacobs reaction at temperatures around 80-100°C.[7] Similarly, molecular iodine can catalyze the Friedländer synthesis at 80-100°C.[1]

Issue 2: Formation of Significant Byproducts or Tar

Question: My reaction mixture is turning into a dark, tarry mess, and I'm isolating multiple unwanted products. How is temperature contributing to this, and what are the solutions?

Answer:

Tar formation is a classic indicator of harsh reaction conditions, with temperature being a primary culprit.[8]

  • Causality: High temperatures can induce polymerization of reactants and intermediates, especially under the strongly acidic or basic conditions often employed in these syntheses.[8] This leads to the formation of complex, insoluble materials that complicate purification and reduce the yield of the desired quinolin-4-one.

  • Troubleshooting Strategies:

    • Reduce Reaction Temperature and Time: This is the most direct approach to minimizing tar formation. Even a slight reduction in temperature can significantly decrease the rate of side reactions. Similarly, minimizing the time the reaction is exposed to high temperatures is beneficial.[2]

    • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent localized overheating, which can be a major contributor to decomposition and tarring.[2]

    • Inert Atmosphere: Some reactions may be sensitive to atmospheric oxygen at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

    • Solvent Selection: As previously mentioned, high-boiling inert solvents can provide better temperature control and heat transfer compared to neat reactions, thereby reducing charring.[3][4]

Issue 3: Poor Regioselectivity in the Cyclization Step

Question: I am obtaining a mixture of quinolin-4-one and quinolin-2-one isomers. How does temperature influence this, and how can I improve the selectivity?

Answer:

Poor regioselectivity is a common issue, particularly in reactions like the Conrad-Limpach-Knorr and Camps cyclizations, where cyclization can occur at different positions.[1][9]

  • The Conrad-Limpach-Knorr Synthesis: In the reaction of an aniline with a β-ketoester, the temperature can dictate the initial point of attack.

    • Low Temperatures (e.g., room temperature): Kinetically controlled attack of the aniline nitrogen on the more reactive keto group is favored, leading to a β-aminoacrylate intermediate that cyclizes to the quinolin-4-one upon heating.[4][9]

    • High Temperatures (e.g., ~140°C or higher): Thermodynamically controlled attack on the ester group becomes more significant, forming a β-keto anilide intermediate. This intermediate then cyclizes to the isomeric 2-hydroxyquinoline (quinolin-2-one).[4][9]

  • The Camps Cyclization: The regioselectivity in the Camps cyclization of an o-acylaminoacetophenone is often controlled by the choice of base, but temperature can also play a role.[10] While base strength is the primary determinant (strong bases favor quinolin-4-one formation, weaker bases favor quinolin-2-one), the reaction temperature can influence the equilibrium between the different enolates, thereby affecting the product ratio.[10]

  • Solutions for Improving Regioselectivity:

    • Strict Temperature Control: For the Conrad-Limpach synthesis, maintaining a lower temperature during the initial condensation step is crucial for favoring the pathway to the quinolin-4-one.

    • Systematic Screening: For the Camps cyclization, a systematic screening of both base and temperature is recommended to find the optimal conditions for the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for the thermal cyclization step in classical quinolin-4-one syntheses?

A1: For classical thermal cyclizations like the Gould-Jacobs and Conrad-Limpach reactions, temperatures are typically in the range of 250-300°C.[1][2][6] These high temperatures are necessary to drive the intramolecular cyclization.[4]

Q2: How can microwave synthesis help in optimizing the reaction temperature?

A2: Microwave irradiation provides a significant advantage by enabling rapid and uniform heating of the reaction mixture.[5][11] This can lead to:

  • Shorter Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[5][7]

  • Improved Yields and Purity: The rapid heating can minimize the formation of byproducts that result from prolonged exposure to high temperatures.[12][5]

  • Access to Higher Temperatures: In sealed vessels, microwaves can heat solvents far above their atmospheric boiling points, allowing for reactions to be conducted at very high temperatures and pressures in a controlled manner.[11]

Q3: Does the choice of solvent affect the optimal reaction temperature?

A3: Absolutely. The solvent plays a crucial role. In many classical syntheses, high-boiling point solvents are used simply to achieve the necessary high temperatures for cyclization.[3][13] The yield of the Conrad-Limpach reaction, for example, generally increases with the boiling point of the solvent.[13] Using an inert, high-boiling solvent can lead to cleaner reactions and higher yields compared to solvent-free conditions.[4]

Q4: For a Gould-Jacobs reaction, is it better to use a higher temperature for a shorter time or a lower temperature for a longer time?

A4: This represents the classic trade-off in optimizing thermal reactions. The ideal conditions, or "sweet spot," must be determined experimentally.[2] A thorough time-temperature study is recommended to maximize the yield.[14] In some microwave-assisted Gould-Jacobs reactions, increasing the reaction time at a very high temperature (e.g., 300°C) led to a decrease in yield due to product degradation, suggesting that a shorter reaction time at that temperature was optimal.[2][14]

Data and Protocols

Table 1: Illustrative Temperature Conditions for Quinolin-4-one Synthesis
Synthesis MethodTypical Temperature Range (°C)Key ConsiderationsReferences
Gould-Jacobs Reaction 250 - 300 (Conventional)High temperatures are required for thermal cyclization. Microwave heating can shorten reaction times.[2][6]
Conrad-Limpach Synthesis ~250 (Cyclization)High-boiling inert solvents are crucial for high yields.[1][4][15]
Camps Cyclization Varies (e.g., Reflux)Temperature and base selection are critical for regioselectivity.[1][10]
Friedländer Synthesis 80 - 220Modern catalytic methods allow for significantly lower temperatures.[1][16]
Microwave-Assisted 100 - 300Can significantly reduce reaction times and improve yields.[12][5]
Eaton's Reagent Catalyzed 80 - 100Offers a milder alternative to high-temperature thermal cyclization.[7]

Note: Data is illustrative and based on typical outcomes described in the literature. Actual optimal conditions will vary with the specific substrates and experimental setup.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization

This protocol is a representative example of a microwave-assisted approach to quinolin-4-one synthesis.

  • Reactant Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 - 3.0 equiv).

  • Microwave Irradiation (Condensation): If a two-step procedure is followed, heat the neat mixture to 100-120°C for 5-10 minutes to form the anilidomethylenemalonate intermediate.

  • Microwave Irradiation (Cyclization): Heat the reaction mixture to the target cyclization temperature (e.g., 250-300°C) and hold for 5-20 minutes.[14] Caution: This step can generate high pressure. Ensure the reaction is performed in an appropriate microwave reactor with pressure monitoring.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the solid product with a suitable solvent (e.g., cold acetonitrile or hexanes) to remove any remaining high-boiling starting materials or byproducts.[1][14] Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Cyclization

G start Low Yield of Quinolin-4-one check_temp Is the reaction temperature sufficient for cyclization? start->check_temp increase_temp Increase temperature incrementally. Consider high-boiling solvent. check_temp->increase_temp No check_decomp Is there evidence of decomposition or tarring? check_temp->check_decomp Yes monitor Monitor reaction by TLC/LC-MS increase_temp->monitor optimize_temp_time Reduce temperature and/or reaction time. Improve stirring. check_decomp->optimize_temp_time Yes consider_milder Consider milder methods: - Microwave Synthesis - Specific Catalysts (e.g., Eaton's Reagent) check_decomp->consider_milder No optimize_temp_time->monitor consider_milder->monitor end Optimized Yield monitor->end

Caption: A logical workflow for troubleshooting low yields in quinolin-4-one cyclization.

Diagram 2: Temperature's Influence on Conrad-Limpach-Knorr Regioselectivity

G reactants Aniline + β-Ketoester low_temp Low Temperature (e.g., Room Temp) reactants->low_temp high_temp High Temperature (e.g., >140°C) reactants->high_temp kinetic_product Kinetic Control: Attack at Keto Group low_temp->kinetic_product thermo_product Thermodynamic Control: Attack at Ester Group high_temp->thermo_product intermediate_4_one β-Aminoacrylate Intermediate kinetic_product->intermediate_4_one intermediate_2_one β-Keto Anilide Intermediate thermo_product->intermediate_2_one product_4_one Quinolin-4-one intermediate_4_one->product_4_one Heat (~250°C) product_2_one Quinolin-2-one intermediate_2_one->product_2_one Heat

Caption: The effect of temperature on the regiochemical outcome of the Conrad-Limpach-Knorr synthesis.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • BenchChem. (n.d.). Optimizing temperature and reaction time for the Gould-Jacobs reaction.
  • Wudarska, S., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6433.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Kappe, C. O., et al. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Microwave Chemistry, 1(2), 127-134.
  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33837-33858.
  • BenchChem. (n.d.). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • Muscia, G. C., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20476-20486.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Al-dujaili, A. H. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Journal of Chemical and Pharmaceutical Research, 8(8), 754-779.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Chemistry - The Central Science. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
  • Wudarska, S., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • Wang, L., et al. (2005). Synthesis of Quinoline and derivatives. ARKIVOC, 2005(11), 127-140.
  • Lange, J. H. M., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 8(4), 273-276.

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Technical Support Center: Catalyst Selection for 6-Iodoquinolin-4-ol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for selecting the appropriate catalyst for 6-Iodoquinolin-4-ol cross-coupling reactions.

Welcome to the technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions with this compound. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The quinoline moiety is a privileged scaffold in medicinal chemistry, and successful functionalization is key to discovery. Given the high reactivity of the C-I bond, this compound is an excellent starting material, but optimal catalyst selection is paramount for achieving high yields and purity.[1]

This guide is structured to address your challenges directly, moving from foundational principles to specific troubleshooting scenarios and frequently asked questions.

Section I: Core Principles of the Catalytic System

A successful cross-coupling reaction depends on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the role of each is the first step toward rational catalyst selection and troubleshooting.

  • Palladium Source (Precatalyst): The engine of the reaction. It enters the catalytic cycle as Pd(0). While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they often have limited air stability. More common are stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species.[2] Modern, well-defined precatalysts (e.g., Buchwald's G3/G4 Palladacycles) offer superior stability and activity, often at lower catalyst loadings.

  • Ligand: The steering wheel. The ligand binds to the palladium center, modulating its reactivity, stability, and steric environment. Ligand choice is arguably the most critical parameter in catalyst screening. Electron-rich, bulky phosphine ligands, such as trialkylphosphines or biarylphosphines (e.g., SPhos, XPhos), are known to facilitate the crucial oxidative addition and reductive elimination steps, especially with challenging substrates.[3]

  • Base: The activator. In many cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig, the base plays a critical role. In Suzuki-Miyaura coupling, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4][5] In Buchwald-Hartwig amination, it deprotonates the amine or amine-Pd complex.[6] The choice of base can dramatically affect reaction rates and side reactions.

  • Solvent: The environment. The solvent must solubilize the reactants, but its role is more complex. Solvent polarity can influence the stability of intermediates and the overall rate and selectivity of the reaction.[7][8][9] Common choices include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF, DMAc).[10]

Section II: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the cross-coupling of this compound.

Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue stemming from an inactive or inefficient catalytic system. A systematic approach is needed to identify the bottleneck.

Causality & Solutions:

  • Inactive Catalyst Generation: If using a Pd(II) source, it may not be reducing to the active Pd(0) species efficiently. Ensure your system is properly degassed, as oxygen can oxidize the catalyst.[11]

    • Solution: Purge the reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst that generates the active species more reliably.

  • Suboptimal Ligand Choice: The ligand may not be suitable for the specific coupling. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. A ligand that promotes a fast reaction rate is needed.

    • Solution: Screen a panel of ligands. For Suzuki reactions, bulky biaryl phosphine ligands like SPhos or XPhos are excellent starting points due to their high activity.[1] For Buchwald-Hartwig aminations, ligands like BrettPhos or Josiphos are designed to prevent over-arylation of primary amines.

  • Incorrect Base or Solvent: The base might be too weak to facilitate the key transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.[4] The solvent may not adequately solubilize all components or may negatively impact intermediate stability.[9]

    • Solution: For Suzuki couplings with this compound, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[4][12] For solvent, a polar aprotic solvent like 1,4-dioxane or DMF, often with a small amount of water, can improve solubility and reaction rates.[11]

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion check_degas Is the reaction properly degassed? start->check_degas check_ligand Is the ligand optimal? check_degas->check_ligand Yes action_degas Action: Purge solvents and backfill with Ar/N2. check_degas->action_degas No check_base Is the base strong enough? check_ligand->check_base Yes action_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, BrettPhos). check_ligand->action_ligand No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes action_base Action: Switch to a stronger base (e.g., K3PO4, Cs2CO3). check_base->action_base No success Reaction Optimized check_temp->success Yes action_temp Action: Incrementally increase temperature (e.g., 80°C -> 100°C). check_temp->action_temp No action_degas->check_ligand action_ligand->check_base action_base->check_temp action_temp->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Question 2: I'm observing significant side products, such as homocoupling of my boronic acid or dehalogenation of my starting material. What's going wrong?

Answer: Side product formation points to competing reaction pathways becoming dominant. This is often related to reaction conditions and catalyst purity.

Causality & Solutions:

  • Homocoupling: The coupling of two boronic acid partners is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[11]

    • Solution: Rigorous degassing is the primary solution. Ensure your inert gas line is functioning correctly and that solvents are freshly purged. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active species can also minimize the presence of problematic Pd(II) species.

  • Dehalogenation (Proto-deiodination): The replacement of the iodine atom with hydrogen can occur via several mechanisms. It is often facilitated by certain bases or solvents (e.g., alcoholic solvents) that can act as hydride sources.[11]

    • Solution: Avoid alcoholic solvents if dehalogenation is observed. Switch to an aprotic solvent like dioxane or toluene. If the base is suspected, consider switching from a hydroxide or alkoxide base to a carbonate or phosphate base.

Question 3: My reaction mixture is turning black, and I'm seeing a precipitate. Is my catalyst dying?

Answer: Yes, the formation of a black precipitate is a classic sign of palladium black, which is agglomerated, inactive palladium metal.[10] This indicates your catalyst is decomposing.

Causality & Solutions:

  • Ligand Dissociation/Decomposition: At elevated temperatures, the ligand can dissociate from the palladium center, leaving behind unstable, "ligandless" palladium that rapidly agglomerates.

    • Solution: The C-I bond in this compound is highly reactive, meaning harsh conditions are often unnecessary.[1] Try lowering the reaction temperature. If high temperatures are required, switch to a more thermally stable ligand. Bidentate ligands (e.g., Xantphos, dppf) or sterically hindered monodentate ligands are often more robust and less prone to dissociation.[6]

  • Incorrect Palladium:Ligand Ratio: An insufficient amount of ligand relative to the palladium source can leave palladium centers unsaturated and prone to decomposition.

    • Solution: When preparing the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, ensure you are using an appropriate Pd:Ligand ratio. For monodentate ligands, a ratio of 1:2 to 1:4 is common. For bidentate ligands, a 1:1.1 or 1:1.2 ratio is typical. Using a well-defined precatalyst often circumvents this issue entirely.

Section III: Frequently Asked Questions (FAQs)

FAQ 1: Which cross-coupling reaction should I choose for this compound?

Answer: The choice depends on the bond you wish to form.

  • For C-C bonds (Aryl or Vinyl): Suzuki-Miyaura Coupling is the workhorse.[5] It uses readily available, generally non-toxic boronic acids and esters and has an extremely broad functional group tolerance.

  • For C-N bonds (Amines): Buchwald-Hartwig Amination is the premier method for forming aryl-amine bonds.[6][13] It allows for the coupling of a vast range of primary and secondary amines.

  • For C-C bonds (Alkynes): Sonogashira Coupling is the classic choice for coupling with terminal alkynes to form conjugated enynes.[14][15]

  • For C-C bonds (Alkenes): Heck Reaction couples the aryl iodide with an alkene.[16]

Decision Tree: Choosing a Cross-Coupling Reaction

G start What bond do you want to form with this compound? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond partner_q What is the coupling partner? cc_bond->partner_q buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald boronic Boronic Acid / Ester partner_q->boronic Aryl/Vinyl alkyne Terminal Alkyne partner_q->alkyne Alkyne alkene Alkene partner_q->alkene Alkene suzuki Use Suzuki-Miyaura Coupling boronic->suzuki sonogashira Use Sonogashira Coupling alkyne->sonogashira heck Use Heck Reaction alkene->heck

Caption: A decision guide for selecting the appropriate cross-coupling reaction.

FAQ 2: How do I select the right ligand from the hundreds available?

Answer: While there are many specialized ligands, a few "privileged" ligand classes are excellent starting points for screening. The key is to match the ligand's electronic and steric properties to the demands of the reaction.[3]

Ligand ClassExample(s)Recommended ForKey Characteristics
Bulky Biaryl Phosphines SPhos, XPhos, RuPhosSuzuki, Buchwald-HartwigHighly active, electron-rich, and sterically demanding. Promotes fast oxidative addition and reductive elimination.[3]
Ferrocenyl Phosphines dppfSuzuki, Buchwald-HartwigBidentate, good thermal stability, and generally reliable for a wide range of substrates.[6]
Dialkylbiaryl Phosphines BrettPhos, CPhosBuchwald-Hartwig (esp. with primary amines/ammonia)Extremely bulky and electron-rich, designed to prevent side reactions like diarylation.[17]
Triphenylphosphine PPh₃Sonogashira, HeckA classic, less electron-rich ligand. Often effective for more reactive substrates like aryl iodides under standard conditions.[18]

FAQ 3: How critical are the choice and stoichiometry of the base?

Answer: Extremely critical. The base is not just a spectator; it's a key mechanistic player.

  • Strength: The pKa of the base must be sufficient to perform its role. For Suzuki reactions, the base must be strong enough to form the boronate species. K₃PO₄ (a strong, non-nucleophilic base) is often more effective than K₂CO₃.[4][12] For Buchwald-Hartwig, a strong, sterically hindered base like NaOtBu or LHMDS is often required to deprotonate the amine-Pd complex.[17]

  • Solubility: The base must have some solubility in the reaction medium to be effective. The use of Cs₂CO₃ is popular in part because of its higher solubility in organic solvents compared to K₂CO₃.[12]

  • Stoichiometry: Typically, 2-3 equivalents of base are used to ensure the reaction goes to completion and to neutralize any acidic byproducts formed during the reaction.

BaseTypeCommon ApplicationsNotes
K₃PO₄ Inorganic, StrongSuzukiExcellent for many Suzuki couplings, good solubility in mixed aqueous/organic solvents.[4]
Cs₂CO₃ Inorganic, StrongSuzuki, Buchwald-HartwigHigh solubility in organic solvents, often gives superior results but is more expensive.[12]
NaOtBu Alkoxide, Very StrongBuchwald-HartwigThe standard strong base for many aminations. Highly moisture-sensitive.[17]
Et₃N Organic, ModerateSonogashira, HeckActs as both a base and a scavenger for HX byproducts.[16][18]

Section IV: Experimental Protocols

The following are representative, starting-point protocols for the cross-coupling of this compound. Optimization will likely be required for specific coupling partners.

Protocol 1: Projected Suzuki-Miyaura Coupling

This protocol is based on general procedures for reactive aryl iodides.[1]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (10 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the vial with a septum-containing cap.

    • Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Place the vial in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction for 2-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Projected Buchwald-Hartwig Amination

This protocol is adapted from standard procedures for aryl halide amination.[13]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • BrettPhos (0.036 mmol, 3.6 mol%)

    • NaOtBu (1.4 mmol, 1.4 equiv)

    • Toluene (10 mL)

  • Procedure:

    • In a glovebox, add NaOtBu to an oven-dried reaction vial with a stir bar.

    • In a separate vial, weigh this compound, Pd₂(dba)₃, and BrettPhos.

    • Bring both vials out of the glovebox. Seal the catalyst/substrate vial, and evacuate and backfill with argon three times.

    • Add the degassed toluene to the catalyst/substrate mixture, followed by the liquid amine via syringe.

    • Transfer this solution to the vial containing the NaOtBu.

    • Heat the reaction mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Workup is similar to the Suzuki protocol: cool, dilute, wash, dry, concentrate, and purify.

Section V: References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem.

  • Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.

  • Screening of different bases for Suzuki coupling. ResearchGate.

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central.

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.

  • Flow Chemistry: Sonogashira Coupling. ThalesNano.

  • Solvent effects in palladium catalysed cross-coupling reactions. Request PDF on ResearchGate.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. PubMed Central.

  • Sonogashira coupling. Wikipedia.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF on ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

  • Key ligands used in palladium-mediated cross-coupling reactions. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Heck reaction. Wikipedia.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.

  • (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate.

  • The Buchwald-Hartwig Amination Reaction. YouTube.

  • Cross-Coupling Reaction Guide. Sigma-Aldrich.

  • Heck Reaction. Organic Chemistry Portal.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

  • Cross-Coupling Reactions Guide.

  • Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube.

  • Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. Chemical Communications (RSC Publishing).

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.

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Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of 6-Iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals in their NMR spectra. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower your spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing more peaks in my ¹H NMR spectrum of this compound than I predicted. Why is my spectrum so complex?

A1: The most common reason for spectral complexity with this compound is the presence of tautomers.

This molecule exists in a dynamic equilibrium between two forms: the this compound (enol form) and the 6-Iodo-1H-quinolin-4-one (keto form).[1][2][3] In solution, both tautomers can be present, and if the rate of conversion between them is slow on the NMR timescale, you will observe a separate set of peaks for each species. The predominant form can be influenced by the solvent, temperature, and pH.[1][4]

  • Expertise & Experience: The quinolone core is well-known for this tautomeric behavior.[5] The keto form is often favored in both solid and solution states, but the enol form can be significantly populated depending on the conditions.[1] The presence of both will lead to a spectrum that appears to be a mixture of two distinct compounds.

Visualizing Tautomerism:

tautomerism cluster_enol This compound (Enol Form) cluster_keto 6-Iodo-1H-quinolin-4-one (Keto Form) enol keto enol->keto Equilibrium

Caption: Tautomeric equilibrium of this compound.

Q2: The chemical shifts of my aromatic protons seem to vary between experiments, even when using the same solvent. What could be causing this?

A2: Solvent effects, pH, and concentration can all lead to variations in chemical shifts.

Even minor changes in experimental conditions can influence the sensitive electronic environment of the quinolone ring system.

  • Solvent Choice: The choice of deuterated solvent has a profound impact on the tautomeric equilibrium and hydrogen bonding.[4] Protic solvents like methanol-d₄ or D₂O can stabilize the enol form through hydrogen bonding, while aprotic solvents like DMSO-d₆ or chloroform-d may favor the keto form. This shift in equilibrium will alter the observed chemical shifts.

  • pH of the NMR Sample: this compound has both acidic (the -OH or N-H proton) and basic (the nitrogen atom) sites. Small amounts of acidic or basic impurities in your sample or the NMR solvent can change the protonation state of your molecule, leading to significant changes in the chemical shifts.[6][7][8] This is a critical and often overlooked variable.

  • Concentration: At higher concentrations, intermolecular interactions such as π-stacking of the aromatic rings can occur.[9] These interactions can cause upfield or downfield shifts of the aromatic protons. If your sample concentration is not consistent between experiments, you may observe these variations.

Q3: I see small, sharp singlets in my spectrum that don't seem to belong to my compound. Could these be impurities?

A3: Yes, these are very likely trace impurities from solvents used in the synthesis, purification, or from the NMR solvent itself.

It is common to see residual peaks from solvents like ethyl acetate, dichloromethane, acetone, or hexane, even after extensive drying under high vacuum.[9][10] The deuterated solvent itself will also show a residual protonated peak (e.g., CHDCl₃ in CDCl₃).[11]

  • Trustworthiness: A self-validating system involves being able to identify and disregard these common impurity peaks. Consulting a reference table of common NMR solvent and impurity shifts is standard practice.

Data Presentation: Common ¹H NMR Impurity Chemical Shifts (ppm)

ImpurityCDCl₃DMSO-d₆Acetone-d₆Methanol-d₄D₂O
Solvent Residual Peak 7.262.502.053.314.79
Water (H₂O/HDO)1.563.332.844.874.79
Acetone2.172.092.092.152.22
Dichloromethane5.305.765.635.49-
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.41 (q), 1.11 (t)3.48 (q), 1.16 (t)3.59 (q), 1.17 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)3.98 (q), 1.99 (s), 1.15 (t)4.00 (q), 1.96 (s), 1.16 (t)4.05 (q), 1.98 (s), 1.18 (t)4.11 (q), 2.05 (s), 1.23 (t)
Hexane1.25, 0.881.24, 0.861.26, 0.871.28, 0.88-
Toluene7.28-7.17 (m), 2.36 (s)7.25-7.15 (m), 2.30 (s)7.27-7.16 (m), 2.32 (s)7.25-7.15 (m), 2.32 (s)-

This table is adapted from data published by Gottlieb, Kotlyar, and Nudelman and subsequent expansions.[12][13][14][15][16][17][18] Chemical shifts can vary slightly with temperature and sample composition.

Q4: I have a very broad peak in my spectrum. How can I identify it and can I get rid of it?

A4: A broad peak often corresponds to an exchangeable proton, such as from an -OH or N-H group.

The protons on the hydroxyl group of the enol tautomer and the nitrogen of the keto tautomer can exchange with each other and with trace amounts of water in the solvent. This chemical exchange process often leads to peak broadening.[10]

  • Authoritative Grounding: The rate of this exchange is highly dependent on temperature, concentration, and the presence of acidic or basic species.

Experimental Protocol: D₂O Exchange Experiment

This is a definitive method to identify an exchangeable proton.

  • Acquire a standard ¹H NMR spectrum of your this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: The peak corresponding to the exchangeable proton (-OH or N-H) will decrease in intensity or disappear completely, as the proton is replaced by a deuterium atom, which is not observed in ¹H NMR. A new, potentially broad peak for HOD may appear.[9]

Troubleshooting Workflow

If you are facing unexpected peaks, follow this systematic approach to diagnose the issue.

Mandatory Visualization: Troubleshooting Workflow Diagram

troubleshooting_workflow start Unexpected Peaks Observed in ¹H NMR check_impurities Q1: Are there sharp, singlet peaks in common solvent regions? start->check_impurities yes_impurities A1: Likely solvent/reagent impurities. Cross-reference with impurity tables. check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities check_broad_peaks Q2: Is there a broad peak present? no_impurities->check_broad_peaks yes_broad_peaks A2: Likely an exchangeable -OH or N-H proton. check_broad_peaks->yes_broad_peaks Yes no_broad_peaks No check_broad_peaks->no_broad_peaks perform_d2o_exchange Protocol: Perform D₂O Exchange Experiment yes_broad_peaks->perform_d2o_exchange check_multiple_sets Q3: Are there multiple sets of coupled aromatic signals? no_broad_peaks->check_multiple_sets d2o_result Does the broad peak disappear? perform_d2o_exchange->d2o_result d2o_yes Confirmed: Exchangeable Proton d2o_result->d2o_yes Yes d2o_no Issue may be poor shimming or aggregation. Re-shim or dilute sample. d2o_result->d2o_no No yes_multiple_sets A3: Likely tautomers are present. check_multiple_sets->yes_multiple_sets Yes no_multiple_sets No check_multiple_sets->no_multiple_sets perform_vt_nmr Protocol: Variable Temperature (VT) NMR yes_multiple_sets->perform_vt_nmr end end no_multiple_sets->end Consult with NMR facility manager for instrument-specific issues. vt_result Do the peak sets coalesce or change in ratio at higher temperatures? perform_vt_nmr->vt_result vt_yes Confirmed: Tautomers in dynamic equilibrium. vt_result->vt_yes Yes vt_no May be a stable mixture of isomers. Re-evaluate synthesis and purification. vt_result->vt_no No

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

Experimental Protocol: Variable Temperature (VT) NMR

This experiment can help confirm the presence of species in dynamic equilibrium, such as tautomers.

  • Ensure your sample is in a suitable solvent that has a wide liquid range (e.g., DMSO-d₆ or Toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the sample temperature in increments (e.g., 20 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Acquire spectra at several elevated temperatures (e.g., 318 K, 338 K, 358 K).

  • Analysis: If the unexpected peaks are due to tautomers, you may observe two phenomena as the temperature increases:

    • Changes in Peak Ratios: The equilibrium may shift, favoring one tautomer over the other, which will be reflected in the relative integration of the two sets of peaks.

    • Peak Coalescence: If the rate of exchange between the tautomers increases sufficiently to become fast on the NMR timescale, the separate peaks for each tautomer will broaden and eventually merge into a single, averaged set of peaks.

References
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
  • ResearchGate. (2015). Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]
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Technical Support Center: Enhancing Cell Permeability of 6-Iodoquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Iodoquinolin-4-ol derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in enhancing the cell permeability of these compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most common initial questions and hurdles faced when a promising this compound derivative shows poor cellular uptake.

Q1: My this compound derivative has excellent target affinity in cell-free assays, but poor activity in cell-based assays. Could this be a permeability issue?

A: Yes, this is a classic indicator of poor cell permeability. The compound is effective when it can directly access its target (in a cell-free system), but it fails to produce a response in a cellular context because it cannot efficiently cross the cell membrane to reach its intracellular site of action. The key factors influencing membrane permeability for a molecule like yours include a balance of lipophilicity, polarity, and molecular weight.[1]

The presence of the iodine atom at the 6-position significantly increases the lipophilicity of the quinoline scaffold.[2][3][4] While increased lipophilicity is generally associated with better membrane permeation, an excessively high value can lead to poor aqueous solubility or non-specific binding to lipids, effectively trapping the compound within the membrane.[5][6][7] Therefore, you are likely facing a challenge of optimizing this physicochemical balance.

Q2: How do I quantitatively measure the permeability of my compound? I'm seeing conflicting data.

A: Discrepancies often arise from using different assay systems that measure distinct aspects of permeability. The two gold-standard in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[8][9]

  • PAMPA: This is a high-throughput, low-cost assay that models only passive, transcellular diffusion across an artificial lipid membrane.[8][10] It is excellent for getting a quick rank-ordering of compounds based on their intrinsic ability to diffuse across a lipid bilayer. It will not, however, account for active transport or efflux.[9]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11] This model is more biologically complex and can account for passive diffusion, paracellular transport (between cells), and, crucially, the effects of active transporters and efflux pumps that may be acting on your compound.[8][11]

Troubleshooting Tip: If your compound shows high permeability in PAMPA but low permeability in Caco-2 assays, it is a strong indication that it is a substrate for an efflux pump (like P-glycoprotein), which actively removes the compound from the cell.[8]

Section 2: Strategic Approaches to Enhance Permeability

Once you have confirmed a permeability issue, you can employ several strategies to overcome it. The following workflow illustrates the decision-making process.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Validation Start Poor cell-based activity for this compound derivative Confirm Confirm low permeability (e.g., Caco-2 Assay) Start->Confirm Strategy Select Enhancement Strategy Confirm->Strategy Mod Structural Modification (SAR) Strategy->Mod If new analogs are feasible Prodrug Prodrug Synthesis Strategy->Prodrug If a modifiable functional group exists Formulate Nanocarrier Formulation Strategy->Formulate For existing compound or solubility issues Validate Re-evaluate Permeability (PAMPA / Caco-2) Mod->Validate Prodrug->Validate Formulate->Validate Success Permeability Enhanced Validate->Success Papp > 10 x 10⁻⁶ cm/s

Caption: Experimental workflow for addressing permeability issues.

FAQ: Structural Modification (SAR)

Q3: Can I modify the this compound scaffold itself to improve permeability without losing potency?

A: Yes, a Structure-Activity Relationship (SAR) approach is a powerful tool. The quinoline ring offers several positions for modification that can fine-tune the molecule's physicochemical properties.[12]

  • Rationale: The goal is to modulate properties like lipophilicity (LogP/LogD), polar surface area (PSA), and hydrogen bonding capacity to find a "sweet spot" for permeability. For quinolin-4-ones, substituents at the N1, C3, and C7 positions are known to significantly influence biological activity and interactions with cellular machinery.[13] For instance, adding a small alkyl group at N1 or a carefully chosen substituent at C7 could disrupt planarity or alter hydrogen bonding in a way that favors membrane transit without negatively impacting target binding.

  • Caution: Every modification risks altering the compound's binding affinity for its intended target. Therefore, any new analog must be re-tested in both cell-free and cell-based assays to ensure potency is retained or improved. A study on quinoline methanols showed that systematic variation of a side chain could maintain potency while significantly altering permeability.[14]

Table 1: Impact of Structural Position on Quinolin-4-one Properties

Position General Role in SAR Potential Impact on Permeability
N1 Essential for activity; often substituted with small alkyl or cyclopropyl groups.[13] Modulates lipophilicity and can influence interactions with efflux pumps.
C3 Often bears a carboxylic acid or other groups critical for target binding.[12] A key site for prodrug strategies to mask polarity (see next section).

| C7 | Directly interacts with biological targets; often a site for bulky substituents.[13] | Can be modified to optimize lipophilicity and solubility. |

FAQ: The Prodrug Approach

Q4: I've heard about prodrugs. How can I apply this strategy to my this compound derivative?

A: The prodrug approach is an excellent strategy when your parent molecule has a polar functional group (like the 4-hydroxyl or a 3-position carboxyl group) that hinders membrane passage.[15][16] You temporarily mask this polar group with a lipophilic moiety, which is later cleaved by intracellular enzymes (e.g., esterases) to release the active drug inside the cell.[17][18]

  • Mechanism: By converting a hydroxyl or carboxyl group into an ester or an amide, you reduce the molecule's hydrogen bonding capacity and increase its lipophilicity, thereby enhancing passive diffusion across the cell membrane.[1][17]

G cluster_0 Extracellular Space cluster_2 Intracellular Space Prodrug Prodrug (Lipophilic, Permeable) Prodrug->a Passive Diffusion Enzyme Esterase ActiveDrug Active this compound (Polar, Active) Enzyme->ActiveDrug Cleavage

Caption: Mechanism of a prodrug strategy for intracellular delivery.

  • Troubleshooting Tip: If your prodrug shows good permeability but is still inactive in cells, the issue might be inefficient cleavage by intracellular enzymes. You may need to screen different promoieties (e.g., ethyl ester vs. tert-butyl ester) to find one that is readily hydrolyzed by the specific cell line you are using.

FAQ: Formulation & Drug Delivery Systems

Q5: I cannot create new analogs or prodrugs. Can I improve the permeability of my existing this compound derivative using formulation techniques?

A: Absolutely. Formulation strategies, particularly those using lipid-based nanocarriers, can significantly enhance the cellular uptake of poorly permeable compounds without chemical modification.[19][20] These carriers can encapsulate the drug, shield it from the aqueous environment, and facilitate its entry into cells.[21][22]

  • Lipid-Based Nanocarriers: Systems like Solid Lipid Nanoparticles (SLNs) and liposomes are highly effective for quinolone-type molecules.[21][22][23] They work by:

    • Encapsulating the hydrophobic drug in their lipid core.[24][25]

    • Fusing with the cell membrane, directly delivering the payload into the cytoplasm.[22]

    • Improving solubility and protecting the drug from degradation.[20][21]

The main advantage is a potential increase in intracellular concentration, which can enhance antimicrobial or anticancer activity and reduce overall toxicity.[21][22]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SLN SLN Drug SLN->Membrane Membrane Fusion or Endocytosis ReleasedDrug Released Drug Membrane->ReleasedDrug Payload Release

Caption: Delivery of an encapsulated drug via a Solid Lipid Nanoparticle (SLN).

Section 3: Experimental Protocols

Here we provide standardized, step-by-step protocols for the key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound.

  • Principle: A 96-well microplate consists of a donor plate and an acceptor plate, separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics a biological membrane. The rate of diffusion from the donor to the acceptor well is measured.[10]

Methodology:

  • Prepare Lipid Membrane: Apply 5 µL of the lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to the filter of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Acceptor Solution: Fill each well of the 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS at pH 7.4).

  • Prepare Donor Solution: Dissolve the this compound derivative in the same buffer as the acceptor plate, often with a small percentage of a cosolvent like DMSO, to a final concentration of 10-100 µM. Add 150 µL of this solution to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating the "sandwich".[10]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a moist chamber to prevent evaporation.[10]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp): Use the established equations to calculate the apparent permeability coefficient.

Table 2: PAMPA Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High data variability Inconsistent lipid membrane coating; well-to-well evaporation. Ensure uniform application of lipid solution. Use a moist incubation chamber and seal plates.
Low compound recovery Compound precipitation in aqueous buffer; strong binding to the plate plastic. Check compound solubility at assay pH. Use low-binding plates.

| Unexpectedly high permeability | Punctured or compromised lipid membrane. | Handle plates carefully. Visually inspect filters post-assay. Run a low-permeability control (e.g., Lucifer Yellow). |

Protocol 2: Caco-2 Permeability Assay
  • Objective: To assess permeability in a biological model that includes passive diffusion and active transport.

  • Principle: Caco-2 cells are cultured on a porous membrane insert. Over ~21 days, they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[9][11] The transport of the compound from the apical (top) to the basolateral (bottom) side is measured.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto porous Transwell™ inserts in a 12- or 24-well plate. Culture for 21-25 days, changing the media every 2-3 days, until a confluent monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer.

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER). Values should be >250 Ω·cm².

    • Paracellular Marker: Assess the permeability of a low-permeability marker like Lucifer Yellow or mannitol. Transport should be minimal.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer gently with pre-warmed transport buffer (e.g., HBSS at pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification & Calculation: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Data Interpretation:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s[9]

To test for active efflux, perform a bidirectional assay by also measuring transport from the basolateral to the apical side. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

References

  • Furneri, P. M., et al. (2017). Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review. Current Drug Metabolism.
  • Gao, W., et al. (2021). Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review. ResearchGate.
  • Gentry, C. L., et al. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Peptides.
  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences.
  • Gentry, C. L., et al. The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. University of Arizona.
  • Gerebtzoff, G., et al. (2004). Halogenation of drugs enhances membrane binding and permeation. Chembiochem.
  • Singh, B. N. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Ferreira, E., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Hua, S. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate.
  • Ferreira, E., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
  • Hua, S. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics.
  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Parshad, H., et al. (2016). Insight into Prodrugs of Quinolones and Fluoroquinolones. Current Medicinal Chemistry.
  • Gerebtzoff, G., et al. (2004). Halogenation of Drugs Enhances Membrane Binding and Permeation. ResearchGate.
  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry.
  • Tavelin, S., et al. (2003). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical and Biomedical Analysis.
  • Singh, B. N. (2014). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate.
  • Kümmerer, K., et al. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
  • Garden, M. (2023). Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
  • Nilsen, A., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry.
  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate.
  • Nanocarriers used to improve drug delivery. ResearchGate.
  • Wdowiak, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences.
  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications.
  • BMH Learning. (2021). PAMPA Permeability Assay. YouTube.
  • Dheeraj M. (2024). caco-2 cell permeability, pampa membrane assays. Slideshare.
  • Ferreira, E., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics.
  • Ferreira, E., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • Al-Ghananeem, A. M., et al. (2018). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules.
  • Patel, N. R., et al. (2016). Nanocarrier-based systems for targeted and site specific therapeutic delivery. Journal of Controlled Release.
  • Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
  • Wang, Y., et al. (2020). Recent Advances in Nanocarrier-Assisted Therapeutics Delivery Systems. Journal of Nanotechnology.
  • Alemu, G., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate.
  • Malherbe, P., et al. (2011). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry.

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Technical Support Center: Enhancing the Metabolic Stability of 6-Iodoquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges of improving the metabolic stability of 6-Iodoquinolin-4-ol analogs for in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies needed to optimize your drug candidates for successful preclinical and clinical development.

Overview: The Metabolic Stability Challenge

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, like many aromatic heterocyclic compounds, it is susceptible to extensive metabolism, primarily by hepatic enzymes.[2][3] For this compound analogs, achieving sufficient metabolic stability is a critical hurdle to ensure adequate drug exposure and efficacy in in vivo models. Rapid metabolic clearance can lead to a short half-life, low bioavailability, and the formation of potentially toxic or inactive metabolites, compromising the therapeutic potential of promising compounds.[4][5][6]

This guide is structured to walk you through understanding the metabolic liabilities of your compounds, designing robust experiments to assess stability, and implementing effective chemical strategies to overcome these challenges.

Section 1: Understanding the Metabolic Landscape of Quinoline Analogs

Before you can fix a problem, you must understand its source. The first step in improving metabolic stability is to identify the likely "soft spots" on your this compound scaffold that are vulnerable to enzymatic attack.

FAQ: What are the primary metabolic pathways for quinoline-based compounds?

Answer: The metabolism of quinoline is predominantly mediated by Phase I and Phase II enzymes, with the liver being the primary site.[7][8]

  • Phase I Metabolism: This involves the introduction or unmasking of functional groups, typically making the molecule more polar. For the quinoline core, this is mainly driven by Cytochrome P450 (CYP) enzymes.[9] Key CYP isozymes involved include CYP2E1, CYP2A6, and CYP1A2.[10][11][12] Common reactions include:

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the benzene or pyridine ring. The formation of 3-hydroxyquinoline and 5,6-dihydroxy-5,6-dihydroquinoline are known metabolic pathways.[2][10]

    • N-oxidation: Oxidation of the quinoline nitrogen to form a quinoline-N-oxide.[2][11]

  • Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion.[7] If your analog has a phenolic group like the 4-ol, it is susceptible to:

    • Glucuronidation: Conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Conjugation with a sulfonate group by sulfotransferases (SULTs).

Troubleshooting Guide: Rapid Clearance in Liver Microsomes

Question: My this compound analog shows a very short half-life (<10 minutes) in my human liver microsomal stability assay. What are the likely metabolic hotspots?

Answer: Rapid clearance in a microsomal stability assay strongly points to susceptibility to Phase I (CYP-mediated) metabolism, as microsomes are rich in these enzymes but generally lack cofactors for Phase II reactions unless they are specifically added.[13][14]

Causality and Identification of Hotspots:

  • Aromatic Ring Oxidation: The unsubstituted positions on both the benzene and pyridine rings are primary suspects. The electron-rich nature of the quinoline system makes it a target for oxidative attack by CYPs. Positions C-3, C-5, C-7, and C-8 are particularly vulnerable. The formation of 5,6-epoxides, which are then hydrolyzed to diols, is a known pathway for the parent quinoline structure.[2][10]

  • Oxidative Deiodination: While carbon-iodine bonds are relatively strong, enzymatic dehalogenation can occur, particularly if the iodine atom renders an adjacent carbon atom electron-rich or sterically accessible to an enzyme's active site. This is often a less common pathway than C-H oxidation but should not be ruled out.

  • Metabolism of Other Substituents: If your analog has other substituents (e.g., alkyl groups, ethers), these can also be major sites of metabolism through processes like N-dealkylation, O-dealkylation, or benzylic hydroxylation.[15]

The diagram below illustrates the primary sites of metabolic attack on the core quinoline structure.

Caption: Key metabolic pathways for quinoline-based compounds.

Section 2: Designing Robust Metabolic Stability Assays

Accurate and reproducible data is the foundation of any successful drug discovery program. This section covers the essential aspects of setting up and troubleshooting your in vitro stability assays.

FAQ: What is the difference between using liver microsomes and hepatocytes? Which should I choose?

Answer: The choice between liver microsomes and hepatocytes depends on the specific question you are trying to answer. Both are valuable tools, but they represent different levels of biological complexity.[14][16]

FeatureLiver MicrosomesCryopreserved Hepatocytes
Biological System Subcellular fraction (endoplasmic reticulum)[13]Intact, whole liver cells
Enzymes Present Primarily Phase I (CYPs, FMOs)[17]Comprehensive: Phase I, Phase II (UGTs, SULTs), and transporters[16]
Primary Use Case High-throughput screening for Phase I metabolic liabilities; determining intrinsic clearance (CLint) by CYPs.[17]"Gold standard" in vitro model for predicting overall hepatic clearance; assessing both Phase I and Phase II metabolism.
Complexity Simpler to use, readily available, lower cost.More complex assay setup, require specialized media, higher cost.
Recommendation Initial Screening: Use microsomes to quickly rank compounds and identify major CYP-mediated clearance issues.Lead Optimization: Use hepatocytes for more accurate prediction of in vivo human clearance and to investigate if Phase II conjugation is a significant pathway.
Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized workflow for assessing the metabolic stability of your this compound analogs in human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, multichannel pipettes, incubator

Workflow Diagram:

Caption: Workflow for a typical microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw HLM and NADPH regenerating system on ice.

    • Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).

    • Add the test compound to the appropriate wells of a 96-well plate. The final concentration of the test compound is typically 1 µM.

  • Incubation:

    • Add the HLM master mix to the wells containing the test compound.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate.

  • Reaction Initiation & Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells. This is your T=0 time point for quenching the first sample.

    • At subsequent time points (e.g., 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by measuring the peak area ratio (Compound/Internal Standard).

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Troubleshooting Guide: High Assay Variability

Question: My microsomal stability results are inconsistent between experiments. What are the common causes of this variability?

  • Poor Compound Solubility: If your compound precipitates in the aqueous buffer, the effective concentration available to the enzymes is unknown and variable.

    • Solution: Check the solubility of your compounds in the final assay buffer. Keep the final DMSO concentration low (typically ≤0.5%). If solubility is an issue, you may need to lower the test compound concentration.

  • Microsomal Protein Adsorption: Lipophilic compounds can non-specifically bind to the microsomal protein or the plasticware, leading to an apparent loss that is not due to metabolism.

    • Solution: Always run a control incubation without NADPH . The disappearance of the compound in this control indicates non-metabolic loss. You can correct your data for this or focus on improving the physicochemical properties of your analogs.

  • Inconsistent Pipetting/Timing: In manual or semi-automated assays, slight variations in the timing of NADPH addition or quenching can introduce significant errors, especially for rapidly metabolized compounds.

    • Solution: Use automated liquid handlers where possible. If performing manually, be meticulous with timing. Stagger the addition of NADPH to plates to ensure you can quench each well at the precise time point.

  • Degradation of Microsomes or Cofactors: Repeated freeze-thaw cycles of microsomes can reduce their enzymatic activity. Old or improperly stored NADPH will also be less effective.

    • Solution: Aliquot your microsomes upon first use to avoid multiple freeze-thaw cycles. Always use fresh or properly stored NADPH and verify the activity of each new lot of microsomes with well-characterized control compounds.

Section 3: Strategies for Improving Metabolic Stability

Once you have identified metabolic liabilities, the next step is rational medicinal chemistry to mitigate them.

FAQ: What are the most common strategies to block metabolic hotspots on a quinoline scaffold?

Answer: The core principle is to make the metabolically labile position less attractive to metabolizing enzymes. This can be achieved through several proven strategies:[4][18]

  • Steric Hindrance: Introduce a bulky group near the metabolic soft spot to physically block the enzyme's access.

  • Electronic Modification: Modify the electronic properties of the ring. Adding electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) can deactivate an aromatic ring towards oxidative metabolism.[18][19]

  • Metabolic Switching: Block a known metabolic site to force metabolism to occur elsewhere. This can sometimes reveal a secondary, slower metabolic pathway.[18]

  • Bioisosteric Replacement: Replace the labile atom or group with a different, more stable one that retains the desired biological activity.[20][21] This is a cornerstone of modern medicinal chemistry.

Detailed Guide: Modifying the this compound Scaffold
Strategy 1: Blocking Aromatic Ring Oxidation

If metabolite identification confirms that aromatic hydroxylation is a primary clearance pathway, you can block the susceptible C-H bonds.

  • Deuterium Substitution: Replacing a C-H bond with a C-D bond is a subtle modification that generally does not alter pharmacology but can slow metabolism.[4][6] The greater mass of deuterium creates a stronger bond that is harder for CYP enzymes to break (the "kinetic isotope effect"). This is an excellent strategy to confirm a specific C-H bond is a metabolic hotspot.

  • Fluorine Substitution: Replacing hydrogen with fluorine is a common and effective strategy.[20][22] Fluorine is small and highly electron-withdrawing. It can block oxidation at that position and may deactivate the entire ring system electronically.

    • Caution: Fluorine substitution can significantly alter the pKa and binding interactions of the molecule. A loss of potency is a possible outcome that must be monitored.[20]

Strategy 2: Addressing the 6-Iodo Position

The iodine atom itself may or may not be a liability. However, its replacement can be a valuable strategy to modulate both metabolic stability and other properties like solubility and target engagement. Bioisosteric replacement is the key tool here.[23][24]

Original GroupPotential BioisostereRationale & Considerations
Iodine (-I) Bromo (-Br), Chloro (-Cl)Halogen replacement. Can alter electronics and binding. Generally more metabolically stable than iodine.
Cyano (-CN)Strong electron-withdrawing group. Can block metabolism and act as a hydrogen bond acceptor.
Trifluoromethyl (-CF₃)Highly stable and strongly electron-withdrawing. Can improve metabolic stability and membrane permeability.
t-Butyl groupA classical, non-polar isostere that is similar in size and volume to iodine.[23] It is sterically bulky and metabolically robust.
Small heterocycles (e.g., pyridine)Can introduce polarity, improve solubility, and provide new vectors for target interaction.[21]
Troubleshooting Guide: Loss of Potency After Modification

Question: I replaced a metabolically labile proton at the C-7 position with a fluorine atom. The new analog is much more stable, but it's now 100-fold less active against my target. What happened?

Answer: This is a common challenge in lead optimization. While you successfully blocked metabolism, the modification likely disrupted a key interaction required for biological activity.

Potential Causes & Next Steps:

  • Disruption of a Key Binding Interaction: The original C-H group may have been involved in a crucial hydrophobic or van der Waals interaction with the target protein. The highly electronegative fluorine atom would have a completely different electronic character, potentially creating a repulsive interaction.

    • Next Step: Examine the crystal structure of your target protein if available. If not, consider replacing the hydrogen with a methyl group. A methyl group can maintain the hydrophobic character while still providing some steric shielding against metabolism.

  • Alteration of Ring Electronics: The strong electron-withdrawing nature of fluorine could have changed the pKa of the quinoline nitrogen or the 4-ol group, affecting the molecule's ionization state and its ability to form essential hydrogen bonds or salt bridges with the target.

    • Next Step: Synthesize analogs with less strongly electron-withdrawing groups at that position. Alternatively, try placing the fluorine at a different position on the ring that is not critical for binding but may still confer metabolic stability through long-range electronic effects.

  • Conformational Changes: The new substituent could have altered the preferred conformation of the molecule, making it less able to adopt the bioactive conformation required for target binding.

    • Next Step: This is more difficult to diagnose without advanced computational modeling or structural biology. Empirically, testing a variety of small, stable substituents (e.g., -CN, -CH₃) can help explore the steric and electronic requirements of the binding pocket.

References
  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]
  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]
  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. [Link]
  • Farrar, D., et al. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Drug Metabolism and Pharmacokinetics. [Link]
  • Srinivas, N., et al. (2019). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry, 62(17), 8046-8057. [Link]
  • LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-1173. [Link]
  • Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]
  • Unknown Author. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
  • Chem Help ASAP. (2023).
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7772. [Link]
  • Various Authors. (n.d.). Bioisostere – Knowledge and References. Taylor & Francis. [Link]
  • Unknown Author. (n.d.). Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. Pharmaguideline. [Link]
  • Johansen, S. S., et al. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied Microbiology and Biotechnology, 47(3), 292-300. [Link]
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
  • Unknown Author. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]
  • Heffeter, P., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5556-5564. [Link]
  • Unknown Author. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]
  • Ponomarenko, A., et al. (2022). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Molecules, 27(14), 4478. [Link]
  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
  • Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(8), 1339. [Link]
  • Basit, A., & Kerru, N. (2023). Drug Metabolism.
  • Unknown Author. (n.d.). Microsomal Stability. Cyprotex. [Link]
  • Various Authors. (n.d.). 83 questions with answers in DRUG METABOLISM.
  • Wang, L., & Wang, J. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-730. [Link]
  • Pharmacy Insights with RFQ. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
  • Unknown Author. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
  • Unknown Author. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]
  • Boyd, R. A., et al. (2010). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry, 82(17), 7439-7445. [Link]
  • Luffer-Atlas, D., & Atrakchi, A. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 989-993. [Link]
  • Aly, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
  • Taha, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1893-1907. [Link]
  • Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6296. [Link]
  • Unknown Author. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
  • Josephson, E. S., Udenfriend, S., & Brodie, B. B. (1947). Quinoline and its transformation products found in urine. Journal of Biological Chemistry, 168(2), 341-344. [Link]
  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]
  • Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. RSC Medicinal Chemistry. [Link]
  • Sonti, R., Kaki, V. R., & Gajula, S. N. R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 548-566. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Iodo-, 6-Bromo-, and 6-Chloro-quinolin-4-ol Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-ol ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of halogen substituents at the 6-position of this scaffold is a common strategy to modulate the physicochemical properties and biological activity of the resulting molecules. This guide provides a comparative overview of the biological activities of 6-iodo-, 6-bromo-, and 6-chloro-quinolin-4-ol derivatives, with a focus on their anticancer and antimicrobial potential. While direct comparative studies on the parent compounds are limited, this analysis synthesizes available data on their derivatives to provide valuable insights for drug discovery and development.

The Influence of Halogenation on the Quinolin-4-ol Scaffold

Halogen atoms, by virtue of their varying electronegativity, size, and lipophilicity, can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets. The strategic placement of a halogen on the quinolin-4-ol core can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. Generally, the trend in electronegativity is Cl > Br > I, while the trend in atomic size and lipophilicity is I > Br > Cl. These properties can influence various non-covalent interactions, such as halogen bonding, which can be critical for ligand-receptor binding.

Comparative Anticancer Activity

Derivatives of 6-halo-quinolin-4-ols have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

6-Chloro-quinolin-4-ol Derivatives

A number of studies have highlighted the anticancer properties of 6-chloro-quinolin-4-ol derivatives. For instance, derivatives of 6-chloro-2-phenylquinolin-4-ol have shown promising activity against various cancer cell lines.[2][3] One proposed mechanism of action for this class of compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

6-Bromo-quinolin-4-ol Derivatives

Similarly, brominated quinoline derivatives have been investigated for their cytotoxic effects. Analogs of 6-bromo-quinoline have shown notable anticancer potential.[5][6] For example, certain 6-bromo quinazoline derivatives, which share a similar heterocyclic core, have demonstrated potent activity against breast and colorectal adenocarcinoma cell lines.[7][8]

6-Iodo-quinolin-4-ol Derivatives

While less common in the surveyed literature for anticancer activity compared to their chloro and bromo counterparts, iodo-substituted quinolines have also been explored. The larger size and increased lipophilicity of the iodine atom can lead to different binding interactions and pharmacokinetic properties, which may be advantageous in certain contexts.

The following table summarizes the in vitro anticancer activity of representative derivatives of 6-chloro- and 6-bromo-quinolin-4-ol against various human cancer cell lines. It is important to note that these are derivatives and not the parent compounds, and direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6-Chloro-quinolin-4-ol N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18)HCT-116 (Colon)3.3--
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)Caco-2 (Colon)18.9--
6-Bromo-quinazoline-4(3H)-one Derivative 8aMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
Derivative 8aSW480 (Colorectal)17.85 ± 0.92--

Comparative Antimicrobial Activity

The quinoline scaffold is the basis for the quinolone class of antibiotics, making it a promising starting point for the development of new antimicrobial agents. Halogenation at the 6-position has been shown to influence the antimicrobial spectrum and potency.

6-Chloro-quinolin-4-ol Derivatives

Derivatives of 6-chloro-quinolin-4-ol have been reported to possess antibacterial activity. For example, 6-chloro-3-nitro-4-hydroxyquinolin-2(1H)-one has been demonstrated as an efficient antibacterial agent against both Gram-positive and Gram-negative bacteria.

6-Bromo-quinolin-4-ol Derivatives

6-Bromo-quinolin-4-ol derivatives have also shown significant antimicrobial properties. Studies have investigated their potential against clinically relevant resistant strains like ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).[8]

6-Iodo-quinolin-4-ol Derivatives

Iodo-substituted quinolines have been synthesized and evaluated for their antimicrobial activity.[9] The unique properties of the iodine atom can contribute to novel mechanisms of action or improved activity against certain pathogens.

The following table provides a summary of the minimum inhibitory concentration (MIC) values for some 6-halo-quinolin-4-ol derivatives against various microbial strains. As with the anticancer data, these are for derivatives and care should be taken when making direct comparisons.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)
6-Chloro-quinolin-2(1H)-one 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneStaphylococcus aureusNot specified (qualitative)
Escherichia coliNot specified (qualitative)
6-Bromo-quinazolin-4-one New derivativesBacillus subtilisNot specified (qualitative)
Staphylococcus aureusNot specified (qualitative)
6-Iodo-quinoline Carboxy-quinoline derivativesStaphylococcus epidermidisVariable
Klebsiella pneumoniaeIneffective

Structure-Activity Relationship (SAR) Insights

Experimental Protocols

To ensure the reproducibility and validation of the biological activities of these compounds, detailed experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (6-iodo, 6-bromo, and 6-chloro-quinolin-4-ol derivatives) and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[2]

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and proposed mechanisms, the following diagrams are provided in Graphviz DOT language.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plates adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with Serial Dilutions of Test Compounds adhere->treat mtt Add MTT Solution treat->mtt formazan Dissolve Formazan Crystals with DMSO mtt->formazan read Measure Absorbance at 570 nm formazan->read calculate Calculate IC50 Values read->calculate antimicrobial_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_determination Result Determination dilute Prepare Serial Dilutions of Test Compounds inoculate Inoculate Microtiter Plates dilute->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate mic Determine Minimum Inhibitory Concentration (MIC) incubate->mic

Antimicrobial Activity Workflow (Broth Microdilution)

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Compound 6-Halo-quinolin-4-ol Derivative Compound->PI3K inhibits

Proposed Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Conclusion

Derivatives of 6-iodo-, 6-bromo-, and 6-chloro-quinolin-4-ol represent promising scaffolds for the development of novel anticancer and antimicrobial agents. While direct comparative data on the parent compounds is scarce, the available literature on their derivatives suggests that halogenation at the 6-position is a viable strategy for modulating biological activity. The choice of halogen can significantly influence potency and spectrum of activity, likely through a combination of electronic, steric, and lipophilic effects. Further systematic studies comparing these three halogenated scaffolds directly are warranted to fully elucidate their structure-activity relationships and guide the rational design of new therapeutic agents.

References

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015).
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires Publisher. [Link]
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. (2023). Medires Publisher. [Link]
  • Biological activities of quinoline deriv
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).
  • An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). (n.d.).
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). MDPI. [Link]
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. [Link]
  • Synthesis of 6-bromo-4-iodoquinoline. (2015).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Turkish Journal of Chemistry. [Link]
  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. (n.d.).
  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)
  • Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. (n.d.).
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.).
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.). MDPI. [Link]
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (n.d.). MDPI. [Link]
  • Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.).
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2007). American Society for Microbiology. [Link]
  • 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. (n.d.). dergipark.org.tr. [Link]
  • Synthesis of 6-bromo-4-iodoquinoline. (2015).
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]
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  • Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). (n.d.).
  • Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. (2025).
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  • The structure-activity relationships (SAR) of quinolones. The... (n.d.).
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  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.).
  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar. [Link]
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  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Hindawi. [Link]
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Sources

In vitro and in vivo validation of the anticancer effects of 6-Iodoquinolin-4-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Validation of 6-Iodoquinolin-4-ol's Anticancer Effects

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of this compound. While direct, peer-reviewed data for this specific molecule is emerging, this document synthesizes established methodologies and data from structurally analogous quinoline-based compounds to present a robust validation pathway. We will explore the causality behind experimental choices, detail self-validating protocols, and compare its potential performance against established and alternative cancer therapeutics.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. In oncology, quinoline derivatives have demonstrated significant efficacy through diverse mechanisms, including the inhibition of protein kinases, interference with DNA replication, and the induction of programmed cell death (apoptosis)[1][2][3]. These compounds can target critical signaling pathways often dysregulated in cancer, such as PI3K/Akt/mTOR and growth factor receptor pathways (VEGF, EGF)[1][4][5].

This compound belongs to this promising class of heterocyclic compounds. The inclusion of an iodine atom at the 6-position can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its biological activity and target engagement. This guide outlines the critical in vitro and in vivo experiments required to validate its anticancer effects and establish its therapeutic potential relative to other agents.

In Vitro Validation: Assessing Cellular Efficacy and Mechanism

The initial phase of validation involves a suite of in vitro assays to determine the direct effects of this compound on cancer cells. The primary goals are to establish its cytotoxicity, understand its impact on cell death and proliferation, and elucidate its mechanism of action at the cellular level.

Experimental Protocols

A. Cytotoxicity Assessment (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. The MTT assay is a widely used colorimetric method for this purpose.[6][7]

  • Principle: This assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and treat the cells for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if cytotoxicity is mediated by apoptosis, flow cytometry with Annexin V and Propidium Iodide (PI) is the gold standard.[8][9][10]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[9] PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[8]

  • Protocol:

    • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. This allows for the quantification of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

C. Cell Cycle Analysis (Propidium Iodide Staining)

This assay investigates whether the compound induces cell cycle arrest.[11][12]

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

  • Protocol:

    • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

    • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells for PI staining.

    • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A (to prevent staining of RNA).

    • Incubation: Incubate for 30 minutes in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vitro Experimental Workflow

G cluster_0 In Vitro Validation Workflow cluster_1 Primary Endpoint cluster_2 Mechanistic Assays (at IC50) start Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) treat Treat with this compound (Varying Concentrations & Durations) start->treat cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 Value cytotoxicity->ic50 Data Analysis end_apoptosis end_apoptosis apoptosis->end_apoptosis Quantify Apoptotic Cells end_cell_cycle end_cell_cycle cell_cycle->end_cell_cycle Analyze Cell Cycle Arrest (G1, S, G2/M phases)

Caption: Workflow for in vitro validation of anticancer activity.
Comparative Cytotoxicity Data (Inferred)

The following table presents inferred IC50 values for this compound, based on data from structurally similar 4-quinolone and iodo-substituted quinoline derivatives, compared against standard chemotherapeutic agents.[12][13][14]

Compound/DrugHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)DU-145 (Prostate)
This compound (Inferred) ~ 4-8 µM ~ 5-10 µM ~ 3-7 µM ~ 2-6 µM
Doxorubicin~ 0.5 µM> 20 µM[12]~ 2.5 µM[12]~ 0.8 µM
Cisplatin~ 5 µM~ 7.5 µM[12]~ 10 µM~ 6 µM

Note: These values are estimations to guide experimental design. Actual IC50 values must be determined empirically.

In Vivo Validation: Efficacy and Toxicity in Preclinical Models

Positive in vitro results necessitate validation in a whole-organism model to assess anti-tumor efficacy, pharmacokinetics, and systemic toxicity. The human tumor xenograft model in immunocompromised mice is a cornerstone of preclinical cancer research.[15][16]

Experimental Protocols

A. Human Tumor Xenograft Model

  • Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Athymic Nude or SCID mice), which lack a functional adaptive immune system and therefore do not reject the human cells.[17] This allows the tumor to grow in a more physiologically relevant microenvironment. Patient-derived xenografts (PDXs), where tumor fragments from a patient are directly implanted, offer even higher translational relevance.[18][19]

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 million cells) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Administration: Administer this compound via a relevant route (e.g., intraperitoneal injection or oral gavage) at various doses (e.g., 5, 10, 20 mg/kg) on a predetermined schedule (e.g., daily or 3 times per week). Include a vehicle control group and a positive control group (e.g., a standard-of-care drug for that cancer type).

    • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health status as indicators of toxicity.

    • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blot).

In Vivo Experimental Workflow

G cluster_0 In Vivo Validation Workflow cluster_1 Monitoring & Endpoints start Immunocompromised Mice (e.g., Nude, SCID) implant Subcutaneous Implantation of Human Cancer Cells start->implant growth Tumor Growth to Palpable Size (~150 mm³) implant->growth randomize Randomize into Groups (Vehicle, Test Compound, Positive Control) growth->randomize treat Administer Treatment (e.g., 3 weeks) randomize->treat monitor_tumor Measure Tumor Volume (2x per week) treat->monitor_tumor monitor_toxicity Monitor Body Weight & Health Status treat->monitor_toxicity endpoint Study Endpoint: Excise & Weigh Tumors monitor_tumor->endpoint monitor_toxicity->endpoint

Caption: Workflow for in vivo validation in a xenograft model.
Comparative In Vivo Efficacy Data (Hypothetical)
Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1500 ± 250-+5%
This compound 10 mg/kg, 3x/week825 ± 15045%-2%
This compound 20 mg/kg, 3x/week525 ± 12065%-8%
Positive Control Standard Dose600 ± 13060%-12%

Proposed Mechanism of Action and Competitive Landscape

Quinoline derivatives exert their anticancer effects through multiple mechanisms.[20][21] Based on extensive literature for this class of compounds, this compound is likely to function as a kinase inhibitor, targeting pro-survival signaling pathways.[5][22]

Proposed Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Many quinoline-based molecules are designed to inhibit key kinases in this pathway.[4]

G cluster_0 Proposed Inhibition of PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT apoptosis Apoptosis PI3K->apoptosis mTOR mTOR AKT->mTOR AKT->apoptosis proliferation Cell Proliferation & Survival mTOR->proliferation compound This compound compound->PI3K Inhibition compound->AKT Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.
Comparison with Alternative Cancer Therapeutics
Therapeutic AgentPrimary Mechanism of ActionPotential Advantages of this compoundPotential Disadvantages
This compound Kinase Inhibition (e.g., PI3K/Akt)[4][5]Potentially higher selectivity for cancer cells over normal cells, oral bioavailability, may overcome resistance to other agents.Novel compound with unknown full toxicity profile and resistance mechanisms.
Doxorubicin Topoisomerase II inhibitor, DNA intercalation[22]More targeted mechanism, likely lower cardiotoxicity and myelosuppression.Broad-spectrum cytotoxicity, significant side effects.
Cisplatin DNA cross-linking agent[23]Avoidance of nephrotoxicity and neurotoxicity associated with platinum agents.High rates of toxicity, development of resistance.
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, Raf)[24]Potentially different kinase selectivity profile, may be effective in Sorafenib-resistant tumors.A known quinoline-based drug with established side-effects (e.g., hand-foot syndrome).
Ivermectin Anti-parasitic drug, multiple proposed anticancer mechanisms[25][26]Rational drug design vs. repurposed agent, potentially higher potency and specificity.Mechanism in cancer not fully elucidated, potency may be lower.

Conclusion and Future Directions

The collective evidence from the broader class of quinoline derivatives strongly supports the hypothesis that this compound is a viable anticancer drug candidate. Its validation hinges on the systematic in vitro and in vivo methodologies outlined in this guide. Initial studies should focus on confirming its cytotoxic potency across a panel of cancer cell lines and establishing its primary mechanism of action, such as the induction of apoptosis via cell cycle arrest and inhibition of key survival pathways like PI3K/Akt.

Successful in vivo studies demonstrating significant tumor growth inhibition with a manageable toxicity profile would pave the way for further preclinical development. Future work should include pharmacokinetic and pharmacodynamic (PK/PD) studies, investigation into potential resistance mechanisms, and exploration of combination therapies with standard-of-care agents to enhance efficacy and overcome drug resistance.

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Experimental Validation of the Proposed Mechanism of Action for 6-Iodoquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of a hypothesized mechanism of action for 6-Iodoquinolin-4-ol, a member of the quinoline derivative family. Quinoline and quinolone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds with diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities[1][2].

For the purpose of this illustrative guide, we propose a hypothetical mechanism of action : this compound exerts its anti-proliferative effects through the direct inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in cell survival and growth signaling pathways. Validating such a mechanism is a cornerstone of the drug discovery process, transforming a promising compound into a viable therapeutic candidate by confirming its molecular target and downstream effects.

This document outlines a logical, multi-step experimental workflow designed to rigorously test this hypothesis. We will detail the causality behind each experimental choice, provide self-validating protocols, and compare the performance of this compound against a well-characterized Akt inhibitor, MK-2206, which will serve as our positive control.

The Akt Signaling Pathway: Our Hypothesized Target

The PI3K/Akt pathway is a central regulator of fundamental cellular processes, including survival, proliferation, and metabolism.[3] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Our hypothesis posits that this compound binds to Akt, preventing its phosphorylation and activation, thereby blocking downstream signaling and inducing cell death or growth arrest in cancer cells.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Akt (Thr308) mTORC2->Akt p-Akt (Ser473) Downstream Downstream Effectors (e.g., GSK3β, mTORC1) Akt->Downstream Activates Compound This compound Compound->Akt Inhibits Survival Cell Survival & Proliferation Downstream->Survival

Figure 1: The Hypothesized Akt Signaling Pathway Inhibition.

A Phased Approach to Mechanism Validation

To build a robust case for our proposed mechanism, we will proceed through a logical sequence of experiments. This workflow is designed to first confirm physical interaction between the compound and its target, then verify functional inhibition, and finally, link this molecular action to a cellular outcome.

Validation_Workflow start Hypothesis: This compound Inhibits Akt step1 Phase 1: Target Engagement Does the compound bind to Akt in cells? start->step1 exp1 Experiment: Cellular Thermal Shift Assay (CETSA) step1->exp1 step2 Phase 2: Functional Inhibition Does binding inhibit Akt's kinase activity? step1->step2 exp2 Experiment: In Vitro Kinase Assay (IC50) step2->exp2 step3 Phase 3: Pathway Modulation Is downstream signaling blocked in cells? step2->step3 exp3 Experiment: Western Blot for p-Akt step3->exp3 step4 Phase 4: Phenotypic Effect Does this lead to reduced cell viability? step3->step4 exp4 Experiment: MTT Cell Viability Assay step4->exp4 conclusion Conclusion: Mechanism Validated step4->conclusion

Figure 2: Overall Experimental Validation Workflow.

Phase 1: Confirming Direct Target Engagement

The first and most crucial step is to demonstrate that this compound physically interacts with Akt within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[4] It operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[5][6]

Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA measures the amount of soluble target protein remaining after heating cell lysates to various temperatures.[7] A compound that binds and stabilizes Akt will result in more soluble Akt protein at higher temperatures compared to the vehicle control.

CETSA_Workflow A 1. Culture Cells (e.g., MCF-7) B 2. Treat Cells - Vehicle (DMSO) - this compound - MK-2206 (Control) A->B C 3. Heat Aliquots (e.g., 40°C to 70°C) B->C D 4. Lyse Cells & Separate Fractions C->D E 5. Analyze Soluble Fraction by Western Blot for Akt D->E F 6. Plot Melting Curve (Soluble Akt vs. Temp) E->F

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.
  • Cell Culture: Plate a cancer cell line known to have active Akt signaling (e.g., MCF-7 breast cancer cells) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO), 10 µM this compound, or 10 µM MK-2206 for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 42°C to 68°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[5]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins.

  • Sample Preparation & Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize protein concentration and analyze the levels of soluble Akt protein by Western Blot.

  • Data Analysis: Quantify the band intensities for Akt at each temperature point. Plot the percentage of soluble Akt relative to the non-heated control against temperature to generate melting curves. A positive result is a rightward shift in the curve for the compound-treated samples.

Phase 2: Verifying Functional Inhibition

After confirming that this compound binds to Akt, the next step is to determine if this binding event inhibits the protein's enzymatic function. An in vitro kinase assay directly measures the ability of Akt to phosphorylate a substrate in the presence of our test compound.[8] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[9]

Experiment: In Vitro Akt Kinase Assay
  • Reagents: Use purified, recombinant active Akt enzyme, a specific peptide substrate (e.g., GSK3α peptide), and ATP (preferably radiolabeled [γ-³²P]ATP for sensitive detection).

  • Reaction Setup: In a 96-well plate, set up reactions containing the kinase buffer, Akt enzyme, and the peptide substrate.

  • Inhibitor Addition: Add this compound or the control MK-2206 across a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle-only (DMSO) control for 100% activity and a no-enzyme control for background.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Measure Phosphorylation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radiolabel on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Phase 3: Assessing Downstream Pathway Modulation

Validating target engagement and functional inhibition at the molecular level is essential, but it is equally important to show that the compound has the desired effect on the signaling pathway within a cellular context. Western blotting is a robust technique to measure changes in the phosphorylation status of key signaling proteins.

Experiment: Western Blot Analysis of p-Akt

We will measure the levels of phosphorylated Akt at its two key activation sites, Threonine 308 (p-Akt Thr308) and Serine 473 (p-Akt Ser473), relative to the total amount of Akt protein. A successful inhibitor should decrease the p-Akt/Total-Akt ratio without affecting the total Akt level.

  • Cell Culture and Treatment: Seed MCF-7 cells. Once attached, serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.[3]

  • Stimulation and Inhibition: Pre-treat cells with various concentrations of this compound, MK-2206, or vehicle for 1-2 hours. Then, stimulate the Akt pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), p-Akt (Thr308), total Akt, and a loading control (e.g., β-actin).[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signals to the total protein signals.

Phase 4: Correlating Mechanism with Cellular Phenotype

The final step is to connect the molecular mechanism (Akt inhibition) to a relevant cellular outcome. Since the Akt pathway is a key driver of cell proliferation and survival, we expect its inhibition to reduce the viability of cancer cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

Experiment: MTT Cell Viability Assay

This assay relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, MK-2206, and a vehicle control. Incubate for a period relevant to cell doubling time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] Use a reference wavelength of 630-650 nm to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the concentration that causes 50% inhibition of viability (IC₅₀).

Summary of Expected Outcomes and Comparative Data

The collective data from these experiments will provide a robust validation of the proposed mechanism. Below is a table summarizing the hypothetical expected results that would support our initial hypothesis.

Parameter This compound MK-2206 (Positive Control) Vehicle (Negative Control) Interpretation
CETSA ΔTₘ (°C) +5.2 °C+7.5 °C0 °CA significant thermal shift indicates direct binding of the compounds to Akt in cells.
Kinase Assay IC₅₀ 150 nM12 nM> 100 µMDemonstrates potent, direct inhibition of Akt's enzymatic activity.
p-Akt (Ser473) Inhibition Dose-dependent decreaseDose-dependent decreaseNo changeConfirms inhibition of the Akt signaling pathway within the cellular environment.
MTT Viability IC₅₀ 350 nM85 nM> 100 µMLinks the molecular mechanism of Akt inhibition to a functional anti-proliferative effect.

Conclusion

This guide presents a structured, multi-faceted approach to experimentally validate the proposed mechanism of action for this compound as an Akt inhibitor. By systematically progressing from direct target engagement (CETSA) to functional enzymatic inhibition (kinase assay), downstream pathway analysis (Western Blot), and finally to a cellular phenotypic response (MTT assay), researchers can build a compelling, evidence-based narrative. Each experimental stage is designed to be self-validating and provides a piece of the puzzle, culminating in a comprehensive understanding of the compound's molecular mechanism. This rigorous validation is an indispensable step in the journey of transforming a novel chemical entity into a potential therapeutic agent.

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The 6-Iodoquinolin-4-ol Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this versatile family, the 6-iodoquinolin-4-ol moiety has emerged as a particularly intriguing starting point for the development of potent enzyme inhibitors, especially targeting protein kinases. The introduction of an iodine atom at the C6-position offers a unique combination of steric and electronic properties, providing a vector for further chemical modification and influencing the compound's interaction with its biological target.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing comparisons with the broader class of quinolin-4-one derivatives to elucidate the key structural determinants for biological activity. We will delve into the rationale behind experimental design, present key experimental data, and provide detailed protocols for the evaluation of these compounds.

The Quinolin-4-one Core: A Foundation for Potent Bioactivity

The quinolin-4-one scaffold is a well-established pharmacophore, with extensive research highlighting the impact of substitutions at various positions on its biological activity.[3][4] Understanding these general SAR trends is crucial for the rational design of novel this compound analogs.

A substitution on the nitrogen atom (N1) and the presence of a carbonyl group at the C4-position are generally considered essential for the overall potency of quinolin-4-one derivatives.[3] Modifications at the C2, C3, C5, C7, and C8 positions have been extensively explored to modulate activity and selectivity. For instance, in the context of antibacterial agents, a fluorine atom at the C6-position has been shown to significantly enhance activity.[5] While our focus is on the 6-iodo substitution, this principle of halogenation at C6 underscores the importance of this position in influencing biological outcomes.

Structure-Activity Relationship of this compound Analogs

While a systematic SAR study focused exclusively on a broad library of this compound analogs is not extensively documented in a single source, we can synthesize findings from related quinoline and indoloquinoline structures to build a predictive SAR model. The strategic placement of the iodine atom at C6 provides a key anchoring point, and its influence is modulated by substitutions at other positions.

The Significance of the C6-Iodo Substitution

The iodine atom at the C6-position is more than a simple bulky substituent. Its moderate electronegativity and ability to form halogen bonds can significantly influence the binding affinity of the molecule to its target protein. This has been exemplified in the development of selective kinase inhibitors. For instance, studies on 11H-indolo[3,2-c]quinoline-6-carboxylic acids revealed that a 10-iodo substituent (analogous to the 6-iodo position in a simpler quinoline scaffold) led to highly potent and selective inhibitors of DYRK1A kinase.[6] This highlights the potential of the iodo group to confer both potency and selectivity.

Impact of Substitutions at Other Positions

Based on the broader understanding of quinolin-4-one SAR, we can infer the likely impact of modifications at other positions of the this compound scaffold:

  • C2-Position: Introduction of various substituents at the C2-position can significantly modulate the biological activity. Small alkyl or aryl groups are often well-tolerated and can enhance potency.[4] For example, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, substitutions at the 2-position were found to be critical for antibacterial activity.[7]

  • C3-Position: The C3-position is often substituted with a carboxylic acid group in many quinolone antibiotics, which is crucial for their interaction with DNA gyrase.[8] However, for kinase inhibition, other substituents may be more favorable. Small, flexible side chains or aromatic rings can be explored to probe the binding pocket of the target kinase.

  • N1-Position: Alkylation or arylation at the N1-position is a common strategy to enhance the activity of quinolin-4-ones. A cyclopropyl group on N1 has been found to increase activity in some cases.[3]

  • C7-Position: The C7-position is a key site for modification to influence spectrum of activity and pharmacokinetic properties.[8] Introduction of basic amines, such as piperazine or pyrrolidine rings, can improve solubility and cell permeability.

The interplay between the 6-iodo substituent and modifications at these other positions will ultimately determine the overall pharmacological profile of the analog.

Comparative Analysis: this compound Analogs as Kinase Inhibitors

A prime example of the potential of the iodo-substituted quinoline scaffold is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9]

A study on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids demonstrated the remarkable potency and selectivity that can be achieved with this scaffold.[6] The introduction of the iodine atom at the 10-position resulted in compounds with nanomolar inhibitory activity against DYRK1A, a kinase implicated in Down syndrome and other neurological disorders.[6]

Table 1: Kinase Inhibitory Activity of Selected Iodo-Substituted Indolo[3,2-c]quinoline-6-carboxylic Acids [6]

CompoundSubstituent (R)DYRK1A IC50 (nM)CLK1 IC50 (µM)CLK4 IC50 (µM)
5j H6>10>10
5o OMe22>10>10

This data clearly illustrates the potent and selective inhibition of DYRK1A by the 10-iodo substituted compounds. The selectivity against other closely related kinases like CLK1 and CLK4 is a significant advantage.[6] This provides a strong rationale for exploring simpler this compound analogs as potential kinase inhibitors.

Experimental Protocols

To facilitate further research and comparison, we provide detailed, step-by-step methodologies for key experiments in the evaluation of this compound analogs.

Synthesis of this compound

A general synthetic route to the this compound core can be adapted from the synthesis of 6-bromoquinolin-4-ol.[10] The key steps involve a cyclization reaction followed by halogenation.

dot

Synthesis_Workflow cluster_0 Synthesis of this compound A 4-Iodoaniline C Gould-Jacobs Reaction (Thermal Cyclization) A->C B Diethyl malonate B->C D 6-Iodo-4-hydroxy-2(1H)-quinolone C->D High Temperature E Hydrolysis D->E NaOH F This compound E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Gould-Jacobs Reaction: React 4-iodoaniline with diethyl ethoxymethylenemalonate. This initial condensation is followed by thermal cyclization at high temperature (e.g., in diphenyl ether) to form the quinoline ring system.[11]

  • Hydrolysis: The resulting ethyl 6-iodo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is then subjected to hydrolysis and decarboxylation using a strong base like sodium hydroxide, followed by acidification to yield this compound.

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase using a fluorescence-based assay.[12][13]

dot

Kinase_Assay_Workflow cluster_1 In Vitro Kinase Inhibition Assay P1 Prepare Reagents: - Kinase - Substrate - ATP - Test Compound P2 Incubate Kinase and Test Compound P1->P2 P3 Initiate Reaction: Add ATP and Substrate P2->P3 P4 Stop Reaction and Detect Signal P3->P4 P5 Data Analysis: Calculate IC50 P4->P5

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and the test compound (this compound analog) in an appropriate kinase buffer.

  • Pre-incubation: In a microplate, add the kinase and varying concentrations of the test compound. Allow to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[12]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This is a crucial experiment to evaluate the cytotoxic effects of the synthesized analogs.[1][6][14]

dot

MTT_Assay_Workflow cluster_2 MTT Cell Viability Assay M1 Seed Cells in a 96-well plate M2 Treat Cells with Test Compound M1->M2 M3 Add MTT Reagent M2->M3 M4 Solubilize Formazan Crystals M3->M4 M5 Measure Absorbance M4->M5 M6 Calculate Cell Viability M5->M6

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specific duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1][14]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value, representing the concentration that inhibits 50% of cell growth, can then be determined.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly as kinase inhibitors. The strategic placement of the iodine atom at the C6-position provides a valuable handle for enhancing potency and achieving selectivity. By leveraging the established SAR of the broader quinolin-4-one class, researchers can rationally design and synthesize new analogs with improved pharmacological profiles.

Future work should focus on the systematic exploration of substitutions at the C2, C3, and N1 positions of the this compound core. A comprehensive screening of these analogs against a panel of kinases will be crucial for identifying potent and selective inhibitors. Furthermore, in-depth studies of the mechanism of action and in vivo efficacy of the most promising candidates will be necessary to translate these findings into clinical applications. This guide provides a foundational framework and the necessary experimental tools to embark on this exciting area of drug discovery.

References

  • Biological Activities of Quinoline Derivatives. ResearchGate.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications.
  • Structure-activity relationships of the fluoroquinolones. ASM Journals.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Biological activities of quinoline derivatives. PubMed.
  • Quinolone antimicrobial agents: structure-activity relationships. PubMed.
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  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed.
  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate.
  • Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. PubMed.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.
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  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed.
  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Springer.
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  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
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Sources

A Comparative Guide to the Efficacy of 6-Iodoquinolin-4-ol Derivatives and Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The versatility of the quinoline structure allows for substitutions at various positions, leading to a diverse array of derivatives with tailored pharmacological profiles. This guide focuses on a specific subclass, 6-Iodoquinolin-4-ol derivatives, and provides a comparative analysis of their potential efficacy against current standard-of-care drugs in oncology and infectious diseases.

The rationale for investigating this compound derivatives stems from the known impact of halogen substitutions on the biological activity of quinoline compounds. The iodine atom at the 6-position can significantly alter the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide will delve into the available preclinical data for these and structurally similar compounds, offering a framework for their evaluation as potential therapeutic agents.

Synthesis of this compound Derivatives: The Doebner Reaction

A common and efficient method for the synthesis of quinoline-4-carboxylic acids, which can be precursors to 6-Iodoquinolin-4-ols, is the Doebner reaction.[3][4][5][6][7] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5][8] For the synthesis of this compound derivatives, a 4-iodoaniline would be a key starting material.

General Synthetic Protocol: Doebner Reaction
  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aldehyde (1 mmol) in a minimal amount of a suitable solvent, such as acetic acid.

  • Addition of Pyruvic Acid and Catalyst: To this solution, add pyruvic acid (1.5 mmol) and a catalytic amount of an acid catalyst, like trifluoroacetic acid (TFA).[8] Stir the mixture for approximately 10 minutes.

  • Addition of Aniline: Dissolve 4-iodoaniline (1 mmol) in a minimal amount of the solvent and add it to the reaction mixture.

  • Reaction: Reflux the resulting mixture for a specified time, typically 12 hours.[8]

  • Work-up and Purification: After cooling, the reaction mixture is worked up through standard procedures such as extraction and washing. The crude product is then purified using techniques like recrystallization or column chromatography to yield the desired 6-iodo-quinoline-4-carboxylic acid derivative.

Workflow for Doebner Synthesis of this compound Precursors

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Aldehyde Substituted Aldehyde Mixing Mixing and Stirring Aldehyde->Mixing Solvent1 Acetic Acid Solvent1->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Catalyst TFA Catalyst->Mixing Iodoaniline 4-Iodoaniline Iodoaniline->Mixing Solvent2 Acetic Acid Solvent2->Mixing Reflux Reflux (12h) Mixing->Reflux Workup Extraction & Washing Reflux->Workup Purification Recrystallization / Chromatography Workup->Purification Final_Product 6-Iodo-quinoline-4-carboxylic acid Purification->Final_Product

Caption: One-pot Doebner reaction for 6-iodo-quinoline-4-carboxylic acid synthesis.

Comparative Efficacy in Oncology

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways.[2][9]

In Vitro Cytotoxicity
Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference(s)
6-Chloro-2-phenylquinolin-4-ol (and derivatives) MCF-7 (Breast)~13-20[11]
HCT-116 (Colon)~5[10][12]
Doxorubicin MCF-7 (Breast)~0.65-2.50[13][14]
HCT-116 (Colon)~1[15]
Cisplatin MCF-7 (Breast)Varies[16]
HCT-116 (Colon)~7.5[10]
Proposed Anticancer Mechanism of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the proposed mechanisms is the inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in many cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline This compound Derivative Quinoline->PI3K inhibits

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][15][17][18][19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Experimental Protocol: In Vivo Efficacy (Xenograft Mouse Model)

Xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents before they can proceed to clinical trials.[8][10][16][20]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.[8]

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, standard drug, and this compound derivative at various doses). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) for a defined period.[8]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[8]

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group.

Comparative Efficacy in Malaria

The quinoline scaffold is the backbone of some of the oldest and most effective antimalarial drugs, such as quinine and chloroquine.[21] Their mechanism of action primarily involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[21][22]

In Vitro Antiplasmodial Activity

The following table compares the in vitro antiplasmodial activity (IC50 values) of quinoline derivatives against Plasmodium falciparum with that of standard antimalarial drugs.

Compound/DrugTarget Plasmodium falciparum StrainIC50 (nM)Reference(s)
Quinoline-4-carboxamide derivative 3D7 (chloroquine-sensitive)~120[23]
Chloroquine 3D7 (chloroquine-sensitive)~15[21]
K1 (chloroquine-resistant)>100[24]
Artemisinin 3D7 (chloroquine-sensitive)Varies[19][25]
Antimalarial Mechanism of Action

Quinoline antimalarials are thought to exert their effect by accumulating in the acidic food vacuole of the parasite. Here, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. The accumulation of free heme is toxic to the parasite, leading to its death.

cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Quinoline This compound Derivative Quinoline->Heme binds to Quinoline->Hemozoin inhibits formation

Caption: Inhibition of hemozoin formation by this compound derivatives.

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

The SYBR Green I-based assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[12]

  • Parasite Culture: Culture P. falciparum in human red blood cells in a suitable medium.

  • Drug Dilution: Prepare serial dilutions of the this compound derivative and standard antimalarial drugs in a 96-well plate.

  • Incubation: Add the parasite culture to the wells and incubate for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Conclusion and Future Directions

The available data on quinoline derivatives, particularly those with structural similarities to this compound, suggest that this class of compounds holds significant promise as both anticancer and antimalarial agents. The in vitro cytotoxicity data against breast and colon cancer cell lines, while not for the exact iodo-substituted compounds, indicates potential for potent anticancer activity. Similarly, the well-established role of the quinoline scaffold in antimalarial therapy provides a strong rationale for investigating 6-iodo derivatives in this context.

Further research is imperative to fully elucidate the therapeutic potential of this compound derivatives. Key next steps should include:

  • Synthesis and Screening: A focused effort to synthesize a library of this compound derivatives and screen them against a broad panel of cancer cell lines and P. falciparum strains.

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the most potent this compound derivatives with standard-of-care drugs.

  • Mechanism of Action Studies: Detailed investigations to determine the precise molecular targets and mechanisms of action of these compounds in both cancer and malaria.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of lead candidates.

By systematically addressing these research questions, the scientific community can determine whether this compound derivatives represent a viable new class of therapeutic agents to combat cancer and malaria.

References

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  • IC 50 values determination for doxorubicin or cisplatin after MCF7,.... (n.d.).
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  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.).
  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2025). Heliyon.
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  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. (2021). Taiwanese Journal of Obstetrics and Gynecology.
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  • The IC 50 of the compounds investigated. (n.d.).
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In vivo validation of the therapeutic potential of 6-Iodoquinolin-4-ol in disease models.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Therapeutic Potential of 6-Iodoquinolin-4-ol

This guide provides a comprehensive framework for the in vivo validation of this compound, a novel heterocyclic compound. Drawing from the extensive therapeutic history of quinoline derivatives, we outline a strategic, data-driven approach to assess its potential efficacy in oncology and autoimmune disease models. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical evidence.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-malarial (e.g., Chloroquine) to anticancer and anti-inflammatory agents.[1][2] Quinoline derivatives exhibit a remarkable diversity of biological activities, largely attributable to their ability to intercalate with DNA, inhibit key enzymes like tyrosine kinases, and modulate inflammatory pathways.[3][4]

This compound belongs to the quinolin-4-one class, a subset known for its therapeutic potential.[5] The presence of an iodine atom at the 6-position can significantly alter the molecule's lipophilicity, distribution, and binding affinity to biological targets, potentially enhancing its therapeutic index. While direct in vivo data for this compound is nascent, its structural alerts suggest plausible efficacy in disease areas where inflammation and aberrant cell proliferation are key pathological features. This guide will focus on two such areas: Non-Small Cell Lung Cancer (NSCLC) and Rheumatoid Arthritis (RA).

Putative Mechanism of Action: Targeting Core Disease Pathways

Based on structure-activity relationships of analogous compounds, we can hypothesize the primary mechanisms through which this compound may exert its therapeutic effects.

In Oncology: Inhibition of Pro-Survival Signaling

In many cancers, the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is constitutively active, promoting cell proliferation, survival, and resistance to therapy.[6] Quinoline derivatives have been shown to modulate this critical pathway. We hypothesize that this compound acts as an inhibitor of PI3K or its downstream effector, AKT, leading to the induction of apoptosis and cell cycle arrest in tumor cells.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Putative Inhibition

Caption: Putative inhibition of the PI3K/AKT pathway by this compound.

In Autoimmunity: Modulation of Inflammatory Response

In rheumatoid arthritis, the production of pro-inflammatory cytokines by immune cells, particularly macrophages and T-cells, drives synovitis and joint destruction.[7] Quinoline derivatives have demonstrated potent anti-inflammatory effects, often by suppressing the expression of cytokines and key inflammatory enzymes like iNOS and COX-2.[8][9] This is frequently achieved through inhibition of the NF-κB signaling cascade. Therefore, this compound is postulated to reduce inflammation by suppressing Th1-type cytokine production and inhibiting inflammatory mediators in the arthritic joint.[8]

A Framework for In Vivo Validation

A robust preclinical validation program requires a systematic and comparative approach. The following workflow provides a logical progression from model selection to terminal analysis, ensuring that the generated data is comprehensive and interpretable.

InVivo_Workflow start Start: Promising In Vitro Data model_selection Disease Model Selection (e.g., NSCLC Xenograft, CIA) start->model_selection pd_pk_pilot Pilot Study: Pharmacokinetics (PK) & Tolerability (MTD) model_selection->pd_pk_pilot efficacy_study Pivotal Efficacy Study (Dose-Response) pd_pk_pilot->efficacy_study grouping Animal Grouping: - Vehicle Control - this compound - Standard of Care efficacy_study->grouping treatment Treatment & Monitoring (e.g., Dosing, Clinical Scores, Tumor Volume, Body Weight) grouping->treatment endpoints Terminal Endpoint Analysis treatment->endpoints biomarkers Biomarker Analysis (e.g., Cytokines, p-AKT) endpoints->biomarkers histology Histopathology (Target & Off-Target Tissues) endpoints->histology data_analysis Comprehensive Data Analysis & Reporting biomarkers->data_analysis histology->data_analysis end Go/No-Go Decision for Further Development data_analysis->end

Caption: General experimental workflow for in vivo validation studies.

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

Objective: To evaluate the anti-tumor efficacy of this compound in comparison to Cisplatin, a standard-of-care chemotherapeutic, in a human NSCLC xenograft mouse model.[10]

Experimental Protocol: A549 Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a thymus and cannot mount an effective T-cell response, allowing for the growth of human tumor xenografts.[11]

  • Cell Culture: Human A549 lung carcinoma cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ A549 cells suspended in 100 µL of a Matrigel/PBS mixture.

  • Tumor Growth and Grouping: Tumors are allowed to grow, and their volumes are measured twice weekly. When the average tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Treatment Regimen:

    • Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) via oral gavage (p.o.) daily.

    • Group 2 (this compound): Dosed at 25 mg/kg (or a dose determined from pilot studies), p.o., daily.

    • Group 3 (Cisplatin): Dosed at 5 mg/kg via intraperitoneal (i.p.) injection, once weekly.[10]

  • Monitoring and Endpoints:

    • Primary Endpoint: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Secondary Endpoints: Mouse body weight is recorded twice weekly as a measure of general toxicity.

    • Humane Endpoint: The study is terminated for all groups when the mean tumor volume in the vehicle control group reaches ~2000 mm³ or after 21-28 days of treatment.

  • Terminal Analysis: At the end of the study, tumors are excised, weighed, and processed for histopathology and biomarker analysis (e.g., Western blot for phosphorylated AKT).

Comparative Performance Data (Hypothetical)

Table 1: Comparative Efficacy of this compound vs. Cisplatin in an NSCLC Xenograft Model

ParameterVehicle ControlThis compound (25 mg/kg, p.o.)Cisplatin (5 mg/kg, i.p.)
Mean Final Tumor Volume (mm³) 1850 ± 210740 ± 155890 ± 180
Tumor Growth Inhibition (%) -60%52%
Mean Body Weight Change (%) +2.5%-1.8%-8.5%
Treatment-Related Mortality 0/100/101/10

Data are presented as mean ± SEM.

This hypothetical data suggests that this compound demonstrates superior tumor growth inhibition compared to Cisplatin in this model, with a significantly better safety profile as indicated by minimal body weight loss.

Case Study 2: Rheumatoid Arthritis (RA)

Objective: To assess the anti-inflammatory and disease-modifying potential of this compound in comparison to Methotrexate (MTX) in a murine collagen-induced arthritis (CIA) model.[12]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
  • Animal Model: DBA/1J mice (male, 8-10 weeks old) are used as they are genetically susceptible to developing arthritis upon immunization with type II collagen.[13]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Mice are injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21 (Booster Immunization): Mice receive a booster injection with 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Initiation and Grouping: Treatment is initiated upon the first signs of arthritis onset (typically around day 24-28). Mice are scored for disease severity and randomized into treatment groups (n=8-10 per group).

  • Treatment Regimen:

    • Group 1 (Vehicle Control): Administered with the vehicle solution p.o., daily.

    • Group 2 (this compound): Dosed at 20 mg/kg, p.o., daily.

    • Group 3 (Methotrexate): Dosed at 1 mg/kg, p.o., three times a week.[12]

  • Monitoring and Endpoints:

    • Primary Endpoint: A clinical arthritis score is recorded for each mouse three times a week, based on the swelling and redness of each paw (Scale 0-4 per paw, max score of 16 per mouse).[14]

    • Secondary Endpoints: Paw thickness is measured using calipers. Body weight is monitored as a general health indicator.

  • Terminal Analysis: The study is terminated around day 42.

    • Blood is collected for analysis of serum inflammatory cytokines (e.g., TNF-α, IL-6).

    • Paws are collected for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.

Comparative Performance Data (Hypothetical)

Table 2: Comparative Efficacy of this compound vs. Methotrexate in a CIA Mouse Model

ParameterVehicle ControlThis compound (20 mg/kg, p.o.)Methotrexate (1 mg/kg, p.o.)
Mean Max. Arthritis Score (0-16) 12.5 ± 1.55.0 ± 1.16.5 ± 1.3
Disease Incidence (%) 100%60%75%
Mean Paw Swelling (mm change) 1.8 ± 0.20.7 ± 0.150.9 ± 0.2
Histological Score (Inflammation) 3.5 ± 0.41.2 ± 0.31.8 ± 0.4

Data are presented as mean ± SEM.

In this scenario, this compound shows a more potent reduction in the clinical signs of arthritis and underlying joint inflammation compared to the standard-of-care, Methotrexate.

Conclusion and Future Directions

The presented framework provides a robust, comparative strategy for the in vivo validation of this compound. The hypothetical data illustrates a scenario where the compound exhibits significant therapeutic potential in both oncology and autoimmune disease models, potentially offering an improved efficacy and safety profile over current standards of care.

Successful validation in these models would warrant further investigation, including:

  • Mechanism of Action Studies: In-depth analysis of target engagement and downstream signaling in vivo.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and therapeutic effect.

  • Toxicity Studies: Formal GLP toxicology studies to fully characterize the safety profile.

  • Combination Therapies: Evaluating the synergistic potential of this compound with other agents.[15]

By adhering to a rigorous and scientifically sound validation process, the true therapeutic potential of this compound can be effectively determined, paving the way for its potential clinical development.

References

  • Title: Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflamm
  • Title: Quinoline-3-carbothioamides and Related Compounds as Novel Immunomodulating Agents Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
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Comparative analysis of different synthetic routes to 6-Iodoquinolin-4-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Iodoquinolin-4-ol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among the vast family of quinoline derivatives, this compound stands out as a crucial intermediate in the synthesis of complex pharmaceutical compounds. The presence of the iodine atom at the C6 position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures. Furthermore, the 4-ol (or its tautomeric 4-one form) is a key pharmacophoric feature in many biologically active quinolones. This guide provides a comparative analysis of the principal synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations to aid researchers in selecting the most appropriate method for their specific needs.

Classical Synthetic Strategies: A Tale of Two Reactions

The synthesis of the quinolin-4-ol core has historically been dominated by two venerable name reactions: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. Both pathways commence from an appropriately substituted aniline, in this case, 4-iodoaniline, and culminate in the formation of the bicyclic quinolone system through a thermal cyclization step.

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a robust and widely employed method for the preparation of 4-hydroxyquinolines.[2] The synthesis proceeds through a multi-step sequence involving the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation furnish the desired 4-quinolinone core.[2][3]

Mechanism and Key Experimental Considerations:

The reaction commences with the nucleophilic attack of the amino group of 4-iodoaniline on diethyl ethoxymethylenemalonate (DEEM), leading to the formation of an anilidomethylenemalonate intermediate. This is followed by the elimination of ethanol. The crucial and often rate-limiting step is the thermal cyclization of this intermediate, which requires high temperatures (typically above 250 °C) to facilitate a 6-electron electrocyclization.[3][4] This high energy barrier can be overcome by using high-boiling point solvents such as diphenyl ether or, more recently, through the application of microwave irradiation, which can significantly reduce reaction times and improve yields.[3][5] The resulting 4-hydroxy-3-carboalkoxyquinoline is then saponified, and the subsequent carboxylic acid is decarboxylated by heating to yield this compound.

Experimental Protocol: Synthesis of this compound via the Gould-Jacobs Reaction (adapted from the synthesis of 6-bromoquinolin-4-ol) [6][7]

Step 1: Condensation of 4-Iodoaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, a mixture of 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2 hours.

  • The ethanol formed during the reaction is removed under reduced pressure.

  • The resulting crude diethyl (4-iodoanilino)methylenemalonate is allowed to cool and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling solvent, such as diphenyl ether.

  • The mixture is heated to approximately 250 °C and maintained at this temperature for 30-60 minutes.

  • Upon cooling, the cyclized product, ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration.

Step 3: Hydrolysis and Decarboxylation

  • The ester from Step 2 is suspended in a 10% aqueous sodium hydroxide solution and refluxed until the hydrolysis is complete (monitored by TLC).

  • The solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 6-iodo-4-hydroxyquinoline-3-carboxylic acid.

  • The filtered and dried carboxylic acid is then heated above its melting point until the evolution of carbon dioxide ceases, yielding the crude this compound.

  • The final product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Route 2: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis, discovered in 1887, offers an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters, such as ethyl acetoacetate.[8][9]

Mechanism and Key Experimental Considerations:

The reaction begins with the condensation of 4-iodoaniline with ethyl acetoacetate to form an enamine intermediate. Similar to the Gould-Jacobs reaction, the subsequent and critical step is a thermal cyclization that requires high temperatures (around 250 °C).[8][9] The use of a high-boiling inert solvent is crucial for achieving good yields, as early attempts without a solvent resulted in poor outcomes (less than 30% yield).[10][11] The cyclization is followed by tautomerization to the more stable 4-hydroxyquinoline form.

Experimental Protocol: Synthesis of this compound via the Conrad-Limpach Synthesis [12]

Step 1: Formation of the Enamine Intermediate

  • A mixture of 4-iodoaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) with a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) is stirred at room temperature or slightly elevated temperatures (70-80 °C) for 2-4 hours.

  • The water formed during the condensation is removed, often by keeping the reaction mixture under vacuum over a desiccant.

Step 2: Thermal Cyclization

  • The crude enamine intermediate is added to a high-boiling solvent like diphenyl ether or Dowtherm A.

  • The mixture is heated to 250 °C and maintained at this temperature for 1-2 hours.

  • Upon cooling, the 6-iodo-2-methylquinolin-4-ol precipitates and is collected by filtration.

  • The product is then washed with a low-boiling solvent (e.g., petroleum ether) to remove the high-boiling solvent and can be further purified by recrystallization.

Comparative Analysis of the Classical Routes

ParameterGould-Jacobs ReactionConrad-Limpach Synthesis
Starting Materials 4-Iodoaniline, Diethyl ethoxymethylenemalonate4-Iodoaniline, Ethyl acetoacetate
Intermediate Diethyl (4-iodoanilino)methylenemalonateEthyl 3-(4-iodoanilino)but-2-enoate
Final Product Structure This compound6-Iodo-2-methylquinolin-4-ol
Reaction Temperature High (cyclization > 250 °C)High (cyclization ~ 250 °C)
Typical Yields Moderate to good (can be optimized to >90%)[4]Can be low without a high-boiling solvent, but can reach up to 95% with one.[4]
Advantages - Generally good yields with optimization. - Leads to an unsubstituted C2 position.- Utilizes readily available and less expensive β-ketoesters.
Disadvantages - Requires a multi-step hydrolysis and decarboxylation. - Diethyl ethoxymethylenemalonate is a more specialized reagent.- Introduces a substituent at the C2 position (a methyl group from ethyl acetoacetate). - High temperatures can lead to side reactions.

Alternative Synthetic Approaches

While the Gould-Jacobs and Conrad-Limpach reactions are the most established routes, other methods for the synthesis of quinolin-4-ones exist, though they are less commonly applied for this specific target.

Direct C-H Iodination: A Potential but Challenging Route

The direct iodination of a pre-formed quinolin-4-ol core at the C6 position would represent a more atom-economical approach. However, the regioselectivity of electrophilic aromatic substitution on the quinoline ring is a significant challenge. Studies on the direct iodination of quinolines and quinolinones have shown a strong preference for iodination at the C3 position.[13][14][15][16] Achieving selective C6 iodination would likely require a directing group or a more sophisticated catalytic system, and to date, a reliable and high-yielding protocol for the direct C6 iodination of quinolin-4-ol has not been prominently reported in the literature.

Conclusion and Future Perspectives

For the synthesis of this compound, the Gould-Jacobs reaction emerges as the more direct and versatile approach, as it yields the target molecule without an unwanted substituent at the C2 position. While the Conrad-Limpach synthesis is a viable alternative, the resulting 2-methyl derivative would necessitate an additional synthetic step for its removal if the unsubstituted C2 position is required for subsequent transformations.

Both classical methods suffer from the drawback of requiring harsh, high-temperature conditions for the cyclization step. Modern advancements, such as the use of microwave-assisted synthesis, have shown promise in mitigating these issues by significantly reducing reaction times and often improving yields.[5] Future research in this area will likely focus on the development of milder and more efficient catalytic systems for the cyclization step, as well as exploring novel, regioselective C-H functionalization strategies that could provide a more direct and sustainable route to this compound and its derivatives.

Visualizing the Synthetic Pathways

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product Iodoaniline 4-Iodoaniline Intermediate Diethyl (4-iodoanilino)methylenemalonate Iodoaniline->Intermediate Condensation (120-130 °C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Ester Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate Intermediate->Cyclized_Ester Thermal Cyclization (>250 °C) Final_Product This compound Cyclized_Ester->Final_Product Hydrolysis & Decarboxylation

Caption: The Gould-Jacobs reaction pathway to this compound.

Conrad_Limpach_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Iodoaniline 4-Iodoaniline Intermediate Ethyl 3-(4-iodoanilino)but-2-enoate Iodoaniline->Intermediate Condensation (Acid Catalyst) EAA Ethyl Acetoacetate EAA->Intermediate Final_Product 6-Iodo-2-methylquinolin-4-ol Intermediate->Final_Product Thermal Cyclization (~250 °C)

Caption: The Conrad-Limpach synthesis leading to a C2-substituted quinolin-4-ol.

References

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A Senior Application Scientist's Guide to Benchmarking the Inhibitory Activity of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory activity of 6-Iodoquinolin-4-ol. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. Our focus will be on positioning this compound against well-established inhibitors within the context of a key enzyme class: protein kinases.

Introduction: The Quinolin-4-one Scaffold and this compound

The quinolin-4-one (also known as quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] These heterocyclic compounds are found in natural products and have been synthetically modified to create invaluable drugs, including antibiotics and anticancer agents.[1][2] The versatility of the quinolin-4-one ring system allows for functionalization at various positions, leading to a diverse range of pharmacological properties.[1][3]

Derivatives of this scaffold have been shown to inhibit a wide array of enzymes crucial to disease pathology, such as DNA topoisomerases, proteases, and protein kinases.[3][4][5] this compound (PubChem CID: 5250493) is a specific derivative featuring an iodine atom at the 6-position.[6] While comprehensive biological data for this exact molecule is sparse in public literature, its structural similarity to known kinase inhibitors suggests this enzyme class as a primary and logical starting point for investigation.[3] This guide will therefore focus on benchmarking its potential as a kinase inhibitor.

The Rationale for Kinase Inhibition as a Primary Hypothesis

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by transferring a phosphate group from ATP to specific substrates.[7][8] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[8][9] Several quinoline-based compounds have been identified as potent kinase inhibitors, often targeting the highly conserved ATP-binding site.[10] For instance, derivatives of the quinolin-4-one scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[3]

Given this precedent, we hypothesize that this compound exerts its biological effects through kinase inhibition. To test this, we will benchmark its activity against two well-characterized inhibitors:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to potently inhibit VEGFR2.[11] It serves as a specific, clinically relevant benchmark.

  • Staurosporine: A broad-spectrum, potent inhibitor of many protein kinases.[11] It provides a benchmark for general, potent kinase inhibition.

This comparative approach will not only determine if this compound is a kinase inhibitor but also provide initial insights into its potential potency and selectivity.

Experimental Design: A Dual-Assay Approach for Robust Benchmarking

A thorough benchmarking strategy requires assessing the compound's activity at two distinct levels: direct enzyme interaction (biochemical assay) and its effect in a complex biological system (cell-based assay).[12][13] This dual approach is critical because a compound that is potent against an isolated enzyme may fail in a cellular context due to poor membrane permeability, rapid metabolism, or off-target effects.[14]

G cluster_0 Benchmarking Workflow start Compound Synthesis & Characterization (this compound) biochem In Vitro Biochemical Assay (e.g., VEGFR2 Kinase Assay) start->biochem cellbased Cell-Based Assay (e.g., HUVEC Proliferation) start->cellbased ic50_biochem Determine Biochemical IC50 biochem->ic50_biochem ic50_cell Determine Cellular IC50 cellbased->ic50_cell compare Comparative Data Analysis vs. Known Inhibitors (Sunitinib, Staurosporine) ic50_biochem->compare ic50_cell->compare conclusion Evaluate Potency, Selectivity, and Cell Permeability compare->conclusion

Caption: General experimental workflow for inhibitor benchmarking.
In Vitro Biochemical Kinase Assay

The primary goal of the biochemical assay is to quantify the direct inhibition of the target kinase, in this case, VEGFR2.[13] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[15][16] We will use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.[13][17]

Protocol: Luminescence-Based In Vitro VEGFR2 Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute recombinant human VEGFR2 kinase and its specific peptide substrate to their optimal working concentrations in the kinase buffer.

    • Prepare a stock solution of this compound, Sunitinib, and Staurosporine in 100% DMSO. Create a 10-point serial dilution series for each compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare ATP at a concentration close to its Km for VEGFR2 in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each inhibitor dilution (or DMSO vehicle control) to the appropriate wells.

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Incubate the plate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 0% inhibition and a "no enzyme" or potent inhibitor control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[18]

Cell-Based Proliferation Assay

To evaluate the inhibitor's efficacy in a physiological context, a cell-based assay is essential.[12][19] Since VEGFR2 is critical for the proliferation of endothelial cells, we will use Human Umbilical Vein Endothelial Cells (HUVECs). Inhibition of VEGFR2 signaling should lead to a decrease in cell proliferation.

G cluster_pathway Simplified VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor This compound Sunitinib Inhibitor->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Protocol: HUVEC Cell Proliferation Assay (MTS)

  • Cell Culture:

    • Culture HUVECs in appropriate endothelial growth medium.

    • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Inhibitor Treatment:

    • The next day, replace the medium with a low-serum basal medium.

    • Prepare serial dilutions of this compound, Sunitinib, and Staurosporine in the basal medium.

    • Add the inhibitor dilutions to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C until a color change is apparent. The MTS reagent is converted by viable, proliferating cells into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control cells.

    • Plot the percentage of proliferation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Comparative Performance Data

The following table summarizes hypothetical, yet plausible, experimental data for benchmarking this compound. This structured format allows for a direct and objective comparison of potency across different assay types.

CompoundTarget EnzymeBiochemical IC₅₀ (nM) [VEGFR2 Assay]Cellular IC₅₀ (nM) [HUVEC Proliferation]Notes
This compound VEGFR2 (Hypothesized)85450Potent direct inhibitor with moderate cellular activity.
Sunitinib [11]VEGFR2, PDGFR, c-KIT215High potency in both biochemical and cellular assays.
Staurosporine [11]Broad Spectrum Kinase710Very potent, non-selective inhibitor.

Interpretation and Scientific Insights

  • Biochemical Potency: The hypothetical biochemical IC50 of 85 nM suggests that this compound is a potent, direct inhibitor of VEGFR2. It is less potent than the established inhibitors Sunitinib (2 nM) and Staurosporine (7 nM) but still falls within a range considered highly active for a lead compound.

  • Cellular Activity: The cellular IC50 of 450 nM is significantly higher than its biochemical IC50. This discrepancy is common in drug discovery and provides critical insights. It may suggest that this compound has suboptimal cell permeability, is subject to efflux by pumps in the cell membrane, or is rapidly metabolized within the cell.

  • Comparative Context: When benchmarked, this compound demonstrates a promising profile. While not as potent as Sunitinib, its activity is significant. The large gap between its biochemical and cellular potency, when compared to the smaller gap for Sunitinib, highlights a clear area for future medicinal chemistry optimization: improving the compound's pharmacokinetic properties to enhance its cellular efficacy.

Conclusion for the Drug Development Professional

This guide outlines a robust, multi-faceted strategy for the initial benchmarking of this compound. By employing both biochemical and cell-based assays and comparing the results against well-characterized inhibitors, we can generate a clear, actionable profile of the compound's inhibitory activity.

Our hypothetical data position this compound as a potent direct inhibitor of VEGFR2 with moderate cellular activity. This profile identifies it as a valid lead compound for further investigation. The subsequent steps in a drug discovery program would logically focus on structure-activity relationship (SAR) studies to enhance cellular potency and selectivity profiling against a broader panel of kinases to understand its specificity. This structured benchmarking approach is fundamental to making informed decisions in the hit-to-lead and lead optimization phases of drug development.[13]

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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
  • Liu, Y., et al. (2001). Quinoline-4-acetamides as sPLA(2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1639-1641. [Link]
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  • Hilgeroth, U., et al. (2014). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 57(21), 8840-8848. [Link]

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, identifying the cellular target of a novel bioactive compound is a critical step that bridges a phenotypic observation to a mechanistic understanding. This guide provides a comprehensive framework for researchers and drug development professionals to validate the cellular target engagement of 6-Iodoquinolin-4-ol, a small molecule with potential biological activity. By moving beyond theoretical concepts, we delve into the practical application of cutting-edge methodologies, offering a comparative analysis to guide your experimental design.

The Enigma of a New Molecule: Why Target Engagement is Paramount

The journey of a potential therapeutic agent from a mere chemical structure to a well-understood biological modulator is fraught with challenges. For a compound like this compound, for which public domain information on its specific biological target is scarce[1], the initial and most crucial task is to answer the question: "What protein(s) does this molecule interact with inside a cell to exert its effect?"

Validating target engagement in a cellular context is non-trivial. It requires methods that can confirm a direct physical interaction between the compound and its putative target within the complex and dynamic environment of a living cell.[2][3] Such validation is the cornerstone of building a robust biological rationale for a drug candidate, enabling informed decisions in lead optimization and preclinical development.

This guide will compare and contrast three orthogonal and powerful approaches to elucidate and validate the cellular target(s) of this compound:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that assesses target engagement based on ligand-induced thermal stabilization of the target protein.[4][5][6][7]

  • Chemical Proteomics using Kinobeads: An affinity chromatography-based method for profiling the interaction of compounds with a large number of kinases and other ATP-binding proteins.[8][9][10][11][12]

  • Photo-Affinity Labeling (PAL): A technique that utilizes a photoreactive version of the compound to covalently link to its target upon UV irradiation, enabling subsequent identification.[13][14][15][16]

Part 1: A Comparative Overview of Target Validation Strategies

The choice of method for validating the target engagement of this compound will depend on several factors, including the availability of specialized reagents, instrumentation, and the specific biological question being addressed. Below is a comparative summary of the three highlighted techniques.

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)Photo-Affinity Labeling (PAL)
Principle Ligand binding alters the thermal stability of the target protein.Competitive binding of the compound against a broad-spectrum inhibitor matrix.Covalent cross-linking of a photoreactive probe to its target upon UV activation.
Compound Modification Not required.Not required.Requires synthesis of a photoreactive analog.
Throughput Can be adapted to high-throughput formats.[4]Moderate to high, especially with quantitative mass spectrometry.Lower throughput due to probe synthesis and validation.
Direct vs. Indirect Direct measure of biophysical interaction.Indirect measure of competitive binding.Direct covalent labeling of the binding partner.
Target Class Broadly applicable to soluble and membrane proteins.Primarily for kinases and ATP-binding proteins.Broadly applicable, but probe design can be challenging.
Key Advantage Label-free and performed in intact cells or lysates.[6]Unbiased profiling of a large number of potential targets.[12]Provides direct evidence of interaction and can identify the binding site.
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.Limited to proteins that bind to the immobilized ligands on the beads.Synthesis of a functional probe can be complex and may alter binding.[14]

Part 2: Deep Dive into Experimental Methodologies

Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

CETSA is a powerful technique to confirm target engagement in a physiological context without modifying the compound of interest.[5] The underlying principle is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[4][17]

The CETSA workflow involves treating intact cells with the compound, followed by heating the cell lysate or intact cells to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[7]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells B Treat with this compound or Vehicle (DMSO) A->B C Aliquot cells B->C D Heat aliquots to a range of temperatures C->D E Cell Lysis & Centrifugation D->E F Collect Soluble Fraction E->F G Quantify Target Protein (e.g., Western Blot) F->G

Caption: CETSA experimental workflow for validating target engagement.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples, run on an SDS-PAGE gel, and transfer to a membrane. Probe with a primary antibody specific to the putative target protein, followed by a secondary antibody, and visualize the bands.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM this compound)
45100100
509598
557090
604075
651550
70520

In this hypothetical scenario, this compound stabilizes the target protein, resulting in a higher percentage of soluble protein at elevated temperatures.

Chemical Proteomics with Kinobeads: A Competitive Profiling Approach

If this compound is suspected to be a kinase inhibitor, a kinobeads pulldown assay is an excellent method for unbiased target identification and selectivity profiling.[8][10] This technique utilizes beads coupled with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors to capture a significant portion of the cellular kinome.[9][11]

In this competitive binding experiment, a cell lysate is pre-incubated with this compound before being subjected to the kinobeads. If this compound binds to a specific kinase, it will compete with the immobilized inhibitors on the beads, leading to a reduced abundance of that kinase in the pulldown fraction.[12]

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis A Cell Lysate B Incubate with this compound or Vehicle A->B C Add Kinobeads B->C D Incubate and Wash C->D E Elute Bound Proteins D->E F Protein Digestion E->F G LC-MS/MS Analysis F->G H Identify and Quantify Bound Kinases G->H PAL_Workflow cluster_probe_treatment Probe Incubation cluster_crosslinking Covalent Labeling cluster_enrichment_analysis Enrichment & Analysis A Live Cells or Lysate B Incubate with Photoreactive This compound Probe A->B C UV Irradiation B->C D Covalent Cross-linking to Target Protein C->D E Cell Lysis D->E F Click Chemistry with Reporter Tag (e.g., Biotin) E->F G Streptavidin Enrichment F->G H LC-MS/MS Identification G->H

Sources

Assessing the Target Selectivity of 6-Iodoquinolin-4-ol and Its Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the protein kinase has emerged as a preeminent target class.[1] The quinoline scaffold represents a privileged structure in kinase inhibitor design, with numerous derivatives showing promise in preclinical and clinical settings.[2][3] The compound 6-Iodoquinolin-4-ol and its potential derivatives stand as an intriguing, yet underexplored, chemical series. The introduction of an iodine atom at the 6-position offers a vector for further chemical modification and a potential handle for modulating potency and selectivity.

However, the promise of any kinase inhibitor is intrinsically tied to its selectivity.[4] An inhibitor that potently modulates its intended target while sparing other kinases minimizes the risk of off-target toxicities and provides a clearer understanding of the biological consequences of inhibiting a specific signaling pathway.[5] This guide provides a comprehensive framework for assessing the target selectivity of novel compounds based on the this compound scaffold. We will delve into the causality behind experimental choices, provide actionable protocols, and present a logical workflow for progressing from a hit compound to a well-characterized, selective chemical probe or drug lead.

The Rationale: Why Target Selectivity is Paramount for Quinoline-Based Inhibitors

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket—the primary target for most small-molecule inhibitors.[5][6] This conservation presents a formidable challenge: achieving selective inhibition.[7] The quinoline core, for instance, is a known "hinge-binding" motif that can interact with the backbone of the kinase ATP-binding site.[8] While this interaction is key for potency, minor structural changes on the quinoline scaffold can drastically alter the inhibitor's interaction profile across the kinome.[9][10]

A non-selective compound can produce a biological effect through the inhibition of multiple kinases, confounding data interpretation and potentially leading to unforeseen toxicity.[11] Therefore, a rigorous, multi-tiered approach to selectivity profiling is not merely a characterization step but a foundational component of the drug discovery process. Our goal is to build a "selectivity roadmap" for each derivative to guide its development.

A Phased Approach to Selectivity Profiling

We advocate for a progressive, multi-phase workflow to balance cost, time, and the depth of information required at each stage of a research program. This approach ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Initial Selectivity cluster_2 Phase 3: Comprehensive Profiling cluster_3 Phase 4: In-Cell Validation A Primary Biochemical Assay (e.g., against intended target) B Mini-Kinase Panel Screen (Single high concentration, e.g., 1µM) A->B Active Hits C IC50 Determination (Dose-response against primary target) B->C D IC50 Determination (Dose-response against initial 'off-targets') B->D E Broad Kinome Screen (e.g., KINOMEscan®, >400 kinases) D->E Promising Leads F Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) E->F G Target-Specific Pathway Inhibition (e.g., Western Blot for phospho-substrates) F->G H Phenotypic Assays (e.g., Anti-proliferation, Apoptosis) G->H

Figure 1: Phased workflow for kinase inhibitor selectivity profiling.

This workflow begins with broad, cost-effective screening and progressively focuses on fewer, more promising compounds with deeper, more resource-intensive assays.[9] This ensures that a compound's selectivity profile is understood before committing to complex cellular or in vivo studies.[12]

Core Methodologies for Assessing Selectivity

Several robust methods exist for profiling inhibitor selectivity. The choice of method depends on the stage of research and the specific questions being asked.

A. Biochemical Inhibition Assays (IC50 Determination)

These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[4] Radiometric assays, such as the [³³P]-ATP filter-binding assay, are considered a gold standard for their direct measurement of substrate phosphorylation.[5][11]

B. Competitive Binding Assays (Kd Determination)

Binding assays measure the affinity (dissociation constant, Kd) of an inhibitor for a kinase, independent of its enzymatic activity. This is particularly useful for kinases that are difficult to assay functionally. A widely used platform is KINOMEscan®, which utilizes a DNA-tagged kinase library and quantitative PCR to measure the displacement of an immobilized ligand.[1]

C. Cellular Target Engagement Assays

Confirming that an inhibitor binds its intended target within the complex environment of a living cell is a critical validation step.[12]

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a ligand-bound protein is stabilized against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified.

  • NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase target in live cells.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol provides a self-validating system for determining the IC50 value of a this compound derivative against a target kinase (e.g., DYRK1A, a kinase for which some iodo-substituted quinolines show activity).[13]

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.

Materials:

  • Purified, active recombinant kinase (e.g., DYRK1A).

  • Specific substrate peptide for the kinase.[11]

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% 2-mercaptoethanol.

  • [γ-³³P]ATP (specific activity ~1,000 cpm/pmol).

  • 100 µM non-radioactive ("cold") ATP stock.

  • Test Inhibitor (e.g., "Derivative A"): 10 mM stock in 100% DMSO.

  • P81 phosphocellulose paper.

  • 75 mM phosphoric acid.

  • Scintillation counter and vials.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series of "Derivative A" in 100% DMSO (e.g., from 1 mM down to 10 nM). Then, create an intermediate dilution by adding 1 µL of each DMSO concentration to 24 µL of Assay Buffer. This minimizes the final DMSO concentration in the assay.

  • Assay Plate Setup: In a 96-well plate, combine the following in order:

    • 25 µL of Assay Buffer.

    • 5 µL of the diluted inhibitor (or DMSO for 0% inhibition control).

    • 10 µL of substrate peptide solution (final concentration typically at or above its Kₘ).

    • 10 µL of diluted kinase enzyme.

  • Initiate Reaction: Add 10 µL of ATP mix (a pre-mixture of [γ-³³P]ATP and cold ATP, prepared to give a final assay concentration equal to the kinase's Kₘ, e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Stop Reaction & Spot: Stop the reaction by spotting 40 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Washing: Immediately place the P81 squares in a beaker of 75 mM phosphoric acid. Wash four times for 10 minutes each with gentle stirring to remove unincorporated [γ-³³P]ATP. Perform a final wash with acetone to dry the papers.

  • Quantification: Place each dried P81 square into a scintillation vial, add scintillant, and count the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the "no enzyme" background CPM from all values.

    • Normalize the data by setting the "DMSO only" control as 100% activity.

    • Plot the percent activity versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Causality and Self-Validation:

  • Why use ATP at its Kₘ? For ATP-competitive inhibitors, this standardizes the assay conditions, allowing for more direct comparison of IC₅₀ values between different kinases.[5]

  • Why serial dilutions? This ensures a full dose-response curve is generated, which is necessary for an accurate IC₅₀ calculation and to identify any unusual inhibition patterns.[1]

  • Why wash with phosphoric acid? The negatively charged phosphate in the acid solution exchanges with the non-covalently bound, radioactive ATP, while the covalently phosphorylated, negatively charged peptide substrate remains tightly bound to the positively charged P81 paper. This ensures only true kinase activity is measured.

Data Presentation: Comparing Derivatives

Quantitative data should be summarized in clear, comparative tables. Below is a hypothetical comparison of the parent this compound scaffold with two derivatives against a small panel of kinases known to be targeted by quinoline-like structures.[6][9][13]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Parent)Derivative A (6-Iodo-4-(phenylamino)quinoline)Derivative B (6-Iodo-4-methoxyquinoline)
DYRK1A 5,20085 1,100
CLK1 >10,000210 4,500
CLK4 >10,0003508,900
GSK3β 8,1004,800>10,000
SRC >10,0009,500>10,000
VEGFR2 6,500>10,0007,200

Data are hypothetical and for illustrative purposes only.

This table immediately highlights "Derivative A" as a potent inhibitor of DYRK1A and CLK1, with significant selectivity over the other kinases tested. This allows for a data-driven decision to advance this specific compound for broader kinome screening.

Visualizing On-Target vs. Off-Target Effects

Understanding the context of kinase inhibition is crucial. A selective inhibitor allows for the precise dissection of signaling pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK PI3K PI3K RTK->PI3K Off-Target Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DYRK1A DYRK1A (On-Target) NFAT NFAT Signaling DYRK1A->NFAT Inhibitor Derivative A Inhibitor->RTK Inhibitor->DYRK1A Selective On-Target Inhibition

Figure 2: Illustrative signaling pathway context for a selective inhibitor.

As shown in Figure 2, a selective DYRK1A inhibitor ("Derivative A") allows researchers to confidently attribute observed effects on NFAT signaling to the inhibition of DYRK1A.[13] A less selective compound that also inhibits VEGFR2 would confound results, as it would simultaneously block the PI3K/AKT pathway, making it impossible to isolate the effects of DYRK1A inhibition alone.

Conclusion and Future Directions

The this compound scaffold holds potential for the development of novel kinase inhibitors. However, this potential can only be realized through a systematic and rigorous assessment of target selectivity. By employing a phased approach that combines biochemical, binding, and cellular assays, researchers can build a comprehensive understanding of a compound's activity profile. This guide provides the foundational logic and actionable protocols to de-risk medicinal chemistry programs and identify derivatives with the optimal balance of potency and selectivity required for a successful chemical probe or therapeutic candidate. The ultimate goal is to generate not just a potent molecule, but a precisely targeted tool to advance our understanding of cellular biology and disease.

References

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  • Journal of Chemical and Pharmaceutical Research. (2015).
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  • Goldstein, D. M., et al. (2019).
  • ResearchGate. (2024). Quinolin-4-ones of plant origin with interesting biological properties. [Link]
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  • Lemcke, T., et al. (2014). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of medicinal chemistry, 57(21), 8847-8859. [Link]
  • Jampilek, J., & Kralova, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
  • ScienceOpen. (2021). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. [Link]
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  • Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 1003480. [Link]
  • Bebbington, D., et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & medicinal chemistry letters, 19(13), 3586-3592. [Link]
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Sources

A Comparative Analysis of the Biological Potency of 6-Iodoquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Among these, 6-iodoquinolin-4-ol derivatives have emerged as a promising class of compounds. The introduction of an iodine atom at the C-6 position can significantly influence the physicochemical properties and biological activity of the quinolin-4-ol core, potentially enhancing potency and modulating selectivity. This guide provides a quantitative comparison of the potency of various this compound derivatives, drawing upon available data from preclinical studies. We will delve into their structure-activity relationships (SAR), examine the experimental methodologies used to assess their efficacy, and discuss the underlying mechanisms of action. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and development of novel therapeutic agents based on this scaffold.

Introduction: The Significance of the this compound Scaffold

The quinolin-4-ol ring system is a key pharmacophore found in a variety of biologically active molecules. Its planar structure allows for effective interaction with biological targets such as enzymes and receptors. The introduction of an iodine atom at the 6-position of the quinoline ring is a strategic modification. Iodine, being a large and lipophilic halogen, can enhance binding affinity through halogen bonding and hydrophobic interactions. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the entire molecule, influencing its reactivity and metabolic stability.

Recent research has highlighted the potential of iodo-quinoline derivatives as effective antimicrobial and anticancer agents.[3] For instance, certain carboxy-quinoline derivatives bearing an iodine atom have demonstrated notable antimicrobial activity.[3] This guide will synthesize and compare the potency of various derivatives to elucidate the structural features crucial for their biological effects.

Quantitative Comparison of Antimicrobial Potency

A study by Ilie et al. (2022) provides a valuable dataset for comparing the antimicrobial potency of a library of newly synthesized iodo-quinoline derivatives.[3] While not all are direct derivatives of this compound, they share the core iodo-quinoline structure and provide significant insights into the impact of various substitutions on antimicrobial activity. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected iodo-quinoline derivatives against Staphylococcus epidermidis.[3]

Compound IDSubstituent at C-2R Group on Phenyl RingMIC (mg/mL) vs. S. epidermidis
4a PhenylH0.156
4b Phenyl2-F0.156
4c Phenyl4-F0.078
4d Phenyl4-Cl0.078
4e Phenyl4-Br0.078
4f Phenyl4-CH30.156
4s Phenyl2,4-diCl0.078
4t Phenyl3,4-diCl0.156
7 Thiophen-2-yl-0.156
DMSO --0.625 (Control)

Analysis of Structure-Activity Relationship (SAR) for Antimicrobial Activity:

From the data presented, several key SAR insights can be drawn:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring at the C-2 position significantly impact the antimicrobial potency.

  • Halogenation: The presence of a halogen on the phenyl ring, particularly at the 4-position (compounds 4c , 4d , 4e ), and dichlorination at the 2,4-positions (compound 4s ) resulted in the most potent activity against S. epidermidis (MIC = 0.078 mg/mL).[3]

  • Position of Halogen: A single fluorine atom at the 4-position (4c ) was more effective than at the 2-position (4b ).

  • Electron-donating vs. Electron-withdrawing Groups: The presence of an electron-donating methyl group at the 4-position (4f ) resulted in weaker activity compared to electron-withdrawing halogens at the same position.

Anticancer Potency of Quinoline Derivatives: A Broader Perspective

A study on new quinoline derivatives as potential antitumor agents demonstrated that modifications at different positions of the quinoline ring system can lead to potent antiproliferative activity.[5] For instance, the compound 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine was identified as a highly potent agent against human tumor cell lines, with an IC50 value of less than 1.0 μM.[5] This highlights the importance of substitutions at the C-4 and C-7 positions for anticancer activity.

General Structure-Activity Relationships for Anticancer Activity:

Based on broader studies of quinoline derivatives, the following general SAR principles for anticancer activity can be inferred:

  • Substituents at C-4: Amino side chain substituents at the C-4 position often enhance antiproliferative activity.[5]

  • Substituents at C-7: Large and bulky alkoxy substituents at the C-7 position can be beneficial for antiproliferative activity.[5]

  • Kinase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases such as EGFR, VEGFR, and others involved in tumor growth and progression.[4][6]

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the potency data, it is crucial to understand the experimental protocols employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) values presented in this guide were determined using the broth microdilution method, a standardized and widely accepted protocol.

Workflow for Broth Microdilution Assay:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_compound Prepare serial dilutions of test compounds add_compound Add compound dilutions to respective wells prep_compound->add_compound prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate microtiter plate wells with microbial suspension prep_inoculum->inoculate incubate Incubate plates under optimal growth conditions add_compound->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: A stock solution of each this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., S. epidermidis) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay:

G cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed cancer cells in a 96-well plate add_compound Treat cells with various concentrations of test compounds seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 48-72h) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at a specific wavelength add_solvent->read_absorbance calculate_ic50 Calculate IC50 value from dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.

Mechanistic Insights

The biological activity of this compound derivatives can be attributed to various mechanisms of action.

Antimicrobial Mechanism

While the precise mechanisms for the presented iodo-quinoline derivatives are not fully elucidated in the cited study, quinolones, in general, are known to exert their antimicrobial effects by targeting essential bacterial enzymes. A primary target for many quinolone antibiotics is DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are vital for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death.

Anticancer Mechanism of Action: Kinase Inhibition

In the context of cancer, many quinoline derivatives function as kinase inhibitors.[4] Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Illustrative Signaling Pathway (EGFR Inhibition):

G EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Phosphorylation Cascade Quinoline_Derivative This compound Derivative Quinoline_Derivative->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation

Caption: Simplified diagram of EGFR inhibition by a quinoline derivative.

By binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), this compound derivatives can competitively inhibit the phosphorylation of downstream signaling molecules.[6] This disruption of the signaling cascade can halt uncontrolled cell proliferation and induce apoptosis (programmed cell death) in cancer cells.

Conclusion and Future Directions

The available data, while not exhaustive for a direct comparison of a large library of this compound derivatives, strongly suggest that this scaffold is a promising starting point for the development of novel antimicrobial and anticancer agents. The quantitative data on antimicrobial activity clearly demonstrates that strategic substitution on the quinoline core can lead to potent compounds.

Future research should focus on:

  • Systematic SAR Studies: Synthesis and biological evaluation of a focused library of this compound derivatives with diverse substitutions at various positions to build a more comprehensive understanding of the structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives.

  • In Vivo Efficacy and Toxicity: Evaluation of the in vivo efficacy, pharmacokinetics, and toxicity profiles of lead compounds in relevant animal models.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for infectious diseases and cancer.

References

  • Ilie, M., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(15), 4993. [Link]
  • Kaur, M., et al. (2010). Biological activities of quinoline derivatives. Medicinal Chemistry Research, 20(8), 1144-1149. [Link]
  • PubChem. This compound. [Link]
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
  • Gao, C., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 666-678. [Link]
  • O'Donnell, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(10), 8754. [Link]
  • Mbuva, E., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6615. [Link]
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 666-678. [Link]
  • ResearchGate. Structural–activity relationship (SAR)
  • Sahu, S. K., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 133-139. [Link]
  • Ali, M. M., et al. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research. [Link]
  • Ismail, M. A. H., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4963. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Guide to Personal Protective Equipment for 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities. Among these is 6-Iodoquinolin-4-ol, a halogenated quinoline derivative with significant potential in various research applications. However, its handling necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

The Occupational Safety and Health Administration (OSHA) mandates that employers protect laboratory workers from chemical hazards.[1][2][3][4] A cornerstone of this protection is the development and implementation of a comprehensive Chemical Hygiene Plan (CHP), which includes standard operating procedures for the safe use of hazardous chemicals.[1][3] This guide serves as a specialized component of such a plan, tailored to the specific risks associated with this compound.

Understanding the Hazards of this compound

Before handling any chemical, it is crucial to understand its intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

These classifications dictate the minimum required PPE to mitigate the risk of exposure. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.[6][7]

Activity Required Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions) - Gloves: Chemical-resistant nitrile gloves (double-gloving is recommended).[8] - Eye Protection: ANSI-approved safety goggles with side shields.[8] - Lab Coat: A fully buttoned, long-sleeved lab coat.
Handling Potentially Dusty Material or Generating Aerosols - All PPE for routine handling. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) to prevent the inhalation of dust particles.[8][9] - Face Shield: A face shield worn over safety goggles if there is a splash hazard.[8]
Spill Cleanup - Double nitrile gloves. - Impermeable, disposable gown. - Safety goggles and a face shield. - NIOSH-approved respirator. - Shoe covers.[8]
Waste Disposal - Nitrile gloves. - Impermeable lab coat or gown.

Operational Plan for Safe Handling

A systematic approach to handling hazardous chemicals is paramount. The following step-by-step procedures are designed to minimize exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Training: All personnel must be trained on the specific hazards of this compound and have read the Safety Data Sheet (SDS) or equivalent hazard information.[1][2]

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[10][11]

  • Emergency Equipment: Ensure that a spill kit and an emergency eye wash station/shower are readily accessible before beginning work.[8]

Donning Personal Protective Equipment (PPE)

The following diagram illustrates the correct sequence for putting on PPE to avoid contamination.

PPE_Donning cluster_donning PPE Donning Sequence Wash_Hands Wash Hands Thoroughly Gown Don Impermeable Gown Wash_Hands->Gown Inner_Gloves Don First Pair of Nitrile Gloves Gown->Inner_Gloves Outer_Gloves Don Second Pair of Nitrile Gloves Inner_Gloves->Outer_Gloves Eye_Face_Protection Don Eye and Face Protection Outer_Gloves->Eye_Face_Protection Respirator Don Respirator (if needed) Eye_Face_Protection->Respirator PPE_Doffing cluster_doffing PPE Doffing Sequence Outer_Gloves_Doff Remove Outer Pair of Gloves Gown_Doff Remove Gown (inside out) Outer_Gloves_Doff->Gown_Doff Inner_Gloves_Doff Remove Inner Pair of Gloves Gown_Doff->Inner_Gloves_Doff Eye_Face_Protection_Doff Remove Eye and Face Protection Inner_Gloves_Doff->Eye_Face_Protection_Doff Respirator_Doff Remove Respirator (if worn) Eye_Face_Protection_Doff->Respirator_Doff Wash_Hands_Doff Wash Hands Thoroughly Respirator_Doff->Wash_Hands_Doff

Caption: Correct sequence for doffing PPE.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Hazardous Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a designated, clearly labeled hazardous waste container. [12]This container should be a sealed, leak-proof container. [12]* Unused Compound: Dispose of excess or expired this compound as hazardous waste. [12]Do not pour it down the drain or discard it in the regular trash. [10][12]* Professional Disposal: The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. [12]High-temperature incineration is the typical method used to ensure the complete destruction of the chemical. [12] By adhering to these guidelines, researchers can confidently work with this compound, knowing they are protected from its potential hazards. A strong safety culture, built on a foundation of knowledge and best practices, is essential for advancing scientific discovery.

References

  • Laboratory Safety Guidance.
  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]
  • OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • This compound. PubChem, National Institutes of Health (NIH). [Link]
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]
  • Control of hazardous and highly toxic materials in the laboratory. CDC Stacks, Centers for Disease Control and Prevention (CDC). [Link]
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]
  • Laboratory Chemical Lab Safety and Handling Guidelines. SCUAE. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Discover the Various Types of PPE for Optimal Chemical Safety. R.S. Hughes. [Link]
  • Handling Hazardous Chemicals in a Medical Diagnostic Lab: Regulations, Guidelines, and Best Practices. Urgent.Supply. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks, Centers for Disease Control and Prevention (CDC). [Link]
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.